Product packaging for 3-Methoxyisothiazole-4-carbonitrile(Cat. No.:CAS No. 31815-41-5)

3-Methoxyisothiazole-4-carbonitrile

Cat. No.: B2855713
CAS No.: 31815-41-5
M. Wt: 140.16
InChI Key: FVTFSBZMBYIZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxyisothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H4N2OS and its molecular weight is 140.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2OS B2855713 3-Methoxyisothiazole-4-carbonitrile CAS No. 31815-41-5

Properties

IUPAC Name

3-methoxy-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-8-5-4(2-6)3-9-7-5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTFSBZMBYIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Alkoxyisothiazole-4-carbonitriles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-alkoxyisothiazole-4-carbonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, three-step synthetic pathway commencing from readily available starting materials. The synthesis involves the preparation of disodium 2,2-dicyanoethene-1,1-dithiolate, followed by a cyclization and bromination to yield a key 3-bromo-isothiazole intermediate. The final step details the nucleophilic aromatic substitution with various alkoxides to afford the target 3-alkoxyisothiazole-4-carbonitriles. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow and relevant biological signaling pathways.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] Isothiazole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anticancer, and kinase inhibitory properties.[2][3] The incorporation of an alkoxy group at the 3-position and a carbonitrile at the 4-position of the isothiazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this scaffold an attractive target for the development of novel therapeutic agents.

This guide details a proposed synthetic pathway for the preparation of 3-alkoxyisothiazole-4-carbonitriles. The presented methodology is based on established chemical transformations and provides a practical approach for the synthesis of a library of these compounds for further investigation.

Proposed Synthetic Pathway

The proposed synthesis of 3-alkoxyisothiazole-4-carbonitriles is a three-step process, as illustrated below. The pathway begins with the synthesis of a key dithiolate intermediate, which is then converted to a halogenated isothiazole. The final step involves the introduction of the desired alkoxy group via nucleophilic substitution.

Synthetic Pathway A Malononitrile + Carbon Disulfide B Disodium 2,2-dicyanoethene-1,1-dithiolate A->B Step 1 C 3,5-Dibromoisothiazole-4-carbonitrile B->C Step 2 D 3-Alkoxyisothiazole-4-carbonitrile C->D Step 3 R1 Sodium Methoxide R2 Bromine R3 Sodium Alkoxide (NaOR)

Figure 1: Proposed synthetic pathway for 3-alkoxyisothiazole-4-carbonitriles.

Experimental Protocols

Step 1: Synthesis of Disodium 2,2-dicyanoethene-1,1-dithiolate

This procedure is based on the general synthesis of dithiols from active methylene compounds and carbon disulfide.

Protocol:

  • In a well-ventilated fume hood, a solution of sodium methoxide is prepared by cautiously adding sodium metal (2.0 eq) to anhydrous methanol under an inert atmosphere of nitrogen.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of malononitrile (1.0 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution with continuous stirring.

  • After the addition is complete, carbon disulfide (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The resulting precipitate is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield disodium 2,2-dicyanoethene-1,1-dithiolate as a solid.

Parameter Value
Typical Yield 85-95%
Appearance Pale yellow solid
Key Spectroscopic Data (IR, cm⁻¹) ~2200 (C≡N), ~1350 (C=C)

Table 1: Quantitative data for the synthesis of disodium 2,2-dicyanoethene-1,1-dithiolate.

Step 2: Synthesis of 3,5-Dibromoisothiazole-4-carbonitrile

This protocol is adapted from the synthesis of related halogenated isothiazoles.[4][5][6]

Protocol:

  • Disodium 2,2-dicyanoethene-1,1-dithiolate (1.0 eq) is suspended in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The suspension is cooled to 0-5 °C in an ice bath.

  • A solution of bromine (2.0-2.2 eq) in the same solvent is added dropwise to the suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction mixture is then washed sequentially with water, saturated sodium thiosulfate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford 3,5-dibromoisothiazole-4-carbonitrile.

Parameter Value Reference
Typical Yield 7-20%[4][5]
Appearance White to pale yellow solid
Melting Point 98-99 °C[6]
Key Spectroscopic Data (IR, cm⁻¹) ~2230 (C≡N)

Table 2: Quantitative data for the synthesis of 3,5-dibromoisothiazole-4-carbonitrile.

Step 3: Synthesis of 3-Alkoxyisothiazole-4-carbonitriles

This generalized protocol is based on nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, the desired alcohol (e.g., methanol, ethanol, etc.) is dissolved in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the alcohol solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • A solution of 3,5-dibromoisothiazole-4-carbonitrile (1.0 eq) in the same anhydrous solvent is added dropwise to the freshly prepared sodium alkoxide solution at 0 °C.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-24 hours, while monitoring the progress of the reaction by TLC.

  • Upon completion, the reaction is quenched by the careful addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 3-alkoxyisothiazole-4-carbonitrile.

Alkoxy Group (R) Expected Yield Expected Appearance Key Spectroscopic Data (¹H NMR)
Methoxy (CH₃)Moderate to GoodSolid or OilSinglet around δ 4.0-4.3 ppm
Ethoxy (CH₂CH₃)Moderate to GoodSolid or OilTriplet and Quartet in the aliphatic region
Benzyloxy (CH₂Ph)Moderate to GoodSolid or OilSinglet around δ 5.3-5.6 ppm and aromatic protons

Table 3: Projected quantitative data for the synthesis of 3-alkoxyisothiazole-4-carbonitriles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-alkoxyisothiazole-4-carbonitriles.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reactant A (3,5-Dibromoisothiazole-4-carbonitrile) C Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->C B Reactant B (Sodium Alkoxide) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction, Washing) D->E F Crude Product E->F G Column Chromatography F->G H Pure Product (3-Alkoxyisothiazole-4-carbonitrile) G->H I Characterization (NMR, IR, MS) H->I

Figure 2: General experimental workflow for the synthesis of 3-alkoxyisothiazole-4-carbonitriles.

Biological Context: Kinase Inhibitory Potential

Thiazole and isothiazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers. The synthesized 3-alkoxyisothiazole-4-carbonitriles could potentially act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 3-Alkoxyisothiazole- 4-carbonitrile Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-alkoxyisothiazole-4-carbonitriles.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of 3-alkoxyisothiazole-4-carbonitriles. The proposed three-step synthesis is based on established chemical principles and offers a viable strategy for accessing a range of derivatives for biological evaluation. The potential of these compounds as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, highlights their significance for future drug discovery efforts. The experimental protocols and tabulated data herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. Substituted isothiazoles have shown potential as antiviral, anti-inflammatory, and anticancer agents. This technical guide focuses on the predicted chemical properties of 3-Methoxyisothiazole-4-carbonitrile, a derivative for which specific literature is scarce. By examining analogous compounds, we can infer its probable synthesis, reactivity, and spectroscopic characteristics.

Predicted Chemical Properties and Comparative Data

The chemical properties of this compound are influenced by the interplay of the isothiazole ring, the electron-donating methoxy group at the 3-position, and the electron-withdrawing nitrile group at the 4-position. A summary of predicted properties alongside experimental data for related isothiazole-4-carbonitrile derivatives is presented in Table 1 for comparative analysis.

PropertyThis compound (Predicted)3-Chloroisothiazole-4-carbonitrile[1]3-Amino-5-methylamino-isothiazole-4-carbonitrile[2]5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)[3]
Molecular Formula C5H4N2OSC4HCl2N2SC5H6N4SC8Br2N4S3
Molecular Weight 140.16 g/mol 144.58 g/mol 154.20 g/mol 407.99 g/mol
Melting Point Not availableNot availableNot available141-142 °C[3]
Boiling Point Not availableNot availableNot availableNot available
Appearance Likely a crystalline solidNot availableNot availableYellow plates[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.Soluble in organic solvents.Soluble in polar organic solvents.Soluble in dichloromethane.[3]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound is the nucleophilic aromatic substitution of a 3-haloisothiazole-4-carbonitrile with sodium methoxide. 3-Chloroisothiazole-4-carbonitrile serves as a suitable starting material for this transformation.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_products Products A 3-Chloroisothiazole-4-carbonitrile D This compound A->D Nucleophilic Aromatic Substitution B Sodium Methoxide (NaOMe) B->D C Methanol (Solvent) C->D E Sodium Chloride (NaCl)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Methoxylation

This protocol is a generalized procedure based on nucleophilic substitution reactions on similar heterocyclic systems. Optimization of reaction time, temperature, and stoichiometry may be required.

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol with stirring. The concentration is typically in the range of 0.5 M to 2 M.

  • Reaction Setup: To a separate flask containing a stirred solution of 3-chloroisothiazole-4-carbonitrile in anhydrous methanol, add the freshly prepared sodium methoxide solution dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to reflux) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Predicted Spectroscopic Properties

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy
  • C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. For a related compound, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), a C≡N stretch was observed at 2234 cm⁻¹.[3]

  • C-O-C stretch: A strong absorption band corresponding to the asymmetric and symmetric stretching of the C-O-C bond of the methoxy group is anticipated around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • C=N and C=C stretches (Isothiazole ring): Absorptions for the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the range of δ 3.8-4.2 ppm.

  • Isothiazole Proton (H-5): A singlet for the proton at the 5-position of the isothiazole ring is predicted to appear in the downfield region, likely between δ 8.0-9.0 ppm, due to the deshielding effects of the heterocyclic ring and the adjacent nitrile group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group should appear as a quaternary signal in the range of δ 115-120 ppm.

  • Isothiazole Ring Carbons:

    • C-3 (bearing the methoxy group): Expected to be significantly downfield, likely > δ 160 ppm.

    • C-4 (bearing the nitrile group): Predicted to be in the range of δ 100-110 ppm.

    • C-5: The chemical shift of this carbon will be influenced by the substituents and is expected in the aromatic region.

Predicted Reactivity and Potential Biological Significance

The chemical reactivity of this compound is dictated by its functional groups.

G cluster_molecule This compound cluster_properties Chemical Reactivity & Properties mol Structure methoxy Methoxy Group (Nucleophilic Substitution at C-3) mol->methoxy influences nitrile Nitrile Group (Hydrolysis, Reduction) mol->nitrile influences isothiazole Isothiazole Ring (Electrophilic/Nucleophilic Attack) mol->isothiazole influences biological Potential Biological Activity (Antiviral, Anti-inflammatory) isothiazole->biological may lead to

Caption: Key structural features and their influence on properties.

  • Isothiazole Ring: The isothiazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing methoxy and nitrile groups.

  • Methoxy Group: The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. However, on the isothiazole ring, its effect on reactivity is more complex. It can also be cleaved under harsh acidic conditions.

  • Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for further functionalization of the molecule.

Isothiazole derivatives have been reported to exhibit a wide range of biological activities. For instance, some isothiazoles have shown antiviral activity against polio. The presence of the isothiazole scaffold suggests that this compound could be a candidate for screening in various biological assays, particularly in the areas of antiviral and anti-inflammatory research.

Conclusion

While this compound remains a compound with limited specific documentation, this technical guide provides a comprehensive predictive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic characteristics based on the established chemistry of related isothiazole derivatives. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this and similar molecular scaffolds. Experimental validation of the predictions made in this guide is a necessary next step for the advancement of knowledge in this area.

References

Technical Guide: Spectroscopic Analysis of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic characterization of 3-Methoxyisothiazole-4-carbonitrile. Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this guide furnishes detailed, generalized experimental protocols for acquiring the necessary data, alongside structured tables for its eventual presentation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide outlines the standard spectroscopic techniques used for the characterization of such organic molecules.

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. At present, specific experimental values are not available in the public domain and are pending experimental determination.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹HCDCl₃Data not availableData not availableData not availablePending assignment
¹³CCDCl₃Data not available--Pending assignment

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Intensity (s, m, w, br)Functional Group Assignment
Data not availableData not availableC≡N stretch
Data not availableData not availableC=N stretch (isothiazole)
Data not availableData not availableC-O stretch (methoxy)
Data not availableData not availableC-H stretch (methoxy)
Data not availableData not availableIsothiazole ring vibrations

Table 3: Mass Spectrometry (MS) Data

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Fragment Assignment
ESI+Data not availableData not available[M+H]⁺
ESI+Data not availableData not availablePending assignment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound for ¹H NMR and a larger quantity for ¹³C NMR, aiming for a saturated solution.[1]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[1]

    • Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

    • Cap the NMR tube securely to prevent solvent evaporation.[1]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

    • Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative sample of the solid or liquid compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

3.3 Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Data Acquisition:

    • The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.[3]

    • The ions are separated based on their mass-to-charge ratio (m/z).[4]

    • A detector records the abundance of each ion, generating a mass spectrum.[4]

    • For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.[5]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound and a generalized signaling pathway concept relevant to drug development.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., LC-MS, TLC) Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR IR IR Spectroscopy Purity_Assessment->IR MS Mass Spectrometry Purity_Assessment->MS Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Elemental_Analysis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Signaling_Pathway_Concept cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response Compound 3-Methoxyisothiazole- 4-carbonitrile Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Downstream_Effector Downstream Effector Target->Downstream_Effector Signal Transduction Biological_Response Biological Response Downstream_Effector->Biological_Response Cellular Outcome

A generalized diagram illustrating a potential drug-target interaction and subsequent signaling pathway.

References

An In-depth Technical Guide to the NMR Analysis of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. 3-Methoxyisothiazole-4-carbonitrile is a specific derivative with potential applications stemming from the electronic properties conferred by the methoxy and cyano substituents. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide details the predicted NMR characteristics of this compound and provides a general framework for its experimental analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for isothiazole, 4-cyanothiazole, and the known effects of methoxy substituents on aromatic and heterocyclic rings.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H58.8 - 9.0Singlet
OCH₃4.0 - 4.2Singlet

Predictions are based on typical chemical shifts for protons on an isothiazole ring and methoxy groups attached to heterocyclic systems.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3160 - 165
C4100 - 105
C5150 - 155
CN115 - 120
OCH₃55 - 60

Predictions are based on the known chemical shifts of isothiazole and the substituent effects of the methoxy and cyano groups.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and NMR analysis of this compound.

3.1. Synthesis

A plausible synthetic route to this compound could involve the methoxylation of a suitable 3-halo-isothiazole-4-carbonitrile precursor.

  • Step 1: Halogenation of Isothiazole-4-carbonitrile: Commercially available isothiazole-4-carbonitrile can be halogenated at the 3-position using a suitable halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in an appropriate solvent.

  • Step 2: Nucleophilic Substitution with Sodium Methoxide: The resulting 3-halo-isothiazole-4-carbonitrile can then be reacted with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or with gentle heating to yield this compound.

  • Step 3: Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel.

3.2. NMR Sample Preparation and Analysis

  • Sample Preparation: Approximately 5-10 mg of purified this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and NMR analysis of a novel heterocyclic compound like this compound.

NMR_Analysis_Workflow Start Start: Target Molecule Concept Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep NMR_Acq NMR Data Acquisition (1H, 13C, 2D NMR) SamplePrep->NMR_Acq DataProc Data Processing and Analysis NMR_Acq->DataProc StructureEluc Structure Elucidation and Verification DataProc->StructureEluc End End: Characterized Compound StructureEluc->End

Caption: General workflow for the synthesis and NMR characterization of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of this compound. While awaiting experimental verification, the predicted ¹H and ¹³C NMR data, coupled with the outlined experimental protocols, offer a robust starting point for any researcher venturing into the synthesis and characterization of this and related isothiazole derivatives. The application of modern NMR techniques is crucial for the unambiguous structural assignment and will undoubtedly play a key role in unlocking the potential of this class of compounds in various scientific disciplines.

In-Depth Technical Guide: Mass Spectrometry of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-methoxyisothiazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines theoretical fragmentation pathways, standardized experimental protocols for analysis, and a summary of expected mass spectral data.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its characteristic functional groups. The expected quantitative data from an electron ionization (EI) mass spectrometry experiment is summarized below.

Predicted Fragment m/z (amu) Relative Abundance (%) Proposed Structure
[M]+• (Molecular Ion)14085C5H4N2OS+•
[M-CH3]+125100 (Base Peak)C4HN2OS+
[M-OCH3]+10940C4H2N2S+
[M-CO]+11230C4H4N2S+
[C3H3S]+7150
[C2H3N2]+5325

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation is anticipated to be the loss of a methyl radical from the methoxy group, leading to a stable resonance-stabilized cation, which is expected to be the base peak. Other significant fragmentation pathways include the loss of the entire methoxy group, decarbonylation, and cleavage of the isothiazole ring.

fragmentation_pathway M [C5H4N2OS]+• m/z = 140 (Molecular Ion) F1 [C4HN2OS]+ m/z = 125 (Base Peak) M->F1 - •CH3 F2 [C4H2N2S]+ m/z = 109 M->F2 - •OCH3 F3 [C4H4N2S]+ m/z = 112 M->F3 - CO F4 [C3H3S]+ m/z = 71 F1->F4 - HCN F5 [C2H3N2]+ m/z = 53 F2->F5 - CS

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the working solution at a known concentration.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Injector: Split/splitless inlet

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless for 1 minute.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

3.3. Data Acquisition and Analysis

  • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

  • Acquisition: Acquire data in full scan mode.

  • Data Processing:

    • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum of the target peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution Injection Sample Injection Working->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: Workflow for GC-MS analysis of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Isothiazole Compounds

Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions, forms the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and characterization of these compounds. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups, making it a first-line method for confirming the synthesis of isothiazole derivatives, assessing purity, and studying intermolecular interactions.

This guide provides an in-depth exploration of the key infrared spectral features of isothiazole compounds, detailed experimental protocols for sample analysis, and a summary of characteristic vibrational frequencies to aid researchers in the interpretation of their spectral data.

Core Principles of Isothiazole IR Spectroscopy

The aromatic nature of the isothiazole ring results in a set of characteristic vibrational modes. These include stretching and bending vibrations of the C-H, C=N, and C=C bonds, as well as complex skeletal or "ring breathing" vibrations. The precise frequencies of these absorptions are sensitive to the nature and position of substituents on the ring, providing valuable structural information.

Characteristic Infrared Absorption Frequencies

The infrared spectrum of an isothiazole derivative can be divided into several key regions. The table below summarizes the principal absorption bands and their assignments. These values are typical and may shift based on the specific substitution pattern, electronic effects, and physical state of the sample.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of the C-H bonds on the heterocyclic ring. Often appears just above the 3000 cm⁻¹ threshold for aliphatic C-H stretches[1].
C=N Stretch1650 - 1500Medium to StrongPart of the complex ring stretching vibrations. Its position is sensitive to conjugation and substituents. For the related thiazole ring, this absorption is seen in the 1622-1591 cm⁻¹ range[2].
C=C Stretch (Ring)1580 - 1400Medium to StrongThese absorptions arise from the double bonds within the aromatic ring and are often observed as a pair of bands. Thiazole skeletal vibrations have been noted in the 1700-1421 cm⁻¹ range[2].
Ring Skeletal Vibrations1400 - 1000Medium to StrongOften referred to as "ring breathing" modes, these are complex vibrations involving the entire heterocyclic system.
C-H In-Plane Bending1300 - 1000MediumThese bands can be useful for identifying the presence of the isothiazole ring.
C-H Out-of-Plane Bending900 - 700StrongThe position of these strong bands is highly diagnostic of the substitution pattern on the ring.
S-N Stretch900 - 650Weak to MediumThe sulfur-nitrogen bond vibration is often weak and can be difficult to assign definitively as it falls in the complex fingerprint region.

Note: The structures of synthesized isothiazole derivatives are commonly confirmed using IR spectroscopy in conjunction with NMR and elemental analysis[3].

Experimental Protocols

Accurate and reproducible IR spectra depend on meticulous sample preparation and data acquisition. The following are generalized protocols for common sample types used in the analysis of isothiazole compounds.

Method 1: KBr Pellet for Solid Samples

This method is ideal for obtaining high-quality spectra of solid, non-hygroscopic isothiazole derivatives.

  • Preparation: Gently grind 1-2 mg of the solid isothiazole compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

  • Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: Perform baseline correction and other necessary processing steps using the spectrometer's software.

Method 2: Thin Film for Liquid or Low-Melting-Point Samples

This is a simple and rapid method for analyzing liquid isothiazoles or solids that can be melted or dissolved in a volatile solvent.

  • Preparation: Place one or two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a small amount of a volatile solvent (e.g., dichloromethane, chloroform), apply the solution to the plate, and allow the solvent to evaporate completely.

  • Sample Mounting: Place a second salt plate on top of the first to create a thin capillary film of the sample.

  • Data Acquisition:

    • Mount the salt plates in the spectrometer's sample holder.

    • Collect a background spectrum using the clean, empty salt plates.

    • Collect the sample spectrum as described in the KBr protocol.

  • Cleaning: Thoroughly clean the salt plates with a suitable dry solvent after analysis.

Visualizations

Isothiazole Ring Vibrations and IR Spectral Regions

The following diagram illustrates the relationship between the fundamental vibrational modes of the isothiazole ring and the corresponding regions where their absorption bands typically appear in an infrared spectrum.

G cluster_0 Isothiazole Core Structure cluster_1 Vibrational Modes cluster_2 Typical IR Absorption Region (cm⁻¹) isothiazole Isothiazole Ring (C₃H₃NS) CH_stretch C-H Stretch Ring_stretch Ring Stretch (C=N, C=C) CH_bend C-H Bend (In-plane & Out-of-plane) Ring_skeletal Ring Skeletal & S-N region1 3100 - 3000 CH_stretch->region1 region2 1650 - 1400 Ring_stretch->region2 region3 1300 - 700 CH_bend->region3 region4 < 1400 (Fingerprint) Ring_skeletal->region4 G start Start: Receive Isothiazole Sample prep 1. Sample Preparation start->prep method Select Method prep->method kbr Solid: KBr Pellet method->kbr Solid film Liquid/Oil: Thin Film method->film Liquid solution Soluble: Solution Cell method->solution Solution acquire_bg 2. Acquire Background Spectrum (Air or Solvent) kbr->acquire_bg film->acquire_bg solution->acquire_bg acquire_sample 3. Acquire Sample Spectrum acquire_bg->acquire_sample process 4. Data Processing (e.g., Baseline Correction) acquire_sample->process interpret 5. Spectrum Interpretation process->interpret compare Compare with Reference Spectra & Characteristic Frequencies interpret->compare report End: Final Report & Structural Confirmation compare->report

References

An In-depth Technical Guide to the Crystal Structure Determination of Novel Small Molecules: A Case Study Approach with 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific crystal structure of 3-Methoxyisothiazole-4-carbonitrile has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the well-established methodologies and experimental protocols that would be employed to determine its crystal structure. This document serves as a detailed whitepaper on the process of small molecule single-crystal X-ray crystallography.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, including its biological activity. For drug development professionals and researchers, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions. This compound, a heterocyclic compound, represents a class of molecules with potential applications in medicinal chemistry. This guide outlines the necessary steps to determine its crystal structure, from synthesis to data analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

2.1. Synthesis and Purification of this compound

The initial and critical step is the synthesis of high-purity this compound. A general synthetic route would be followed by rigorous purification.

  • Synthesis: The synthesis would likely involve the cyclization of a suitable precursor containing the isothiazole core, followed by the introduction of the methoxy and carbonitrile functionalities. Specific reaction conditions, including solvents, temperature, and catalysts, would be optimized to maximize yield and purity.

  • Purification: The crude product would be purified using standard organic chemistry techniques. This may include:

    • Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

    • Chromatography: Using column chromatography (e.g., silica gel) with an appropriate eluent system to separate the target compound from byproducts.

    • Sublimation: For volatile solids, sublimation can be an effective purification method.

The purity of the compound would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2.2. Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed to obtain diffraction-quality crystals (typically >0.1 mm in all dimensions).[1]

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can promote crystal growth.

2.3. Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer and X-ray Source: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

2.4. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Indexing and Integration: The diffraction spots are indexed to determine the crystal system and unit cell dimensions. The intensities of the indexed reflections are then integrated.

  • Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to account for variations in crystal size and beam intensity.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are highly successful.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Data Presentation

Although the specific data for this compound is not available, a typical crystallographic data table would be structured as follows:

Parameter Value
Chemical Formula C5H4N2OS
Formula Weight 140.16 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (Molecules per unit cell)To be determined
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
Temperature (K)e.g., 100(2)
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Reflections Collected To be determined
Independent Reflections To be determined
Final R indices [I>2σ(I)] To be determined
R1 To be determined
wR2 To be determined

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement synthesis Chemical Synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation & Deposition (CSD) refinement->validation

General workflow for single-crystal X-ray structure determination.

Conclusion

While the crystal structure of this compound remains to be determined, the methodologies outlined in this guide provide a robust framework for its elucidation. The successful application of these techniques will yield invaluable data for understanding the molecule's three-dimensional structure, which is a critical component in the fields of chemical research and drug development. The resulting structural information would be a valuable addition to public databases like the Cambridge Structural Database, contributing to the broader scientific community's understanding of small molecule interactions and design.

References

Quantum Chemical Calculations for Isothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the theoretical underpinnings and practical applications of quantum chemical calculations in the research and development of isothiazole-based therapeutic agents.

Introduction to Isothiazole Derivatives in Drug Discovery

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, forms the structural core of a wide array of molecules with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The versatility of the isothiazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted chemical modifications, making it a privileged structure in modern drug design.

Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of isothiazole-based drugs. By providing detailed insights into the electronic structure, molecular properties, and reactivity of these compounds, computational methods enable researchers to predict their biological activity, understand their mechanism of action at a molecular level, and guide the synthesis of novel derivatives with enhanced therapeutic potential. This technical guide provides an overview of the key quantum chemical methods employed in the study of isothiazole derivatives, presents quantitative data for a selection of compounds, and outlines the computational workflows integral to their development as therapeutic agents.

Methodologies: The Computational Chemist's Toolkit

The investigation of isothiazole derivatives heavily relies on a suite of sophisticated computational methods. These theoretical approaches allow for the elucidation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern quantum chemical calculations for systems of pharmaceutical interest. It offers a favorable balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization and Property Calculation

  • Initial Structure Preparation: The 2D structure of the isothiazole derivative is drawn using a molecular editor and converted to a 3D conformation.

  • Computational Method Selection: Calculations are typically performed using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is chosen. The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently employed for isothiazole derivatives, providing a good description of the electronic structure.[1]

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation (the most stable structure). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various molecular properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets.

    • Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design.

Experimental Protocol: Molecular Docking of Isothiazole Derivatives

  • Target and Ligand Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein database (PDB). The isothiazole derivative (the ligand) is prepared as described in the DFT protocol.

  • Binding Site Identification: The active site or binding pocket of the target protein is identified.

  • Docking Simulation: Using software such as AutoDock or MOE, the ligand is placed in the binding site, and its conformational space is explored to find the most favorable binding pose.

  • Scoring and Analysis: The binding affinity of the ligand for the target is estimated using a scoring function. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding. Molecular docking studies have been instrumental in identifying isothiazole derivatives as inhibitors of enzymes like HCV NS5B polymerase and succinate dehydrogenase.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations for representative isothiazole derivatives. These values provide insights into their electronic properties and reactivity.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
3-Phenylisothiazole-6.54-1.235.31
5-Nitroisothiazole-7.89-3.454.44
3-Amino-5-methylisothiazole-5.87-0.984.89
Isothiazole-4-carboxylic acid-7.12-2.564.56

Table 1: Frontier Molecular Orbital Energies of Selected Isothiazole Derivatives. (Note: These are representative values and the exact numbers will vary with the specific computational method and basis set used).

DerivativeDipole Moment (Debye)
3-Phenylisothiazole2.15
5-Nitroisothiazole4.87
3-Amino-5-methylisothiazole2.98
Isothiazole-4-carboxylic acid3.54

Table 2: Calculated Dipole Moments of Selected Isothiazole Derivatives. (Note: These are representative values and the exact numbers will vary with the specific computational method and basis set used).

Visualizing Computational Workflows and Mechanisms

Graphviz diagrams provide a clear and concise way to visualize complex processes and relationships in computational drug discovery.

Computational_Drug_Design_Workflow cluster_design Design & Screening cluster_evaluation In Silico Evaluation cluster_optimization Optimization & Synthesis Virtual_Screening Virtual Screening of Isothiazole Libraries DFT_Calculations DFT Calculations (HOMO, LUMO, MEP) Virtual_Screening->DFT_Calculations Hit Identification QSAR_Modeling QSAR Modeling QSAR_Modeling->DFT_Calculations Molecular_Docking Molecular Docking (Target Binding) DFT_Calculations->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Lead_Optimization Lead Optimization ADMET_Prediction->Lead_Optimization Candidate Selection Synthesis Chemical Synthesis Lead_Optimization->Synthesis Bioassays Biological Assays Synthesis->Bioassays Bioassays->Lead_Optimization Feedback Loop

Caption: Computational drug design workflow for isothiazole derivatives.

Enzyme_Inhibition_Mechanism Enzyme { Enzyme (e.g., HCV NS5B Polymerase) |  Active Site} Enzyme_Inhibitor_Complex { Enzyme-Inhibitor Complex |  Inactive} Isothiazole_Inhibitor Isothiazole Derivative (Ligand) Isothiazole_Inhibitor->Enzyme:f1 Binds to Active Site (Docking Prediction) Substrate Natural Substrate Substrate->Enzyme:f1 Binding Blocked No_Reaction No Biological Reaction Enzyme_Inhibitor_Complex->No_Reaction

Caption: Mechanism of enzyme inhibition by an isothiazole derivative.

Conclusion

Quantum chemical calculations, particularly DFT and molecular docking, are powerful predictive tools that significantly accelerate the discovery and development of novel isothiazole-based therapeutics. By providing a detailed understanding of molecular properties and interactions, these computational methods enable a more rational and targeted approach to drug design, ultimately reducing the time and cost associated with bringing new medicines to the clinic. The integration of these theoretical calculations with experimental validation remains a cornerstone of modern medicinal chemistry, paving the way for the next generation of isothiazole-derived drugs.

References

The Discovery and Isolation of Novel Isothiazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and isolation of novel isothiazole compounds. Isothiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, antifungal, and anticancer properties. This guide offers a comprehensive overview of the core methodologies, quantitative data, and biological pathways associated with this promising class of molecules.

Synthetic Strategies for Novel Isothiazoles

The construction of the isothiazole ring can be achieved through various synthetic routes, primarily involving cycloaddition and condensation reactions. The choice of synthetic strategy often depends on the desired substitution pattern on the isothiazole core.

Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

A prevalent method for synthesizing 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate. This approach offers a metal-free and operationally simple route to a variety of isothiazole derivatives.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketodithioester or β-ketothioamide (1.0 mmol) in a suitable solvent, such as ethanol or a deep eutectic solvent like choline chloride:urea (1:2).

  • Addition of Reagents: Add ammonium acetate (NH₄OAc) (2.0 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 3,5-disubstituted isothiazole.

Table 1: Synthesis of 3,5-Disubstituted Isothiazoles - Representative Yields

EntryR¹ SubstituentR² SubstituentStarting MaterialYield (%)Reference
1PhenylMethylβ-ketodithioester85[1]
24-ChlorophenylEthylβ-ketodithioester82[1]
3Thiophen-2-ylPhenylβ-ketothioamide78[1]
4NaphthylMethylβ-ketodithioester88[1]
Synthesis of Isothiazole-4-carbonitriles

Isothiazole-4-carbonitriles are valuable intermediates in the synthesis of various biologically active molecules. One common synthetic approach involves the reaction of a (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile derivative with a suitable reagent.

Experimental Protocol: Synthesis of Isothiazole-4-carbonitriles

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the substituted (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile (1.0 mmol) in a dry solvent such as pyridine.

  • Addition of Reagents: Add the appropriate coreactant (e.g., an amine or a sulfur nucleophile) (1.2 mmol) to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at room temperature for a specified duration (e.g., 12-24 hours), monitoring by TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired isothiazole-4-carbonitrile.

Table 2: Synthesis of Isothiazole-4-carbonitriles - Representative Yields

EntryStarting MaterialReagentProductYield (%)Reference
1(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrileAniline5-Amino-3-phenyl-isothiazole-4-carbonitrile75[2]
2(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrileSodium Sulfide3,5-Dimercapto-isothiazole-4-carbonitrile68[2]

Isolation and Purification Techniques

The successful isolation and purification of newly synthesized isothiazole derivatives are critical for their subsequent characterization and biological evaluation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of isothiazole derivatives.

General Protocol for Column Chromatography of Isothiazoles:

  • Adsorbent and Eluent Selection: Silica gel is the most commonly used stationary phase. The eluent system is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition is determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude isothiazole in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiazole.

Recrystallization

Recrystallization is an effective method for purifying solid isothiazole compounds.

General Protocol for Recrystallization of Isothiazoles:

  • Solvent Selection: The ideal solvent is one in which the isothiazole is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvent systems for isothiazoles include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified isothiazole.

Biological Signaling Pathways of Isothiazole Derivatives

Novel isothiazole derivatives have shown promise as modulators of various biological pathways implicated in a range of diseases. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

Certain isothiazole-based compounds exhibit anticancer activity by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isothiazole Isothiazole Derivative Isothiazole->PI3K PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by Isothiazoles.

Antiviral Activity: HIV Protease Inhibition

Some isothiazole derivatives have been identified as potent inhibitors of the Human Immunodeficiency Virus (HIV) protease, an enzyme essential for the maturation of infectious virions. These inhibitors typically act as transition-state analogs, binding to the active site of the protease and preventing the cleavage of viral polyproteins.

HIV_Protease_Inhibition HIV_Protease HIV Protease (Active Site) Cleavage Cleavage HIV_Protease->Cleavage Gag_Pol Gag-Pol Polyprotein (Substrate) Gag_Pol->Cleavage Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Virion Mature Virion Viral_Proteins->Virion Isothiazole_Inhibitor Isothiazole Inhibitor Isothiazole_Inhibitor->HIV_Protease binds to active site

Mechanism of HIV Protease Inhibition by Isothiazole Derivatives.

Management of Diabetic Complications: Aldose Reductase Inhibition

Isothiazole-containing compounds have been investigated as inhibitors of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, the overactivation of this pathway contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these compounds can mitigate the accumulation of sorbitol and reduce cellular stress.

Aldose_Reductase_Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Aldose_Reductase Aldose Reductase Osmotic_Stress Osmotic Stress & Cellular Damage Sorbitol->Osmotic_Stress Isothiazole_ARI Isothiazole Aldose Reductase Inhibitor (ARI) Isothiazole_ARI->Aldose_Reductase

Inhibition of the Polyol Pathway by Isothiazole Derivatives.

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

Emerging research has highlighted the potential of isothiazole derivatives as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. HDAC inhibitors can restore the expression of tumor suppressor genes, making them a promising therapeutic strategy for cancer.

HDAC_Inhibition Chromatin_C Condensed Chromatin (Gene Silencing) Chromatin_O Open Chromatin (Gene Expression) Chromatin_C->Chromatin_O HAT Chromatin_O->Chromatin_C HDAC Gene_Expression Tumor Suppressor Gene Expression Chromatin_O->Gene_Expression HDAC HDAC HAT HAT Isothiazole_HDACi Isothiazole HDAC Inhibitor Isothiazole_HDACi->HDAC

Mechanism of HDAC Inhibition by Isothiazole Derivatives.

Characterization of Novel Isothiazoles

The structural elucidation of newly synthesized isothiazoles is performed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for a Representative Novel Isothiazole (3-phenyl-5-methylisothiazole)

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.80-7.78 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 2.60 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 169.5, 158.0, 133.8, 129.2, 128.9, 127.1, 12.5.
Mass Spec. (ESI)m/z 176.05 [M+H]⁺.
IR (KBr, cm⁻¹)3060, 2925, 1595, 1480, 1445, 760, 690.

Note: The data presented here are representative and will vary depending on the specific isothiazole derivative.

Conclusion

The isothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide has provided an overview of the key synthetic methodologies, isolation techniques, and biological mechanisms of action associated with this important class of heterocyclic compounds. The continued exploration of novel isothiazole derivatives holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Chemical Stability of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical stability of 3-Methoxyisothiazole-4-carbonitrile. Due to the limited availability of public data on this specific molecule, this document leverages established chemical principles of the isothiazole ring and its functional groups (methoxy and carbonitrile) to forecast potential degradation pathways under various stress conditions. Detailed, generalized experimental protocols for conducting forced degradation studies in line with international regulatory guidelines (ICH) are provided to enable researchers to assess the intrinsic stability of this and similar molecules. This guide serves as a foundational resource for anticipating stability challenges and developing robust, stability-indicating analytical methods essential for drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its chemical stability is paramount for its development, formulation, and registration as a potential therapeutic agent or advanced material. The intrinsic stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1]

Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory authorities such as the International Conference on Harmonisation (ICH) to elucidate potential degradation products and pathways.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][4] The data generated is crucial for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact drug substance from its degradation products.

This guide will outline the predicted chemical liabilities of this compound and provide detailed, actionable protocols for its stability assessment.

Predicted Degradation Pathways

Based on the known reactivity of the isothiazole nucleus and the methoxy and carbonitrile functional groups, several degradation pathways for this compound can be predicted.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[5] The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, the primary site of degradation is anticipated to be the hydrolysis of the carbonitrile group. This reaction typically proceeds in a stepwise manner, first forming a primary amide (3-Methoxyisothiazole-4-carboxamide) and subsequently the carboxylic acid (3-Methoxyisothiazole-4-carboxylic acid).[4] The ether linkage of the methoxy group is generally stable to acid hydrolysis under conditions typically used for forced degradation. The isothiazole ring itself is relatively stable in acidic media.

  • Basic Conditions: In alkaline environments, both the carbonitrile and the methoxy groups are susceptible to degradation. The carbonitrile group can be readily hydrolyzed to the corresponding carboxylate salt.[6] The 3-methoxy group, being attached to an electron-deficient heteroaromatic ring, may be susceptible to nucleophilic aromatic substitution by hydroxide ions, leading to the formation of 3-hydroxyisothiazole-4-carbonitrile. This reaction is analogous to the cleavage of aryl ethers with strong bases.

The following diagram illustrates the predicted hydrolytic degradation pathways.

Hydrolytic Degradation Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Parent This compound Amide 3-Methoxyisothiazole-4-carboxamide Parent->Amide H₃O⁺ Acid 3-Methoxyisothiazole-4-carboxylic acid Amide->Acid H₃O⁺ Parent_base This compound Carboxylate 3-Methoxyisothiazole-4-carboxylate Parent_base->Carboxylate OH⁻ Hydroxy 3-Hydroxyisothiazole-4-carbonitrile Parent_base->Hydroxy OH⁻ Oxidative Degradation Pathway Parent This compound N_Oxide This compound N-Oxide Parent->N_Oxide [O] S_Oxide This compound S-Oxide (Sulfoxide) Parent->S_Oxide [O] Experimental Workflow Start Prepare Stock Solution of this compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reactions (for hydrolytic and oxidative stress) Stress->Neutralize Analyze Analyze Samples by Stability-Indicating Method (e.g., UPLC-UV/MS) Neutralize->Analyze Identify Characterize Degradation Products (LC-MS/MS, NMR) Analyze->Identify Degradation > 5% Report Compile Data and Report Degradation Pathways Identify->Report

References

An In-depth Technical Guide on the Solubility of 3-Methoxyisothiazole-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyisothiazole-4-carbonitrile is a heterocyclic compound incorporating an isothiazole ring, a methoxy group, and a nitrile functional group. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and materials science. This document offers a predictive analysis of its solubility profile and provides a detailed experimental workflow for researchers to determine precise solubility data.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The structure of this compound contains several key features that influence its polarity and solubility:

  • Isothiazole Ring: This five-membered heteroaromatic ring, containing both sulfur and nitrogen, is planar and polar.[2][3] Isothiazole itself is sparingly soluble in water but miscible with most organic solvents, including alcohol and ether.[2][3]

  • Nitrile Group (-C≡N): The cyano group is highly polar due to the electronegativity difference between carbon and nitrogen and the presence of a triple bond.[4][5] This group can act as a hydrogen bond acceptor.[4] Small-chain nitriles, like acetonitrile, are miscible with water, but solubility decreases as the hydrocarbon chain length increases.[4][6] The nitrile group generally imparts good solubility in polar solvents.

  • Methoxy Group (-OCH₃): This is a polar functional group.[7] While it can accept hydrogen bonds, it does not donate them. Its presence can increase solubility in polar organic solvents.[8]

Collectively, these functional groups render this compound a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents compared to non-polar solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Methyl Ethyl Ketone (MEK)High These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar nitrile and isothiazole functionalities.[1][9]
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterModerate to High These solvents can act as hydrogen bond donors and acceptors. The nitrile and methoxy groups can accept hydrogen bonds from the solvent, promoting dissolution.[4][10] Solubility in water is expected to be limited due to the overall organic structure.[2]
Non-Polar Hexane, Heptane, Toluene, Benzene, Diethyl EtherLow to Insoluble The significant polarity of the solute molecule makes it energetically unfavorable to dissolve in non-polar solvents, which primarily interact through weaker van der Waals forces.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental protocol, such as the shake-flask method, can be employed.[11] This method involves equilibrating a surplus of the solid compound in the solvent of choice at a controlled temperature and then measuring the concentration of the dissolved substance in the saturated solution.

Methodology: Isothermal Shake-Flask Method
  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 298.15 K).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples at the controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]

  • Calculation:

    • Calculate the solubility (e.g., in mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Preparation Add excess solute to solvent in vial B 2. Equilibration Agitate in isothermal shaker bath A->B Seal Vial C 3. Phase Separation Allow suspension to settle or centrifuge B->C Reach Equilibrium D 4. Sampling & Filtration Withdraw and filter supernatant C->D Isolate Saturated Solution E 5. Analysis Dilute and quantify concentration (e.g., HPLC) D->E Prepare Analytical Sample F 6. Calculation Determine solubility value E->F Obtain Concentration Data

Caption: Workflow for experimental solubility determination.

Conclusion

While specific experimental data for the solubility of this compound is not publicly documented, a theoretical analysis of its molecular structure strongly suggests it is a polar compound. Consequently, it is predicted to have high solubility in polar aprotic solvents like DMSO and acetone, moderate to high solubility in polar protic solvents such as ethanol and methanol, and poor solubility in non-polar solvents like hexane. For precise quantitative data, the detailed experimental protocol provided in this guide can be implemented by researchers. This information is foundational for the effective use of this compound in scientific research and development.

References

A Technical Guide to the Thermogravimetric Analysis of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) in the characterization of isothiazole derivatives. Isothiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their thermal stability is crucial for drug formulation, processing, and storage. This guide details experimental protocols, presents data in a structured format, and visualizes key workflows and potential decomposition pathways.

Introduction to Thermogravimetric Analysis of Isothiazole Derivatives

Thermogravimetric analysis is a powerful technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For isothiazole derivatives, TGA provides critical information regarding their decomposition temperatures, the presence of residual solvents or water, and the kinetics of their thermal decomposition. This data is invaluable for assessing the shelf-life, processing conditions, and potential degradation pathways of these pharmaceutically relevant compounds.

Experimental Protocols

A robust and reproducible TGA protocol is essential for obtaining high-quality data. The following section outlines a detailed methodology for the thermogravimetric analysis of isothiazole derivatives, based on established practices for heterocyclic compounds.

Instrumentation and Calibration

A simultaneous thermal analyzer (STA) capable of performing TGA and differential scanning calorimetry (DSC) is recommended. The instrument should be coupled with a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).

  • Temperature Calibration: Calibrate the instrument for temperature using certified reference materials (e.g., indium, tin, zinc) across the desired temperature range.

  • Mass Calibration: Calibrate the microbalance using standard calibration weights.

  • EGA System: The transfer line from the TGA to the MS and FTIR should be heated to prevent condensation of evolved gases.

Sample Preparation
  • Sample Form: Samples should be in a fine powder form to ensure uniform heat distribution.

  • Sample Mass: Use a sample mass of 5-10 mg.

  • Crucible: Use alumina (Al₂O₃) or platinum crucibles.

TGA Measurement Parameters
  • Temperature Program:

    • Heating Rate: A heating rate of 10 °C/min is standard. Varying the heating rate (e.g., 5, 15, 20 °C/min) can provide insights into the decomposition kinetics.

    • Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600-900 °C, depending on the expected decomposition temperature of the derivative.

  • Atmosphere:

    • Inert Atmosphere: Use nitrogen or argon at a flow rate of 50-100 mL/min to study the pyrolysis of the compound.

    • Oxidative Atmosphere: Use synthetic air or a mixture of oxygen and nitrogen at a flow rate of 50-100 mL/min to study the oxidative decomposition.

Evolved Gas Analysis (EGA)
  • FTIR Spectroscopy: Continuously collect FTIR spectra of the evolved gases to identify functional groups of the decomposition products.

  • Mass Spectrometry: Simultaneously perform mass spectrometry to identify the molecular mass of the evolved fragments, aiding in the elucidation of the decomposition pathway.

The following diagram illustrates a typical experimental workflow for TGA-EGA:

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis & Evolved Gas Analysis (EGA) Sample Isothiazole Derivative Grinding Grinding to Fine Powder Sample->Grinding Weighing Weighing (5-10 mg) Grinding->Weighing Crucible Loading into Crucible Weighing->Crucible TGA Thermogravimetric Analyzer (TGA) Crucible->TGA Furnace Furnace TGA->Furnace Balance Microbalance TGA->Balance Data Mass Change vs. Temperature Data TGA->Data FTIR FTIR Spectrometer Furnace->FTIR Evolved Gas MS Mass Spectrometer Furnace->MS Evolved Gas Interpretation Interpretation of Decomposition Pathway Data->Interpretation FTIR->Interpretation MS->Interpretation

Caption: Experimental workflow for TGA-EGA of isothiazole derivatives.

Data Presentation and Interpretation

The thermal stability of heterocyclic compounds can vary significantly depending on their molecular structure, substituents, and intermolecular interactions. While comprehensive TGA data for a wide range of isothiazole derivatives is not extensively available in the public domain, the following table summarizes the thermal decomposition data for a closely related and structurally relevant compound, 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, which serves as a valuable reference.

Quantitative TGA Data

The thermal decomposition of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was investigated at different heating rates. The data reveals a two-stage decomposition process.

Table 1: Thermogravimetric Analysis Data for 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole

Heating Rate (°C/min)Decomposition StageTonset (°C)Tpeak (°C)Tendset (°C)Mass Loss (%)
6 Stage 129250863461.21
Stage 273081186636.50
8 Stage 129750963762.37
Stage 273481988036.89
10 Stage 129251264360.92
Stage 273783290436.01

Tonset: Onset decomposition temperature; Tpeak: Peak decomposition temperature from the derivative thermogravimetric (DTG) curve; Tendset: Endset decomposition temperature.

The data indicates that the decomposition temperatures shift to higher values with an increasing heating rate, a common phenomenon in TGA. The first stage of decomposition, occurring around 292-643 °C, corresponds to a significant mass loss, likely due to the fragmentation of the peripheral hydroxyphenyl groups. The second stage at higher temperatures (above 730 °C) represents the decomposition of the more stable thiazolo[5,4-d]thiazole core.

Potential Thermal Decomposition Pathway

The identification of evolved gases through TGA-FTIR and TGA-MS is crucial for elucidating the thermal decomposition mechanism. For nitrogen and sulfur-containing heterocyclic compounds, common decomposition products include smaller molecules like CO, CO₂, H₂O, NH₃, HCN, and SO₂. Based on the structure of a generic substituted isothiazole, a plausible, albeit hypothetical, decomposition pathway can be proposed.

The following diagram illustrates a simplified, hypothetical thermal decomposition pathway for a generic isothiazole derivative.

Decomposition_Pathway cluster_initial Initial Fragmentation cluster_secondary Secondary Decomposition Isothiazole Substituted Isothiazole Derivative Side_Chain Loss of Substituents (e.g., R1, R2) Isothiazole->Side_Chain Ring_Opening Isothiazole Ring Opening Isothiazole->Ring_Opening Small_Molecules Formation of Small Gaseous Molecules (CO, CO₂, H₂O, NH₃, HCN, SO₂) Side_Chain->Small_Molecules Ring_Opening->Small_Molecules Char_Residue Formation of Char Residue Small_Molecules->Char_Residue

Caption: Hypothetical thermal decomposition pathway of an isothiazole derivative.

This proposed pathway suggests that the initial decomposition may involve the cleavage of substituent groups and the opening of the isothiazole ring. These initial fragments then undergo further decomposition to form stable, small gaseous molecules, leaving behind a carbonaceous residue at very high temperatures. The exact nature and sequence of these events will depend on the specific substituents on the isothiazole ring.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of isothiazole derivatives. This guide has provided a detailed experimental protocol, representative quantitative data from a related heterocyclic system, and a conceptual framework for understanding the thermal decomposition of these important compounds. For researchers and professionals in drug development, a thorough understanding of the thermal stability of isothiazole derivatives is paramount for ensuring the quality, safety, and efficacy of potential therapeutic agents. Further research focusing on a systematic TGA study of a broader range of isothiazole derivatives will be beneficial for establishing comprehensive structure-stability relationships.

Potential Biological Activity of 3-Methoxyisothiazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3-Methoxyisothiazole-4-carbonitrile. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document focuses on the known biological activities of the isothiazole scaffold and its derivatives. This analysis aims to provide a foundation for future research and to highlight the potential therapeutic and agrochemical applications of this compound class. Isothiazole derivatives have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, antiviral, and herbicidal activities. This guide summarizes these findings and outlines potential avenues for the investigation of this compound.

Introduction to the Isothiazole Scaffold

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is present in a variety of biologically active molecules and serves as a versatile scaffold in medicinal and agricultural chemistry. The isothiazole ring system has been incorporated into pharmaceuticals, agrochemicals, and dyes. Notable examples of biologically active isothiazoles include the fungicide isotianil, which is effective against rice blast, and the antibacterial drug sulfasomizole.[1] The reactivity and stability of the isothiazole ring, along with the potential for diverse functionalization, make it an attractive starting point for the development of novel bioactive compounds.

Prospective Biological Activities of this compound Based on Analogues

While no specific biological activity has been reported for this compound, the known activities of structurally related isothiazole-4-carbonitrile derivatives provide valuable insights into its potential applications.

Antiviral and Antifungal Properties

Isothiazole carbonitriles have shown promise as antiviral and antifungal agents. For instance, certain 4-cyanoisothiazole derivatives have exhibited antiviral activity against poliovirus.[1] Additionally, dithiine compounds containing the isothiazole moiety are known to be active as antifungal agents.[1] The presence of the cyano group at the 4-position of the isothiazole ring appears to be a key feature for these activities.

Herbicidal and Agrochemical Potential

Derivatives of 3,5-dihalo-4-isothiazolecarbonitriles have been investigated for their herbicidal activity.[2] This suggests that the isothiazole-4-carbonitrile core is a viable scaffold for the development of new agrochemicals. The nature and position of substituents on the isothiazole ring play a crucial role in determining the potency and selectivity of these compounds.

Broader Pharmacological Potential of Related Heterocycles

The broader class of thiazole derivatives, which are isomeric to isothiazoles, displays an extensive range of pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, and anticancer properties.[3][4] This wide array of biological activities associated with the thiazole scaffold further underscores the potential for discovering novel therapeutic agents within the isothiazole class.

Synthesis and Chemical Landscape

The synthesis of functionalized isothiazoles can be achieved through various chemical routes. One common method involves the reaction of dithioles with halogens. For example, 3,5-dibromoisothiazole-4-carbonitrile can be synthesized from the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine.[1] This highly functionalized isothiazole serves as a versatile intermediate for further chemical modifications.

A general workflow for the synthesis and derivatization of isothiazole-4-carbonitriles is depicted below.

G cluster_synthesis Synthesis of Isothiazole Core cluster_functionalization Functionalization Dithiole 1,2,3-Dithiazole Precursor Halogenation Halogenation (e.g., HBr, HCl) Dithiole->Halogenation Reagents Isothiazole Substituted Isothiazole Halogenation->Isothiazole Cyclization Isothiazole_CN Isothiazole-4-carbonitrile Isothiazole->Isothiazole_CN Introduction of Cyano Group Coupling Coupling Reactions (e.g., Suzuki, Stille) Isothiazole_CN->Coupling Catalysts, Reagents Derivatives Diverse Isothiazole Derivatives Coupling->Derivatives New C-C bonds Bioassays Biological Activity Screening Derivatives->Bioassays

A generalized workflow for the synthesis and screening of isothiazole derivatives.

Proposed Experimental Workflow for Biological Evaluation

Given the potential activities of the isothiazole scaffold, a logical experimental workflow for evaluating the biological potential of this compound is proposed. This workflow is conceptual and based on the activities observed in related compounds.

G cluster_screening Initial Biological Screening cluster_advanced Advanced Characterization (for active hits) Compound This compound Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Compound->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Compound->Antiviral Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Compound->Cytotoxicity Agrochemical Agrochemical Screens (Herbicidal, Fungicidal) Compound->Agrochemical MOA Mechanism of Action Studies Antimicrobial->MOA Antiviral->MOA Cytotoxicity->MOA Agrochemical->MOA SAR Structure-Activity Relationship (Analog Synthesis) MOA->SAR InVivo In Vivo Efficacy Models SAR->InVivo

A proposed workflow for the biological evaluation of a novel isothiazole compound.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the extensive research on the isothiazole and thiazole scaffolds suggests that it is a promising candidate for biological investigation. The presence of the methoxy and carbonitrile functionalities offers unique electronic and steric properties that may lead to novel biological activities.

Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of biological assays, including antimicrobial, antiviral, anticancer, and agrochemical screens. Positive results from these initial screens would warrant more in-depth studies to elucidate the mechanism of action and to explore the structure-activity relationships through the synthesis of related analogues. The development of a robust synthetic route will be the critical first step in unlocking the potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the synthesis of 3-Methoxyisothiazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isothiazole scaffold is a key structural motif in a variety of biologically active compounds.[1] The protocol outlined below is based on a two-step synthetic sequence starting from the commercially available 3,5-dichloroisothiazole-4-carbonitrile.

Strategic Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The protocol involves the selective methoxylation of 3,5-dichloroisothiazole-4-carbonitrile. The chlorine atom at the 3-position is targeted for substitution with a methoxy group using sodium methoxide. This approach is predicated on the differential reactivity of the halogen atoms on the isothiazole ring.

Key Experiments and Methodologies

The synthesis is divided into two main experimental stages:

  • Synthesis of 3-Chloro-5-methoxyisothiazole-4-carbonitrile : The initial step involves the reaction of 3,5-dichloroisothiazole-4-carbonitrile with one equivalent of sodium methoxide to favor monosubstitution.

  • Synthesis of this compound : This step would ideally involve the selective reduction of the C5-chloro group or a selective substitution at the C3 position from the start. Based on available literature, a plausible route involves the nucleophilic substitution of a 3-haloisothiazole precursor.

A proposed synthetic pathway is illustrated below:

Synthesis_Workflow cluster_main_path Proposed Primary Synthesis Route cluster_alternative Hypothetical Direct Route A 3,5-Dichloroisothiazole-4-carbonitrile B Reaction with NaOMe (1 eq.) in Methanol A->B Step 1 D Selective Reaction at C3 (Alternative Route) A->D Controlled Methoxylation C 3-Chloro-5-methoxyisothiazole-4-carbonitrile B->C E This compound D->E

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-methoxyisothiazole-4-carbonitrile

This protocol describes the partial methoxylation of 3,5-dichloroisothiazole-4-carbonitrile.

Materials:

  • 3,5-Dichloroisothiazole-4-carbonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,5-dichloroisothiazole-4-carbonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.05 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-methoxyisothiazole-4-carbonitrile.

Protocol 2: Proposed Synthesis of this compound from a 3-Haloisothiazole Precursor

This protocol outlines a hypothetical, yet chemically plausible, route starting from a 3-haloisothiazole-4-carbonitrile, which can be synthesized via regioselective hydrodehalogenation of the corresponding 3,5-dihalo compound.

Materials:

  • 3-Chloro-isothiazole-4-carbonitrile (Hypothetical starting material for this step)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-isothiazole-4-carbonitrile (1.0 eq) in a mixture of anhydrous methanol and toluene.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds. The data is hypothetical but represents realistic outcomes for such reactions.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
3-Chloro-5-methoxyisothiazole-4-carbonitrile3,5-Dichloroisothiazole-4-carbonitrileNaOMeMethanol2 h7588-904.15 (s, 3H)
This compound3-Chloro-isothiazole-4-carbonitrileNaOMeMethanol/Toluene18 h6575-774.10 (s, 3H), 8.50 (s, 1H)

Logical Relationships and Workflow Visualization

The logical flow of the experimental process, from starting materials to the final product, including purification and characterization, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Material: 3,5-Dichloroisothiazole-4-carbonitrile B Reaction with NaOMe A->B C Intermediate: 3-Chloro-5-methoxyisothiazole-4-carbonitrile B->C D Further Reaction or Selective Starting Material C->D E Final Product: This compound D->E F Work-up & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Figure 2: Detailed experimental workflow from synthesis to characterization.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of this compound. Researchers should note that the second protocol is based on a proposed intermediate and may require optimization of reaction conditions to achieve the desired selectivity and yield. Standard laboratory safety procedures should be followed throughout the execution of these protocols.

References

Purifying 3-Methoxyisothiazole-4-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxyisothiazole-4-carbonitrile is a key heterocyclic building block in the synthesis of various pharmacologically active agents. The purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The outlined methods are based on established principles of organic chemistry for the purification of polar, heterocyclic compounds.

Overview of Purification Strategies

The choice of purification method for this compound is dependent on the nature and quantity of impurities present in the crude sample. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Based on the polar nature of the target compound, two primary purification techniques are recommended:

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with significantly different retention factors compared to the desired product.

  • Recrystallization: An effective method for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.

Data Presentation: Comparison of Purification Methods

The following table summarizes illustrative quantitative data for the recommended purification methods. This data is intended to serve as a benchmark for researchers to evaluate the effectiveness of their purification efforts.

Purification MethodPurity of Crude (%)Purity of Final Product (%)Recovery Yield (%)Throughput
Column Chromatography85>9975Low to Medium
Recrystallization859885Medium to High

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm) to identify the product and impurities. The optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 7:3).

    • Collect fractions in separate tubes.

    • Monitor the separation by performing TLC analysis on the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound by recrystallization, a method suitable for solid crude products.

Materials:

  • Crude this compound

  • Isopropanol (ACS grade)

  • Water (deionized)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Based on the polarity of the methoxy-substituted aromatic compound, a solvent system of isopropanol and water is a good starting point. The ideal solvent should dissolve the compound at elevated temperatures but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add water dropwise to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature.

    • For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold isopropanol/water mixture.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflows for the purification protocols.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Select Eluent Dissolution Dissolution TLC Analysis->Dissolution Select Solvent Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Purity Check Purity Check Fraction Collection->Purity Check Solvent Evaporation Solvent Evaporation Purity Check->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product Hot Filtration Hot Filtration Dissolution->Hot Filtration Crystallization Crystallization Dissolution->Crystallization Hot Filtration->Crystallization Crystal Isolation Crystal Isolation Crystallization->Crystal Isolation Drying Drying Crystal Isolation->Drying Drying->Pure Product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Detail start Start: Crude Sample prep_slurry Prepare Silica Slurry in Hexane start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample pack_column->load_sample elute Elute with Hexane: Ethyl Acetate load_sample->elute collect Collect Fractions elute->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Rotary Evaporation combine->evaporate end End: Purified Product evaporate->end

Caption: Detailed workflow for purification by column chromatography.

Recrystallization_Detail start Start: Crude Solid dissolve Dissolve in Minimal Hot Isopropanol start->dissolve add_antisolvent Add Water until Turbid dissolve->add_antisolvent cool_slowly Slow Cooling to RT add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: Detailed workflow for purification by recrystallization.

Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the purification of isothiazole carbonitriles, a crucial class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Proper purification of these compounds is essential to ensure the reliability and reproducibility of research data and the quality of pharmaceutical intermediates. Recrystallization is a primary technique for the purification of solid organic compounds, including isothiazole carbonitriles.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts or having different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

General Protocol for Recrystallization of Isothiazole Carbonitriles

This protocol outlines the general steps for the recrystallization of isothiazole carbonitriles. The choice of solvent and specific temperatures will vary depending on the specific compound.

1. Solvent Selection:

  • The ideal solvent should dissolve the isothiazole carbonitrile sparingly or not at all at room temperature but show high solubility at elevated temperatures.

  • Commonly used solvents for the recrystallization of heterocyclic compounds include cyclohexane, hexane, ethanol, methanol, water, and mixtures such as ethanol/water and acetone/hexane.

  • The solvent should not react with the isothiazole carbonitrile.

  • The boiling point of the solvent should be low enough to be easily removed from the crystals after filtration.

2. Dissolution:

  • Place the crude isothiazole carbonitrile in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

  • Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.

4. Hot Filtration:

  • If activated charcoal was used or if there are insoluble impurities, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove the solid impurities. This step should be performed quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

8. Purity Assessment:

  • The purity of the recrystallized isothiazole carbonitrile can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or spectroscopic methods (NMR, IR).

Experimental Protocols for Specific Isothiazole Carbonitriles

The following table summarizes specific examples of recrystallization protocols for various isothiazole carbonitriles found in the literature.

Isothiazole Carbonitrile DerivativeRecrystallization Solvent(s)Reference
5-Cyano-3,4-dichloroisothiazoleCyclohexane[1]
Tarry residue containing an isothiazole derivativeHexane[2]
Fused isothiazole derivativeEthanol/Water[2]
Crude thiol-substituted isothiazoleMethanol
5-Amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile (a related heterocyclic nitrile)Acetone/Hexane[3]
2-Amino-5-cyanothiazole (a related heterocyclic nitrile)Ethanol[4]
Heterocyclic nitrilesMethanol, Ethanol, or Ethanol/Water[4]

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical steps and the general experimental workflow for the recrystallization of isothiazole carbonitriles.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude Isothiazole Carbonitrile select_solvent Select Appropriate Solvent(s) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration to Remove Insolubles decolorize->hot_filtration cool Slow Cooling to Induce Crystallization hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure Recrystallized Isothiazole Carbonitrile dry->end Solvent_Selection_Logic cluster_solubility_test Solubility Testing cluster_decision Decision cluster_outcome Outcome compound Isothiazole Carbonitrile test_hot Test Solubility in Hot Solvent compound->test_hot test_cold Test Solubility in Cold Solvent compound->test_cold ideal_solvent Ideal Solvent: High Solubility Hot, Low Solubility Cold test_hot->ideal_solvent test_cold->ideal_solvent proceed Proceed with Recrystallization ideal_solvent->proceed Yes try_another Try Another Solvent ideal_solvent->try_another No

References

Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of heterocyclic compounds containing a five-membered aromatic ring with adjacent nitrogen and sulfur atoms. Their derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific biological activity and safety profile of an isothiazole derivative are often highly dependent on its isomeric form. Positional isomers, where substituents are located at different positions on the isothiazole ring, and enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological effects. Therefore, the accurate separation and quantification of isothiazole isomers are critical for drug discovery, development, and quality control.

This document provides detailed application notes and protocols for the chromatographic separation of isothiazole isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be practical and reproducible for researchers in academic and industrial settings.

Chromatographic Separation Strategies

The choice between HPLC and GC for the separation of isothiazole isomers depends on the physicochemical properties of the analytes, such as volatility and thermal stability.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of isothiazole derivatives, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used for separating moderately polar to nonpolar isomers.

  • Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable isothiazole isomers. It often provides higher separation efficiency and faster analysis times for simple mixtures.[1]

The following sections detail specific protocols for the separation of isothiazole isomers by reversed-phase HPLC and GC with Flame Ionization Detection (FID).

Application Note 1: Reversed-Phase HPLC Separation of Positional Isomers of Substituted Isothiazoles

This protocol outlines a reversed-phase HPLC method for the separation of positional isomers of a substituted isothiazole. The method is applicable to isomers that differ in the substitution pattern on the isothiazole ring, leading to differences in their polarity and interaction with the stationary phase.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Isothiazole isomer standards (e.g., 3-chloro-5-methylisothiazole and 5-chloro-3-methylisothiazole)

3. Sample Preparation:

  • Prepare individual stock solutions of each isothiazole isomer in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers of interest at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The optimal ratio may need to be adjusted based on the specific isomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the target isomers)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peaks corresponding to each isomer based on the retention times of the individual standards.

  • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Expected Results

The retention times of the isothiazole isomers will vary depending on their polarity. Generally, less polar isomers will elute earlier in reversed-phase chromatography. The following table provides an example of expected retention data for a hypothetical separation of two positional isomers.

IsomerRetention Time (min)Resolution (Rs)
3-chloro-5-methylisothiazole5.8-
5-chloro-3-methylisothiazole6.52.1

Note: The above data is illustrative. Actual retention times and resolution will depend on the specific isomers, column, and exact chromatographic conditions.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Isomer Standards prep_mixed Prepare Mixed Standard Solution prep_standards->prep_mixed hplc_injection Inject Sample prep_mixed->hplc_injection hplc_separation Isocratic Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_identification Peak Identification hplc_detection->data_identification data_quantification Quantification & Resolution Calculation data_identification->data_quantification

Caption: Workflow for the HPLC separation of isothiazole isomers.

Application Note 2: Gas Chromatography (GC-FID) Separation of Volatile Isothiazole Isomers

This protocol describes a GC method with Flame Ionization Detection (FID) for the separation of volatile isothiazole isomers, such as methylisothiazole positional isomers.

Experimental Protocol

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Standards:

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • Isothiazole isomer standards (e.g., 4-methylisothiazole and 5-methylisothiazole)

  • Dichloromethane (GC grade)

3. Sample Preparation:

  • Prepare individual stock solutions of each isomer in dichloromethane at 1 mg/mL.

  • Prepare a mixed standard solution containing 10 µg/mL of each isomer by diluting the stock solutions.

4. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Isothermal at 100 °C for 10 minutes. The temperature can be optimized to achieve baseline separation.

  • Detector Temperature (FID): 280 °C

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min

5. Data Analysis:

  • Identify peaks based on the retention times of individual standards.

  • Calculate the resolution between the isomer peaks.

Expected Results

The elution order in GC is primarily determined by the boiling points and vapor pressures of the isomers. Isomers with lower boiling points will generally elute earlier.

IsomerRetention Time (min)Resolution (Rs)
4-methylisothiazole4.2-
5-methylisothiazole4.72.5

Note: The above data is illustrative. Actual retention times will vary based on the specific column and GC system.

Logical Relationship Diagram

GC_Parameters cluster_params Key GC Parameters cluster_outcomes Separation Outcomes Column Stationary Phase Polarity RetentionTime Retention Time Column->RetentionTime Resolution Resolution Column->Resolution OvenTemp Oven Temperature OvenTemp->RetentionTime OvenTemp->Resolution CarrierFlow Carrier Gas Flow Rate CarrierFlow->RetentionTime PeakShape Peak Shape CarrierFlow->PeakShape

Caption: Influence of GC parameters on separation outcomes.

Conclusion

The selection of an appropriate chromatographic technique is paramount for the successful separation and analysis of isothiazole isomers. The provided HPLC and GC protocols offer robust starting points for researchers. Method optimization, including adjustments to the mobile phase composition, temperature, and stationary phase, may be necessary to achieve the desired separation for specific sets of isothiazole isomers. The quantitative data presented in a clear, tabular format allows for easy comparison of the separation efficiency of different methods.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-Methoxyisothiazol-4-carbonitril

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung von 3-Methoxyisothiazol-4-carbonitril. Diese Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese einer Reihe von substituierten Isothiazol-Derivaten. Solche Derivate sind von potenziellem Interesse für die pharmazeutische Forschung, insbesondere bei der Entwicklung von antiviralen Wirkstoffen und Kinase-Inhibitoren, wie Studien an analogen Isothiazol- und Thiazolstrukturen nahelegen.[1][2][3][4]

Die hier vorgestellten Protokolle basieren auf etablierten chemischen Umwandlungen, die für Isothiazole und verwandte heterozyklische Systeme beschrieben wurden. Sie umfassen die nukleophile Substitution der Methoxygruppe sowie die Umwandlung der Nitrilgruppe in eine Carboxamid- oder Carbonsäurefunktion.

Nukleophile aromatische Substitution der Methoxygruppe

Die Methoxygruppe an der C3-Position des Isothiazolrings kann durch verschiedene Nukleophile ersetzt werden, um eine Reihe von 3-substituierten Isothiazol-4-carbonitrilen zu erhalten. Besonders die Einführung von Aminogruppen ist von Interesse, da 3-Aminoisothiazol-Strukturen in biologisch aktiven Molekülen vorkommen.

Experimentelles Protokoll: Synthese von 3-Amino-isothiazol-4-carbonitril-Derivaten

Dieses Protokoll beschreibt die Umsetzung von 3-Methoxyisothiazol-4-carbonitril mit einem primären oder sekundären Amin.

Materialien:

  • 3-Methoxyisothiazol-4-carbonitril

  • Ausgewähltes primäres oder sekundäres Amin (z. B. Morpholin, Piperidin, Anilin)

  • Lösungsmittel (z. B. Ethanol, Dimethylformamid (DMF))

  • Optional: Base (z. B. Kaliumcarbonat, Triethylamin)

  • Reaktionsgefäß mit Rückflusskühler und Magnetrührer

  • Heizquelle (z. B. Heizplatte)

  • Ausrüstung zur Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

  • Ausrüstung zur Aufreinigung (z. B. Rotationsverdampfer, Säulenchromatographie)

Durchführung:

  • In einem geeigneten Reaktionsgefäß werden 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril in einem geeigneten Lösungsmittel (z. B. 10 mL Ethanol pro 1 mmol Substrat) gelöst.

  • Es werden 1,2 Äquivalente des ausgewählten Amins zu der Lösung gegeben.

  • Optional kann eine Base (1,5 Äquivalente) hinzugefügt werden, um die Reaktion zu beschleunigen.

  • Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie verfolgt.

  • Nach vollständigem Umsatz (typischerweise 4-12 Stunden) wird die Reaktion abgekühlt.

  • Das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser oder einer gesättigten Natriumchloridlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut unter reduziertem Druck entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte 3-Amino-isothiazol-4-carbonitril-Derivat zu erhalten.

Illustrative Quantitative Daten

Die folgende Tabelle zeigt beispielhafte, zu erwartende Ergebnisse für die Synthese verschiedener 3-Amino-isothiazol-4-carbonitril-Derivate.

Nukleophil (Amin)LösungsmittelReaktionstemperatur (°C)Reaktionszeit (h)Erwartete Ausbeute (%)
MorpholinEthanol80675-85
PiperidinEthanol80870-80
AnilinDMF1001260-70
BenzylaminEthanol801065-75

Workflow der nukleophilen Substitution

G Workflow: Nukleophile Substitution A 3-Methoxyisothiazol-4-carbonitril + Amin in Lösungsmittel B Rückfluss erhitzen A->B Heizen C Reaktionsverfolgung (DC) B->C Probenentnahme C->B Unvollständig D Aufarbeitung (Extraktion, Waschen) C->D Vollständig E Aufreinigung (Säulenchromatographie) D->E F Produkt: 3-Amino-isothiazol-4-carbonitril-Derivat E->F

Abbildung 1: Schematischer Ablauf der Synthese von 3-Amino-isothiazol-4-carbonitril-Derivaten.

Umwandlung der Nitrilgruppe

Die Nitrilgruppe am C4-Kohlenstoff ist ein weiterer Angriffspunkt für die Derivatisierung. Sie kann zu einer Carboxamid- oder einer Carbonsäuregruppe hydrolysiert werden. Diese funktionellen Gruppen sind in vielen pharmazeutischen Wirkstoffen von zentraler Bedeutung.

Experimentelles Protokoll: Hydrolyse des Nitrils zu 3-Methoxyisothiazol-4-carboxamid

Dieses Protokoll beschreibt die partielle Hydrolyse der Nitrilgruppe unter sauren Bedingungen.

Materialien:

  • 3-Methoxyisothiazol-4-carbonitril

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Eiswasser

  • Ausrüstung zur pH-Messung

  • Reaktionsgefäß mit Rührer und Kühlmöglichkeit (Eisbad)

  • Ausrüstung zur Filtration

Durchführung:

  • In einem Becherglas wird 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril vorgelegt.

  • Unter Kühlung in einem Eisbad werden langsam 5,0 Äquivalente konzentrierte Schwefelsäure zugegeben. Die Temperatur sollte 20 °C nicht überschreiten.

  • Die Mischung wird bei Raumtemperatur für 24-48 Stunden gerührt.

  • Der Reaktionsfortschritt kann durch Entnahme einer kleinen Probe, deren vorsichtige Neutralisierung und anschließende Analyse (z. B. mittels DC oder LC-MS) verfolgt werden.

  • Nach vollständigem Umsatz wird die Reaktionsmischung vorsichtig auf Eiswasser gegossen.

  • Der ausgefallene Feststoff wird durch Filtration gesammelt.

  • Der Feststoff wird gründlich mit kaltem Wasser gewaschen, bis das Filtrat einen neutralen pH-Wert aufweist.

  • Das Produkt, 3-Methoxyisothiazol-4-carboxamid, wird an der Luft oder im Vakuum getrocknet.

Illustrative Quantitative Daten
AusgangsmaterialReagenzReaktionstemperatur (°C)Reaktionszeit (h)Erwartete Ausbeute (%)
3-Methoxyisothiazol-4-carbonitrilKonzentrierte H₂SO₄Raumtemperatur3680-90

Workflow der Nitrilhydrolyse

G Workflow: Nitrilhydrolyse zu Amid A 3-Methoxyisothiazol-4-carbonitril + Konzentrierte H₂SO₄ B Rühren bei Raumtemperatur A->B Kühlen C Reaktionsmischung auf Eiswasser gießen B->C D Filtration C->D E Waschen mit Wasser D->E F Trocknen E->F G Produkt: 3-Methoxyisothiazol-4-carboxamid F->G

Abbildung 2: Schematischer Ablauf der Hydrolyse von 3-Methoxyisothiazol-4-carbonitril zu 3-Methoxyisothiazol-4-carboxamid.

Potenzielle Anwendungen und biologische Relevanz

Die Derivate von 3-Methoxyisothiazol-4-carbonitril könnten in verschiedenen Bereichen der Wirkstoffforschung von Interesse sein.

  • Antivirale Aktivität: Verschiedene substituierte Isothiazole haben eine bemerkenswerte Aktivität gegen eine Reihe von Viren gezeigt, darunter Polioviren, Rhinoviren und das humane Immundefizienzvirus (HIV).[2][5] Die hier beschriebenen Derivate könnten als neue antivirale Wirkstoffe untersucht werden.

  • Kinase-Inhibition: Thiazol- und Isothiazol-Strukturen sind Kernbestandteile mehrerer bekannter Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden.[3][4][6][7][8] Die synthetisierten Verbindungen könnten auf ihre hemmende Wirkung gegenüber verschiedenen Kinasen, die an der Signaltransduktion von Krebszellen beteiligt sind, untersucht werden.

Logische Beziehung: Von der Synthese zur biologischen Testung

G Logische Beziehung: Synthese zu Screening cluster_0 Synthese cluster_1 Biologisches Screening A 3-Methoxyisothiazol- 4-carbonitril B Derivatisierung (z.B. Substitution, Hydrolyse) A->B C Verbindungsbibliothek B->C D Antivirale Assays C->D E Kinase-Inhibitions-Assays C->E F Identifizierung von 'Hits' D->F E->F G Leitstrukturoptimierung F->G

Abbildung 3: Logischer Arbeitsablauf von der Synthese der Derivate bis zur Identifizierung biologisch aktiver Leitstrukturen.

Haftungsausschluss: Die hier beschriebenen Protokolle sind als allgemeine Richtlinien zu verstehen. Die optimalen Reaktionsbedingungen können je nach Substrat und Maßstab variieren und müssen möglicherweise empirisch ermittelt werden. Alle chemischen Arbeiten sollten in einem gut belüfteten Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.

References

Application Notes and Protocols: Reactivity of the Nitrile Group in Isothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anti-inflammatory properties.[1][2] The functionalization of the isothiazole ring is crucial for the development of new therapeutic agents. The nitrile group, as a versatile functional group, serves as a key intermediate in the synthesis of various isothiazole derivatives such as amines, amides, and carboxylic acids. Understanding the reactivity of the nitrile group on the isothiazole ring is therefore essential for the design and synthesis of novel drug candidates. These application notes provide an overview of the key reactions of the nitrile group in isothiazoles, complete with detailed experimental protocols and reaction pathways.

Key Reactions of the Isothiazole Nitrile Group

The nitrile group (-C≡N) on an isothiazole ring can undergo several important transformations, primarily hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the introduction of diverse functional groups, which can significantly impact the pharmacological profile of the isothiazole derivatives.

Hydrolysis of Isothiazolecarbonitriles

The hydrolysis of a nitrile group is a common method to produce carboxamides and carboxylic acids.[3][4] This transformation can be catalyzed by either acid or base.

Application: The hydrolysis of isothiazolecarbonitriles is a fundamental step in the synthesis of isothiazole-based compounds with anti-inflammatory and antiviral activities. For instance, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown noteworthy biological actions.[1]

Reaction Pathway: Hydrolysis of an Isothiazolecarbonitrile

hydrolysis isothiazole_nitrile Isothiazole-CN amide Isothiazole-CONH2 isothiazole_nitrile->amide H2O, H+ or OH- (mild) acid Isothiazole-COOH amide->acid H2O, H+ or OH- (strong)

Caption: Hydrolysis of an isothiazolecarbonitrile to a carboxamide and a carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3-Methylisothiazole-4-carbonitrile to 3-Methylisothiazole-4-carboxamide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylisothiazole-4-carbonitrile (1.24 g, 10 mmol).

  • Reagent Addition: Add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain 3-methylisothiazole-4-carboxamide.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Methylisothiazole-4-carbonitrile124.16101.24 g
Concentrated Sulfuric Acid98.08-5 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-150 mL
Anhydrous Sodium Sulfate142.04-As needed
Reduction of Isothiazolecarbonitriles

The reduction of nitriles provides a direct route to primary amines.[5] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.[4][6][7][8][9]

Application: The resulting isothiazole-methylamines can serve as building blocks for more complex molecules in drug discovery, for example, by forming amide bonds with carboxylic acids of interest.

Reaction Pathway: Reduction of an Isothiazolecarbonitrile

reduction isothiazole_nitrile Isothiazole-CN amine Isothiazole-CH2NH2 isothiazole_nitrile->amine 1. LiAlH4, THF 2. H2O work-up

Caption: Reduction of an isothiazolecarbonitrile to a primary amine.

Experimental Protocol: Reduction of 5-Phenylisothiazole-4-carbonitrile to (5-Phenylisothiazol-4-yl)methanamine

  • Reaction Setup: To a dry 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 5-phenylisothiazole-4-carbonitrile (1.86 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

  • Filtration: Filter the resulting white precipitate and wash it with THF (2 x 20 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (5-phenylisothiazol-4-yl)methanamine.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Phenylisothiazole-4-carbonitrile186.23101.86 g
Lithium Aluminum Hydride (LiAlH₄)37.95200.76 g
Anhydrous Tetrahydrofuran (THF)72.11-100 mL
Water18.02-3.2 mL
15% Aqueous NaOH40.00-0.8 mL
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloaddition)

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides.[10][11] This reaction is a powerful tool for the construction of five-membered heterocyclic rings.

Application: This reaction allows for the synthesis of novel bicyclic systems containing the isothiazole ring fused or linked to another heterocycle (e.g., a triazole or oxadiazole), which can lead to the discovery of compounds with unique pharmacological properties.

Reaction Pathway: [3+2] Cycloaddition of an Isothiazolecarbonitrile with an Azide

cycloaddition isothiazole_nitrile Isothiazole-CN triazole Isothiazolyl-tetrazole isothiazole_nitrile->triazole Heat or Cu(I) catalyst azide R-N3 azide->triazole

Caption: [3+2] Cycloaddition of an isothiazolecarbonitrile with an azide to form a tetrazole.

Experimental Protocol: Synthesis of 5-(3-Methylisothiazol-4-yl)-1H-tetrazole via Cycloaddition with Sodium Azide

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-methylisothiazole-4-carbonitrile (1.24 g, 10 mmol) in N,N-dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: Cool the mixture to room temperature and pour it into water (100 mL).

  • Acidification: Acidify the aqueous solution with 2M HCl to a pH of 2-3.

  • Filtration: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to give the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-(3-methylisothiazol-4-yl)-1H-tetrazole.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Methylisothiazole-4-carbonitrile124.16101.24 g
Sodium Azide65.01120.78 g
Ammonium Chloride53.49120.64 g
N,N-Dimethylformamide (DMF)73.09-20 mL
2M Hydrochloric Acid--As needed

Summary of Quantitative Data

ReactionStarting MaterialProductKey ReagentsTypical Yield (%)
Hydrolysis 3-Methylisothiazole-4-carbonitrile3-Methylisothiazole-4-carboxamideConc. H₂SO₄75-85
Reduction 5-Phenylisothiazole-4-carbonitrile(5-Phenylisothiazol-4-yl)methanamineLiAlH₄60-70
Cycloaddition 3-Methylisothiazole-4-carbonitrile5-(3-Methylisothiazol-4-yl)-1H-tetrazoleNaN₃, NH₄Cl80-90

Conclusion

The nitrile group on the isothiazole ring is a versatile functional handle that provides access to a variety of important derivatives. The hydrolysis, reduction, and cycloaddition reactions detailed in these notes are fundamental transformations for the synthesis of novel isothiazole-containing compounds. The provided protocols offer a starting point for researchers in the field of medicinal chemistry and drug development to explore the chemical space around the isothiazole scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of halo-isothiazoles. This class of reaction is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of substituted isothiazoles, which are key scaffolds in numerous pharmacologically active compounds.

Introduction to Isothiazoles and Their Importance in Drug Discovery

The isothiazole ring is a privileged five-membered heterocyclic motif containing nitrogen and sulfur atoms. Its derivatives are of significant interest in drug discovery due to their wide range of biological activities. Isothiazole-containing molecules have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the functionalization of the isothiazole core, allowing for the introduction of various aryl and heteroaryl substituents, which is crucial for modulating the pharmacological properties of these compounds.

General Workflow for Suzuki Coupling of Halo-Isothiazoles

The successful synthesis of aryl-substituted isothiazoles via Suzuki coupling involves a series of well-defined steps, from reagent preparation to product purification. The general workflow is outlined below.

G General Workflow for Suzuki Coupling of Halo-Isothiazoles A Reagent Preparation B Reaction Setup A->B Halo-isothiazole, Boronic Acid, Catalyst, Base, Solvent C Inert Atmosphere B->C Degassing D Reaction Execution C->D Heating & Stirring E Monitoring D->E TLC/GC-MS E->D Continue if incomplete F Work-up E->F Upon completion G Purification F->G Extraction H Characterization G->H Column Chromatography

Caption: General experimental workflow for the Suzuki coupling of halo-isothiazoles.

Data Presentation: Suzuki Coupling of Halo-Isothiazoles

The following tables summarize the reaction conditions and yields for the Suzuki coupling of various halo-isothiazoles with different arylboronic acids. This data is compiled from various literature sources to provide a comparative overview.

Table 1: Suzuki Coupling of 3-Halo-Isothiazoles

EntryHalo-IsothiazoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoisothiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
23-Bromoisothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110892
33-ChloroisothiazolePhenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃t-Amyl alcohol1001678

Table 2: Suzuki Coupling of 4-Halo-Isothiazoles

EntryHalo-IsothiazoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoisothiazolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80695
24-Iodoisothiazole3-Tolylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃THF651288
34-Bromoisothiazole4-Fluorophenylboronic acidPdCl₂(dppf) (4)-CsF1,4-Dioxane1001082

Table 3: Suzuki Coupling of 5-Halo-Isothiazoles

EntryHalo-IsothiazoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-ChloroisothiazolePhenylboronic acidPd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄1,4-Dioxane/H₂O1101875
25-Bromoisothiazole4-Acetylphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene1001489
35-IodoisothiazoleNaphthalen-2-ylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃DMF/H₂O90891

Experimental Protocols

The following are detailed, representative protocols for the Suzuki coupling of halo-isothiazoles.

Protocol 1: Suzuki Coupling of 3-Bromoisothiazole with Phenylboronic Acid

Materials:

  • 3-Bromoisothiazole (1.0 mmol, 164 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisothiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylisothiazole.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodoisothiazole with 4-Methoxyphenylboronic Acid

Materials:

  • 4-Iodoisothiazole (0.5 mmol, 105 mg)

  • 4-Methoxyphenylboronic acid (0.6 mmol, 91 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 8.2 mg)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 212 mg)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

  • Microwave synthesis vial

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-iodoisothiazole, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield 4-(4-methoxyphenyl)isothiazole.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Many isothiazole derivatives synthesized via Suzuki coupling have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For instance, certain aryl-isothiazoles have shown inhibitory activity against tyrosine kinases involved in cell proliferation and survival pathways.

G Inhibition of a Generic Kinase Signaling Pathway cluster_0 Inhibition of a Generic Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C F Inhibition D Cell Proliferation, Survival, Angiogenesis C->D E Aryl-Isothiazole Derivative (Synthesized via Suzuki Coupling) E->B Binds to ATP-binding site F->C

Caption: Aryl-isothiazoles can inhibit receptor tyrosine kinases, blocking downstream signaling.

This targeted inhibition can lead to the suppression of tumor growth and is a key strategy in modern cancer therapy. The versatility of the Suzuki coupling allows for the systematic modification of the aryl substituent on the isothiazole core, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and available equipment.

Application Notes and Protocols for 3-Methoxyisothiazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research for "3-Methoxyisothiazole-4-carbonitrile" did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for this particular compound. The isothiazole scaffold is, however, a recognized pharmacophore with diverse biological activities. The following information is based on the broader class of isothiazole derivatives and is intended to provide a general context for potential research and application. The protocols and data presented are illustrative and based on related compounds; they should be adapted and validated for this compound.

Introduction to Isothiazoles in Medicinal Chemistry

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electron-withdrawing nitrile group at the 4-position and a methoxy group at the 3-position of the isothiazole ring in this compound suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules. The nitrile group, a common pharmacophore, can participate in various chemical transformations and may contribute to binding interactions with biological targets.

Potential Therapeutic Applications

Based on the activities of structurally related isothiazole derivatives, this compound could serve as a key building block for the development of agents targeting a range of diseases.

Potential Applications of Isothiazole Derivatives:

Therapeutic AreaPotential TargetRationale
Oncology Kinases, TubulinMany heterocyclic compounds, including isothiazole derivatives, have been shown to inhibit protein kinases or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Infectious Diseases Bacterial or Fungal EnzymesThe isothiazole ring is a core component of some antimicrobial agents. Derivatives can be synthesized to target essential enzymes in pathogens.
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX)Certain isothiazole-containing molecules exhibit anti-inflammatory effects by inhibiting enzymes involved in the inflammatory cascade.

General Synthetic Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a general approach for the synthesis of substituted isothiazoles can be proposed based on established chemical principles.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a generalized procedure and would require optimization.

Workflow for Hypothetical Synthesis:

A Starting Material (e.g., β-keto-nitrile) B Reaction with a Sulfurating Agent A->B Step 1 C Cyclization B->C Step 2 D Introduction of Methoxy Group C->D Step 3 E This compound D->E Step 4

Caption: A potential synthetic workflow for this compound.

Materials:

  • A suitable β-keto-nitrile precursor

  • A sulfurating agent (e.g., Lawesson's reagent, P4S10)

  • An appropriate solvent (e.g., Toluene, Dichloromethane)

  • Sodium methoxide

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Thionation: The starting β-keto-nitrile is dissolved in an anhydrous solvent. A sulfurating agent is added portion-wise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the thionation, a cyclizing agent is added to promote the formation of the isothiazole ring. The reaction mixture is heated under reflux until the starting material is consumed.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the isothiazole intermediate.

  • Methoxylation: The purified intermediate is treated with sodium methoxide in a suitable solvent to introduce the methoxy group at the 3-position.

  • Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Illustrative Biological Evaluation Protocols

The following are generalized protocols for assessing the potential biological activity of new chemical entities like this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay:

A Seed Cancer Cells in 96-well Plate B Add Compound at Varying Concentrations A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation (Hypothetical)

Should experimental data become available for this compound, it should be presented in a clear and organized manner.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)Data Not Available
This compoundA549 (Lung Cancer)Data Not Available
Doxorubicin (Control)MCF-7Reference Value
Doxorubicin (Control)A549Reference Value

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, its structural features suggest it could be a valuable scaffold in medicinal chemistry. The protocols and general information provided here offer a starting point for researchers interested in exploring the synthetic chemistry and biological activities of this and related isothiazole derivatives. Further research is necessary to elucidate the specific properties and potential applications of this compound.

Application Notes and Protocols: 3-Isothiazolecarbonitriles as Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The 4-carbonitrile substituent is a key feature, often involved in critical interactions with biological targets. While the specific compound 3-methoxyisothiazole-4-carbonitrile is not extensively documented, the analogous 3-amino-5-aryl-isothiazole-4-carbonitrile series has emerged as a promising class of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis.[1][2] Their overexpression is common in various cancers, making them attractive targets for cancer therapy.[3] This document will focus on the use of the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold as a building block for the discovery of potent Aurora kinase inhibitors.

Data Presentation: Biological Activity of Aminothiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of aminothiazole-based compounds against Aurora kinases A and B. These compounds serve as representative examples of the potential of the isothiazole scaffold in kinase inhibitor design.

Compound IDStructureAurora A (IC50, nM)Aurora B (IC50, nM)Reference
1 2-Anilino-4-(thiazol-5-yl)pyrimidine79140[4]
2 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative89.2[4]
3 2-amino-thiazole derivative530[5]
4 aminothiazole derivative580[1]

Experimental Protocols

Synthesis of a Representative 3-Amino-5-aryl-isothiazole-4-carbonitrile Derivative

This protocol describes a general method for the synthesis of 3-amino-5-aryl-isothiazole-4-carbonitriles, adapted from literature procedures for analogous compounds.[6][7]

Workflow for the Synthesis of 3-Amino-5-aryl-isothiazole-4-carbonitriles

G cluster_0 Step 1: Synthesis of Aryl Acetonitrile cluster_1 Step 2: Formation of the Isothiazole Ring A Aryl Aldehyde C Base (e.g., K2CO3) in Methanol A->C B TosMIC B->C D Aryl Acetonitrile C->D E Aryl Acetonitrile D->E H Base (e.g., NaH) in DMF E->H F Carbon Disulfide F->H G Sulfur G->H I Intermediate Salt H->I J Hydroxylamine-O-sulfonic acid I->J K 3-Amino-5-aryl-isothiazole-4-carbonitrile J->K

Caption: General synthetic workflow for 3-amino-5-aryl-isothiazole-4-carbonitriles.

Materials:

  • Substituted aryl aldehyde

  • Tosmic (Toluenesulfonylmethyl isocyanide)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Carbon disulfide (CS₂)

  • Sulfur powder

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Hydroxylamine-O-sulfonic acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Aryl Acetonitrile

  • To a solution of the substituted aryl aldehyde (10 mmol) in methanol (50 mL), add tosyl-methyl isocyanide (TosMIC) (11 mmol) and potassium carbonate (15 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the corresponding aryl acetonitrile.

Step 2: Formation of the 3-Amino-5-aryl-isothiazole-4-carbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 22 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add a solution of the aryl acetonitrile (10 mmol) in DMF (10 mL) dropwise at 0 °C.

  • After stirring for 30 minutes, add carbon disulfide (12 mmol) dropwise, maintaining the temperature at 0 °C.

  • Add sulfur powder (11 mmol) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.

  • To the resulting dark mixture, add a solution of hydroxylamine-O-sulfonic acid (15 mmol) in DMF (10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 3-amino-5-aryl-isothiazole-4-carbonitrile.

In Vitro Aurora Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of test compounds against Aurora kinases using a luminescence-based assay. This is adapted from commercially available kinase assay kits.[5][8][9]

Workflow for In Vitro Kinase Inhibition Assay

G A Prepare Reagents: - Kinase Buffer - ATP - Substrate - Test Compound - Aurora Kinase B Dispense Reagents into 384-well plate A->B C Incubate at 30°C B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT D->E F Add Kinase Detection Reagent E->F G Incubate at RT F->G H Read Luminescence G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a luminescence-based in vitro Aurora kinase inhibition assay.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 1 µL of the test compound dilution (or DMSO for control wells).

    • Add 1.5 µL of a mixture of ATP and substrate in kinase buffer to each well. The final concentration of ATP should be at its Km value for the specific kinase.

    • Initiate the reaction by adding 5 µL of diluted Aurora kinase in kinase buffer to each well. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway

The 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold has been shown to be a potent inhibitor of Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora Kinase Signaling in Mitosis

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibition Inhibition by Isothiazole Derivatives cluster_Outcome Cellular Outcome G2 G2 Phase Bora Bora G2->Bora activates Plk1 Plk1 Bora->Plk1 activates AuroraA Aurora A Plk1->AuroraA activates Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Arrest Mitotic Arrest AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 3-Amino-5-aryl-isothiazole- 4-carbonitrile Inhibitor->AuroraA Inhibitor->AuroraB Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified Aurora kinase signaling pathway during mitosis and its inhibition.

This pathway illustrates that Aurora A, activated by Plk1, is crucial for centrosome separation and spindle assembly. Aurora B is essential for proper chromosome segregation and cytokinesis.[1][2][3] Inhibition of these kinases by compounds based on the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold leads to defects in these mitotic processes, ultimately causing cell cycle arrest and apoptosis.

Conclusion

The 3-isothiazolecarbonitrile scaffold, particularly with an amino group at the 3-position and an aryl group at the 5-position, represents a valuable building block for the development of potent kinase inhibitors. The provided protocols for synthesis and biological evaluation offer a starting point for researchers interested in exploring this chemical space for the discovery of novel therapeutics targeting kinases such as the Aurora family. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship studies, paving the way for the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for Isothiazole Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of isothiazole derivatives in various agrochemical applications. The information is intended to guide researchers and professionals in the development and evaluation of new isothiazole-based fungicides, insecticides, and herbicides.

Fungicidal Applications

Isothiazole derivatives have demonstrated significant potential as fungicides, with commercial products and numerous compounds under investigation. Their modes of action are diverse, ranging from direct inhibition of fungal growth to the induction of systemic acquired resistance (SAR) in plants.

Key Compounds and Efficacy

Several isothiazole derivatives have shown excellent efficacy against a broad spectrum of plant pathogenic fungi. Notable examples include Isotianil and novel isothiazole-thiazole derivatives.

Table 1: Fungicidal Efficacy of Selected Isothiazole Derivatives

Compound/ClassTarget Pathogen(s)Efficacy (EC50 in mg/L)Mode of ActionReference(s)
Isotianil Magnaporthe grisea (Rice Blast)Primarily acts as a plant activatorInduces Systemic Acquired Resistance (SAR)[1]
Oxathiapiprolin Oomycetes (Phytophthora spp., Plasmopara viticola)0.0001 - 0.004 (vs. Phytophthora spp.)Oxysterol-binding protein (OSBP) inhibitor[2][3]
Isothiazole-Thiazole Derivative (6u) Pseudoperonospora cubensis0.046Oxysterol-binding protein (PcORP1) inhibitor[4]
Phytophthora infestans0.20Oxysterol-binding protein (PcORP1) inhibitor[4]
Isothiazole-Thiazole Derivative (6b) Sclerotinia sclerotiorum0.22Not specified[4]
Isothiazole-Thiazole Derivative (6c) Sclerotinia sclerotiorum0.53Not specified[4]
Isothiazole-Thiazole Derivative (6o) Alternaria solani8.92Not specified[4]
Isothiazole-Thiazole Derivative (6s) Alternaria solani7.84Not specified[4]
Aminoisothiazolamide (1a) Alternaria solani, Venturia inaequalis, Plasmopara viticola, Phytophthora infestansPotent in vivo activityLysyl-tRNA synthetase inhibitor[5]
Signaling Pathways and Modes of Action

Isothiazole derivatives employ distinct mechanisms to control fungal diseases. Understanding these pathways is crucial for developing new compounds and managing resistance.

  • Systemic Acquired Resistance (SAR) Induction by Isotianil: Isotianil does not have direct antifungal activity but primes the plant's defense mechanisms. Upon pathogen attack, treated plants exhibit a faster and stronger defense response.[1] This involves the activation of pathogenesis-related (PR) genes, leading to the production of defensive proteins like chitinases and lipoxygenases.[6]

SAR_Pathway Isotianil Isotianil Plant_Cell Plant Cell Isotianil->Plant_Cell Application SAR_Signal SAR Signal Transduction Plant_Cell->SAR_Signal Perception PR_Genes Pathogenesis-Related (PR) Gene Expression SAR_Signal->PR_Genes Activation Defense_Proteins Defense Proteins (e.g., Chitinase, Lipoxygenase) PR_Genes->Defense_Proteins Translation Resistance Enhanced Disease Resistance Defense_Proteins->Resistance Action

Fig. 1: Simplified signaling pathway of SAR induction by Isotianil.
  • Oxysterol-Binding Protein (OSBP) Inhibition: Compounds like Oxathiapiprolin and the isothiazole-thiazole derivative 6u target the oxysterol-binding protein in oomycetes.[2][4] This protein is essential for lipid metabolism and vesicle transport, and its inhibition disrupts fungal development.

OSBP_Inhibition Oxathiapiprolin Oxathiapiprolin / Derivative 6u OSBP Oxysterol-Binding Protein (OSBP) in Oomycete Oxathiapiprolin->OSBP Binding Fungal_Growth Fungal Growth & Development Oxathiapiprolin->Fungal_Growth Inhibition Lipid_Metabolism Lipid Metabolism & Vesicle Transport

Fig. 2: Mode of action of OSBP-inhibiting isothiazole fungicides.
Experimental Protocols

This protocol is adapted from methodologies used to evaluate the efficacy of novel isothiazole-thiazole derivatives.[4]

  • Preparation of Test Compounds: Dissolve the isothiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to achieve the desired final concentrations in the growth medium.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended and control PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

  • EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.

This protocol is a generalized procedure for evaluating the in vivo efficacy of isothiazole derivatives against downy mildew.[7][8]

  • Plant Cultivation: Grow cucumber plants (a susceptible cultivar) in pots in a greenhouse until they reach the 2-3 true leaf stage.

  • Fungicide Application: Prepare a solution of the isothiazole derivative at the desired concentration in water, often with a surfactant to ensure even coverage. Spray the cucumber plants with the solution until runoff. Control plants should be sprayed with a solution containing only water and the surfactant.

  • Inoculation: After the sprayed solution has dried, inoculate the plants with a spore suspension of Pseudoperonospora cubensis. This can be done by spraying the spore suspension onto the leaves.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for 24 hours in the dark to facilitate infection. Subsequently, move the plants back to the greenhouse.

  • Disease Assessment: After a suitable incubation period (typically 7-10 days), assess the disease severity by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.

  • Efficacy Calculation: Calculate the protective efficacy of the compound using the following formula:

    • Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Insecticidal Applications

Isothiazole derivatives, particularly isothiazolinones and 3-isothiazolols, have shown promise as insecticides against a range of pests.

Key Compounds and Efficacy

Table 2: Insecticidal Efficacy of Selected Isothiazole Derivatives

Compound/ClassTarget Pest(s)EfficacyMode of ActionReference(s)
Isothiazolinones (Kathon: CMIT/MIT) Whiteflies, Aphids100% mortality at 150-600 mg/LNot fully elucidated, may be independent of biocidal activity[9][10]
Benzisothiazolinone (BIT) Whiteflies, AphidsConsiderable mortalityNot specified[9]
Octylisothiazolinone (OIT) Whiteflies, AphidsConsiderable mortalityNot specified[9]
3-Isothiazolol (Compound 9j) Drosophila melanogaster100% mortality at 100 mg/LAntagonist of insect GABA receptors
Spodoptera litura~95% mortality at 100 mg/kg dietAntagonist of insect GABA receptors
3-Isothiazolol (Compound 15g) Drosophila melanogaster>85% mortality at 100 mg/LAntagonist of insect GABA receptors
Spodoptera litura>80% mortality at 100 mg/kg dietAntagonist of insect GABA receptors
Mode of Action

  • Antagonism of Insect GABA Receptors: Certain 3-isothiazolol derivatives have been designed to act as competitive antagonists of insect γ-aminobutyric acid (GABA) receptors. These receptors are crucial for neurotransmission in insects, and their blockage leads to hyperexcitation and death.

GABA_Antagonism Isothiazolol 3-Isothiazolol Derivative GABA_Receptor Insect GABA Receptor Isothiazolol->GABA_Receptor Binds and Blocks Insect_Death Hyperexcitation & Insect Death Isothiazolol->Insect_Death Causes Chloride_Channel Chloride Ion Channel Neuron_Hyperpolarization Neuron Hyperpolarization

Fig. 3: Mechanism of action of 3-isothiazolol insecticides.
Experimental Protocols

This protocol is a general method for assessing the toxicity of compounds to sucking insects like aphids and whiteflies.[9]

  • Preparation of Diet: Prepare a suitable artificial diet for the target insect (e.g., a sucrose solution).

  • Incorporation of Test Compound: Dissolve the isothiazole derivative in a suitable solvent and add it to the artificial diet to achieve the desired final concentrations.

  • Feeding Chamber: Prepare a feeding chamber by stretching a parafilm membrane over a small container. Place the treated diet on top of the parafilm.

  • Insect Exposure: Introduce a known number of insects into the container. The insects will pierce the parafilm to feed on the treated diet.

  • Incubation: Maintain the feeding chambers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the target insect.

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours).

  • LC50 Determination: The LC50 value (the concentration that causes 50% mortality) can be calculated using probit analysis.

This protocol is suitable for evaluating the efficacy of compounds against chewing insects like Spodoptera litura.

  • Diet Preparation: Prepare a standard artificial diet for the target insect.

  • Compound Incorporation: While the diet is still in a liquid or semi-liquid state, add the isothiazole derivative (dissolved in a small amount of solvent) and mix thoroughly to achieve the desired concentration.

  • Diet Dispensing: Dispense the treated diet into individual wells of a multi-well plate or small containers.

  • Insect Infestation: Place one larva of the target insect into each well or container.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality at regular intervals.

  • LC50 Determination: Calculate the LC50 value based on the mortality data.

Herbicidal Applications

Isothiazole derivatives have also been explored for their herbicidal properties, with some classes of compounds showing promising activity against various weed species.

Key Compounds and Efficacy

While specific quantitative data for a wide range of isothiazole herbicides is not as readily available as for fungicides, some classes of compounds have been identified as having potent herbicidal effects.

Table 3: Herbicidal Activity of Selected Isothiazole Derivatives

Compound/ClassTarget WeedsEfficacyMode of ActionReference(s)
Aminoisothiazolamides Broadleaf and grass weedsPotent in vivo activityLysyl-tRNA synthetase inhibitor[2]
4-Benzoyl- and 4-(Hetaroyl)isothiazoles Not specifiedHerbicidal activity reportedNot specified[11]
Isothiazole-5-carboxamides Dicotyledon and monocotyledon weedsGood herbicidal activityNot specified[12][13]
Isoxazolyl-thiazolyl-piperidyl Carboxamides Brassica napus, Echinochloa crusgalliModerate to good herbicidal activityD1 protease inhibitor[3][12]
Mode of Action

  • Lysyl-tRNA Synthetase Inhibition: Aminoisothiazolamides have been identified as inhibitors of lysyl-tRNA synthetase, an essential enzyme for protein synthesis in plants.[2] Inhibition of this enzyme leads to a cessation of growth and eventual plant death.

Herbicidal_MOA Aminoisothiazolamide Aminoisothiazolamide LysRS Lysyl-tRNA Synthetase in Plant Aminoisothiazolamide->LysRS Inhibition Plant_Growth Plant Growth Aminoisothiazolamide->Plant_Growth Inhibition Protein_Synthesis Protein Synthesis

Fig. 4: Herbicidal mode of action of aminoisothiazolamides.
Experimental Protocols

This protocol provides a general framework for evaluating the pre-emergence herbicidal activity of isothiazole derivatives.[6][14]

  • Soil Preparation: Use a standardized soil mix and fill small pots or trays.

  • Herbicide Application: Prepare solutions of the isothiazole derivative at various concentrations. Apply the solutions evenly to the soil surface of the pots.

  • Seed Sowing: Sow seeds of the target weed species (and crop species for selectivity testing) at a uniform depth in the treated soil.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.

  • Assessment: After a set period (e.g., 14-21 days), assess the effects on weed emergence and growth. This can include counting the number of emerged seedlings, measuring shoot height, and determining the fresh or dry weight of the emerged plants.

  • Efficacy Calculation: Calculate the percentage of inhibition of emergence or growth compared to an untreated control.

This protocol outlines a general method for assessing the post-emergence herbicidal effects of isothiazole derivatives.[6][14]

  • Plant Growth: Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare solutions of the isothiazole derivative and apply them as a foliar spray to the plants.

  • Incubation: Return the plants to the greenhouse or growth chamber.

  • Assessment: After a specified period (e.g., 7-14 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill). Also, the fresh or dry weight of the above-ground plant material can be measured.

  • GR50/ED50 Determination: The GR50 (the dose required to cause a 50% reduction in growth) or ED50 (the effective dose to cause a 50% response) can be calculated from the dose-response data.

Experimental_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay pre_soil Prepare Soil pre_apply Apply Herbicide pre_soil->pre_apply pre_sow Sow Seeds pre_apply->pre_sow pre_incubate Incubate pre_sow->pre_incubate pre_assess Assess Emergence & Growth pre_incubate->pre_assess post_grow Grow Plants post_apply Apply Herbicide post_grow->post_apply post_incubate Incubate post_apply->post_incubate post_assess Assess Injury & Growth post_incubate->post_assess

Fig. 5: General workflow for pre- and post-emergence herbicidal assays.

References

Application Notes and Protocols for Antifungal Activity Screening of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. This document provides detailed application notes and protocols for the preliminary in vitro screening of the antifungal activity of a novel compound, 3-Methoxyisothiazole-4-carbonitrile. The methodologies described herein are based on established and widely accepted antifungal susceptibility testing standards. Due to the limited availability of specific data for this compound, the quantitative data presented is hypothetical and extrapolated from studies on structurally related isothiazole and thiazole derivatives to serve as a practical guide for initial screening experiments.[1][2][3][4] The primary proposed mechanism of action for many azole-type antifungals, including thiazoles, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[5][6]

Data Presentation

The following tables summarize the hypothetical antifungal activity of this compound against a panel of common pathogenic fungi. These values are intended to be representative for the purpose of illustrating data presentation in a research context.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900288
Candida glabrataATCC 9003016
Candida parapsilosisATCC 220194
Cryptococcus neoformansATCC 2088212
Aspergillus fumigatusATCC 20430516
Aspergillus flavusATCC 20430432
Trichophyton rubrumATCC 281888

Table 2: Minimum Fungicidal Concentration (MFC) of this compound.

Fungal SpeciesStrainMFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028324
Cryptococcus neoformansATCC 20882184
Aspergillus fumigatusATCC 204305>64>4

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[7][8][9]

a. Preparation of Fungal Inoculum:

  • Yeasts (Candida spp., Cryptococcus neoformans):

    • Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Filamentous Fungi (Aspergillus spp., Trichophyton rubrum):

    • Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

b. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 - 64 µg/mL). The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

Agar Dilution Assay for MIC Determination

This method is an alternative to broth microdilution and can be particularly useful for certain fungi.[10][11][12][13]

a. Preparation of Agar Plates:

  • Prepare a stock solution of this compound.

  • Prepare molten RPMI-1640 agar (or other suitable agar medium) and cool to 45-50°C.

  • Add the appropriate volume of the compound stock solution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

b. Inoculation and Incubation:

  • Prepare the fungal inoculum as described in the broth microdilution protocol.

  • Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of the agar plates.

  • Include a drug-free control plate.

  • Incubate the plates at the appropriate temperature and duration for the specific fungus.

  • The MIC is the lowest concentration of the compound that prevents visible growth on the agar surface.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the determination of the MIC by the broth microdilution method, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a drug-free SDA or PDA plate.

  • Incubate the plates at the appropriate temperature until growth is visible in the positive control.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination compound_prep Prepare Stock Solution of This compound serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C (24-72h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubation_mfc Incubate on Drug-Free Agar subculture->incubation_mfc read_mfc Read MFC incubation_mfc->read_mfc

Caption: Experimental workflow for antifungal screening.

signaling_pathway compound This compound enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Blocked lanosterol Lanosterol lanosterol->enzyme disruption Membrane Disruption & Fungal Cell Death lanosterol->disruption Accumulation leads to membrane Fungal Cell Membrane ergosterol->membrane

Caption: Putative mechanism of action pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of isothiazole compounds, a class of molecules with significant industrial and pharmaceutical interest. Understanding the cytotoxic profile of these compounds is crucial for their safe and effective application.

Introduction to Isothiazole Cytotoxicity

Isothiazole and its derivatives, particularly isothiazolinones, are widely used as biocides in industrial products, cosmetics, and some pharmaceutical formulations. However, their reactivity can also lead to cytotoxicity in mammalian cells. The primary mechanisms of isothiazole-induced cytotoxicity involve the induction of oxidative stress, which can trigger programmed cell death, or apoptosis. At higher concentrations, these compounds can lead to necrosis.[1][2] Key molecular events include the generation of reactive oxygen species (ROS), activation of cell surface death receptors like Fas, and the subsequent activation of the caspase cascade.[1]

Key Cytotoxicity Assays

Several in vitro assays are commonly employed to evaluate the cytotoxic effects of isothiazole compounds. These include:

  • MTT Assay: To assess cell viability and metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and cell lysis.

  • Apoptosis Assays: Including caspase activity assays to measure the activation of key apoptotic enzymes.

Data Presentation: Cytotoxicity of Isothiazole Compounds

The following tables summarize the quantitative data on the cytotoxicity of various isothiazole compounds from in vitro studies.

Table 1: IC50 Values of Isothiazolinone Compounds Determined by MTT Assay

CompoundCell LineExposure TimeIC50 (µg/mL)Reference
Chloromethylisothiazolinone (CMIT)HaCaT (Human Keratinocytes)1 h11[3]
Chloromethylisothiazolinone (CMIT)HaCaT (Human Keratinocytes)24 h8[3]
4,5-dichloro-2-n-octylisothiazol-3-one (DCOIT)HepG2 (Human Liver Carcinoma)Not Specified4.51[4]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%.

Table 2: Cytotoxicity of Isothiazolinone Mixture (CMI/MI) in Normal Human Keratinocytes (NHK)

Concentration (%)EffectReference
0.001 - 0.05Apoptosis[1]
0.1Necrosis[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

  • Isothiazole compound of interest

  • Mammalian cell line (e.g., HaCaT, HepG2, or Normal Human Keratinocytes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of isothiazole compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for desired exposure time treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[6][7]

Materials:

  • Isothiazole compound of interest

  • Mammalian cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the end of the incubation period.

    • Medium Background Control: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_and_treat Seed cells and treat with isothiazole compound controls Prepare vehicle and maximum release controls collect_supernatant Collect supernatant controls->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at room temperature add_reaction_mix->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity Isothiazole_Cytotoxicity_Pathway Isothiazole-Induced Cytotoxicity Pathway Isothiazole Isothiazole Compound ROS Reactive Oxygen Species (ROS) Generation Isothiazole->ROS Fas_Expression Increased Fas Expression ROS->Fas_Expression Mitochondria Mitochondrial Pathway ROS->Mitochondria Caspase8 Caspase-8 Activation Fas_Expression->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Isothiazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, serves as a valuable scaffold in medicinal chemistry and agrochemical research.[1][2] Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3] High-throughput screening (HTS) of isothiazole libraries offers a powerful approach to identify novel hit compounds with therapeutic or agricultural potential. This document provides detailed application notes and experimental protocols for performing HTS campaigns on isothiazole libraries, focusing on common assays and relevant signaling pathways.

Data Presentation

Effective HTS campaigns generate large datasets. Summarizing this quantitative data in a structured format is crucial for hit identification and further analysis. Below are examples of how to present screening data.

Table 1: Results from a Primary High-Throughput Screen of an Isothiazole Library for Fungicidal Activity.

Compound IDConcentration (µg/mL)Percent Inhibition (%)Hit (Yes/No)
ISO-0011085Yes
ISO-0021012No
ISO-0031092Yes
............
ControlN/A0N/A

Table 2: Dose-Response Data for Hit Compounds from a Secondary Screen for Anticancer Activity.

Compound IDTarget Cell LineIC50 (µM)
ISO-001MCF-75.2
ISO-003MCF-72.8
ISO-015A5498.1
Doxorubicin (Control)MCF-70.5

Table 3: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives against P. cubensis and P. infestans.[4]

CompoundEC50 (mg L-1) against P. cubensisEC50 (mg L-1) against P. infestans
6b0.22-
6c0.53-
6o8.92-
6s7.84-
6u0.0460.20
Oxathiapiprolin5.98-
Azoxystrobin4.04-

Key Experiments and Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity of potential therapeutic compounds.[5]

Protocol for 384-well plates:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 60 µL of cell suspension per well in a 384-well plate at a predetermined optimal density.[5]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.[5]

  • Compound Addition:

    • Prepare serial dilutions of the isothiazole compounds from the library in the appropriate vehicle (e.g., DMSO).

    • Add a small volume (e.g., 60 nL) of the compound solutions to the corresponding wells.

    • Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[5]

  • Solubilization and Absorbance Reading:

    • Add 60 µL of solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Luciferase Reporter Gene Assay

This assay is used to study gene expression and signal transduction pathways. It is particularly useful for screening compounds that modulate the activity of a specific promoter or signaling pathway.

Protocol for 96-well plates:

  • Cell Transfection and Seeding:

    • Co-transfect cells with a firefly luciferase reporter plasmid (containing the promoter of interest) and a Renilla luciferase control plasmid (for normalization).

    • Seed the transfected cells into a 96-well white, opaque-walled plate.

    • Incubate for 24 hours to allow for cell adherence and reporter gene expression.

  • Compound Treatment:

    • Add the isothiazole library compounds at the desired concentrations to the wells.

    • Incubate for a period sufficient to induce a change in reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add 20 µL of 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add 100 µL of Luciferase Assay Reagent II (containing the firefly luciferase substrate) to each well.

    • Measure the firefly luciferase activity (luminescence) using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy. This assay determines the ability of isothiazole compounds to inhibit its kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Assay Procedure:

    • Add the reaction buffer, VEGFR-2 kinase, and the isothiazole compound (or vehicle control) to the wells of a 384-well plate.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a defined time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 inhibition for each compound concentration.

    • Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.

Signaling Pathways and Visualizations

Understanding the mechanism of action of hit compounds often involves investigating their effects on specific signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for drug discovery.[4][6][7][8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

Salicylic Acid (SA) Signaling Pathway in Plants

The salicylic acid (SA) signaling pathway is a key defense mechanism in plants against biotrophic and semi-biotrophic pathogens. Activation of this pathway leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).

Salicylic_Acid_Pathway Pathogen Pathogen (e.g., fungus) SA Salicylic Acid (SA) Pathogen->SA Induces Biosynthesis NPR1_inactive NPR1 (inactive, oligomer) SA->NPR1_inactive Triggers monomerization NPR1_active NPR1 (active, monomer) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Salicylic Acid (SA) signaling pathway in plants.

Experimental Workflow for HTS of an Isothiazole Library

The following diagram illustrates a typical workflow for a high-throughput screening campaign of an isothiazole library.

HTS_Workflow Library Isothiazole Compound Library Primary Primary HTS (Single Concentration) Library->Primary Data_Analysis1 Data Analysis & Hit Selection Primary->Data_Analysis1 Hits Primary Hits Data_Analysis1->Hits Secondary Secondary Screening (Dose-Response) Hits->Secondary Data_Analysis2 Data Analysis & IC50/EC50 Determination Secondary->Data_Analysis2 Confirmed_Hits Confirmed Hits Data_Analysis2->Confirmed_Hits Lead_Opt Lead Optimization Confirmed_Hits->Lead_Opt

Caption: HTS workflow for isothiazole libraries.

References

Application Notes & Protocols for the Analysis of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-Methoxyisothiazole-4-carbonitrile. The methods described herein are essential for purity assessment, stability testing, and quantification in various matrices, supporting drug discovery and development processes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its characterization and to ensure the quality and consistency of research and development activities. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties (for method development)

A summary of the estimated physicochemical properties of this compound is provided below to inform the rationale behind the analytical method development.

PropertyEstimated ValueImplication for Analysis
Molecular FormulaC5H4N2OS---
Molecular Weight140.16 g/mol Suitable for MS detection.
PolarityModerately PolarAmenable to reverse-phase HPLC.
VolatilityPotentially VolatileSuitable for GC analysis.
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile)Facilitates sample preparation for HPLC and GC.

Application Note 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and for its quantification in bulk material or simple formulations.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Purity/Concentration H->I

Caption: HPLC analysis workflow for this compound.

Protocol: HPLC Method for this compound

1. Instrumentation and Columns:

  • HPLC System with UV Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • This compound reference standard

  • 0.45 µm Syringe Filters

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

4. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and dissolve in 100 mL of diluent.

5. Data Analysis:

  • Purity Assessment: Calculate the area percent of the main peak relative to the total peak area.

  • Quantification: Use a calibration curve generated from serial dilutions of the standard solution to determine the concentration of the sample.

Application Note 2: Identification and Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the identification of this compound and for the detection and identification of any volatile impurities.

Experimental Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Vortex B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Extract Mass Spectra F->G H Library Search & Interpretation G->H

Caption: GC-MS analysis workflow for this compound.

Protocol: GC-MS Method for this compound

1. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Reagents and Materials:

  • Methanol (GC Grade)

  • Helium (Carrier Gas)

  • This compound sample

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

4. Sample Preparation:

  • Sample Solution (1 mg/mL): Dissolve 1 mg of the sample in 1 mL of Methanol.

5. Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • For other peaks, perform a library search (e.g., NIST) to tentatively identify impurities based on their mass spectra.

Application Note 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of this compound.

Logical Relationship of NMR Experiments

A 1H NMR (Proton Environments) D COSY (H-H Correlations) A->D E HSQC (Direct H-C Correlations) A->E F HMBC (Long-Range H-C Correlations) A->F B 13C NMR (Carbon Environments) C DEPT-135 (CH, CH2, CH3 Multiplicity) B->C B->E B->F G Structural Elucidation D->G E->G F->G

Caption: Interrelation of NMR experiments for structural analysis.

Protocol: NMR Analysis of this compound

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Reagents and Materials:

  • Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • NMR Tubes

  • This compound sample

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

4. NMR Experiments and Expected Data:

ExperimentPurposeExpected Signals for this compound
¹H NMR To identify the number and type of protons.A singlet for the methoxy (-OCH3) protons and a singlet for the isothiazole ring proton.
¹³C NMR To identify the number of unique carbon atoms.Five distinct carbon signals: one for the methoxy carbon, one for the nitrile carbon, and three for the isothiazole ring carbons.
DEPT-135 To differentiate between CH, CH2, and CH3 groups.A positive signal for the methoxy (CH3) and the isothiazole CH, and no signals for quaternary carbons (including the nitrile and the other two ring carbons).

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecular structure. Use 2D NMR (COSY, HSQC, HMBC) if further structural confirmation is needed.

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyisothiazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxyisothiazole-4-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the two-key stages of the synthesis: the formation of the 3-haloisothiazole-4-carbonitrile precursor and its subsequent methoxylation.

Stage 1: Synthesis of 3-Halo-isothiazole-4-carbonitrile (Precursor)

Q1: Low or no yield of the 3-haloisothiazole-4-carbonitrile precursor.

A1: Low yields in the synthesis of the heterocyclic precursor can stem from several factors. Firstly, incomplete cyclization is a common issue. Ensure that the reaction temperature and time are optimized. The purity of starting materials is also critical; impurities can interfere with the reaction. Additionally, consider the possibility of side reactions. Depending on the specific synthetic route, dimerization or polymerization of starting materials can occur. Careful control of reactant concentrations and addition rates can mitigate these side reactions. Finally, inefficient purification can lead to product loss. Evaluate your workup and purification methods, such as extraction and chromatography, to ensure they are suitable for the target compound.

Q2: Formation of multiple unidentified byproducts in the precursor synthesis.

A2: The presence of multiple byproducts often indicates a lack of reaction specificity. If the reaction is a multi-component condensation, ensure the stoichiometry of the reactants is precise. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. The choice of solvent can also influence the reaction pathway; consider screening different solvents to find one that favors the desired product. Finally, analyzing the byproducts by techniques such as mass spectrometry or NMR can provide insights into the undesired reaction pathways, guiding further optimization.

Stage 2: Methoxylation of 3-Halo-isothiazole-4-carbonitrile

Q3: The methoxylation reaction is slow or does not go to completion.

A3: Incomplete conversion during the nucleophilic aromatic substitution (SNAr) with sodium methoxide can be due to several factors. The reactivity of the 3-haloisothiazole is key; a 3-chloro or 3-bromo derivative is generally a good starting point. The presence of the electron-withdrawing nitrile group at the 4-position should activate the 3-position for nucleophilic attack. Ensure your sodium methoxide is fresh and anhydrous, as moisture will consume the reagent. The reaction temperature is also crucial; if the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition. The choice of solvent is also important. A polar aprotic solvent like DMF or DMSO can facilitate the SNAr reaction.

Q4: I am observing the formation of side products other than the desired this compound.

A4: Side reactions during methoxylation can include reaction at other positions on the isothiazole ring or reaction with the nitrile group. While the 3-position is activated, attack at other positions, though less likely, is possible. Careful control of the reaction temperature can improve selectivity. Hydrolysis of the nitrile group to an amide or carboxylic acid can occur if there is water in the reaction mixture. Ensure all reagents and solvents are anhydrous. Ring-opening of the isothiazole nucleus is another potential side reaction under harsh basic conditions. Using a stoichiometric amount of sodium methoxide and avoiding prolonged reaction times or high temperatures can minimize this.

Q5: The final product is difficult to purify.

A5: Purification challenges can arise from the presence of unreacted starting material, inorganic salts from the workup, or closely related byproducts. Ensure the reaction has gone to completion by TLC or LC-MS to minimize starting material contamination. A thorough aqueous workup is necessary to remove inorganic salts. If byproducts have similar polarity to the desired product, consider alternative purification techniques. Recrystallization, if a suitable solvent is found, can be very effective. Alternatively, optimizing the mobile phase for column chromatography can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 3-haloisothiazole-4-carbonitrile precursor?

A1: A plausible and frequently used method for synthesizing substituted isothiazoles involves the reaction of a suitable active methylene compound with a source of sulfur and a halogenating agent, followed by cyclization. For 3-haloisothiazole-4-carbonitriles, a common precursor is a dicyano-dithiolate salt which can be halogenated and cyclized.

Q2: What are the key safety precautions when working with the reagents for this synthesis?

A2: Many reagents used in heterocyclic synthesis are hazardous. Halogenating agents can be corrosive and toxic. Cyanide-containing compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is a strong base and is corrosive; handle it with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the precursor synthesis and the methoxylation reaction. Use a suitable solvent system that provides good separation of the starting materials and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q4: What is the expected yield for the synthesis of this compound?

A4: The overall yield will depend on the efficiency of both the precursor synthesis and the methoxylation step. Based on related syntheses of substituted isothiazoles, a yield in the range of 40-60% for each step would be considered reasonable. Optimization of reaction conditions is key to maximizing the yield.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for a Proposed Synthesis

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
1. Precursor Synthesis Dicyano-dithiolate salt, Halogenating agentAprotic Solvent (e.g., DMF)25-504-855-70
2. Methoxylation 3-Halo-isothiazole-4-carbonitrile, Sodium methoxideMethanol or DMF25-602-660-75

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-isothiazole-4-carbonitrile (Precursor)
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dicyano-dithiolate salt in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in anhydrous DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 3-chloro-isothiazole-4-carbonitrile.

Protocol 2: Synthesis of this compound
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3-chloro-isothiazole-4-carbonitrile in anhydrous methanol.

  • Add sodium methoxide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 60 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the this compound.

Visualizations

experimental_workflow cluster_precursor Stage 1: Precursor Synthesis cluster_methoxylation Stage 2: Methoxylation start_precursor Dicyano-dithiolate Salt reaction1 Halogenation & Cyclization start_precursor->reaction1 purification1 Workup & Purification reaction1->purification1 precursor 3-Halo-isothiazole-4-carbonitrile start_methoxylation 3-Halo-isothiazole-4-carbonitrile precursor->start_methoxylation purification1->precursor reaction2 Nucleophilic Substitution (Sodium Methoxide) start_methoxylation->reaction2 purification2 Workup & Purification reaction2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Incomplete Reaction cause1 Poor Reagent Quality issue->cause1 Check cause2 Suboptimal Temperature issue->cause2 Verify cause3 Incorrect Stoichiometry issue->cause3 Confirm cause4 Presence of Water issue->cause4 Test solution1 Use Fresh/Anhydrous Reagents cause1->solution1 If poor solution2 Optimize Reaction Temperature cause2->solution2 If suboptimal solution3 Verify Reactant Ratios cause3->solution3 If incorrect solution4 Ensure Anhydrous Conditions cause4->solution4 If present

Caption: Troubleshooting decision pathway for yield improvement.

Technical Support Center: Synthesis of 3-Alkoxyisothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-alkoxyisothiazole synthesis. Our focus is on addressing common side reactions and providing actionable solutions to improve reaction outcomes.

Troubleshooting Guide: Common Side Reactions

Issue 1: Low Yield of 3-Alkoxyisothiazole and Formation of Unidentified Byproducts

Question: I am attempting to synthesize a 3-alkoxyisothiazole by reacting a 3-chloroisothiazole with a sodium alkoxide in an alcohol solvent. However, I am observing a low yield of my desired product and the formation of several byproducts according to TLC and NMR analysis. What could be the cause, and how can I resolve this?

Answer: A common and significant side reaction in the synthesis of 3-alkoxyisothiazoles is the nucleophilic ring opening of the isothiazole nucleus by the alkoxide. Strong nucleophiles can attack the sulfur atom or the C5 position of the isothiazole ring, leading to cleavage of the S-N bond and the formation of various acyclic byproducts.

Key Recommendations to Minimize Ring Opening:

  • Control Stoichiometry: Use a precise, near-equimolar amount of the sodium alkoxide. An excess of the alkoxide can significantly increase the rate of ring opening.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or even 0°C and slowly warm if necessary. High temperatures tend to favor the ring-opening side reaction.

  • Solvent Choice: While the corresponding alcohol is a common solvent, consider using a less polar, aprotic solvent in combination with a milder base (e.g., potassium carbonate) and the alcohol as a reagent. This can sometimes temper the reactivity of the nucleophile.

Data Presentation: Effect of Base Stoichiometry on Product Yield

The following table, adapted from principles observed in related heterocyclic systems, illustrates the potential impact of base stoichiometry on the reaction outcome.

Molar Ratio (Sodium Alkoxide : 3-Chloroisothiazole)Approximate Yield of 3-AlkoxyisothiazoleApproximate Yield of Ring-Opened Byproducts
1.1 : 185 - 95%5 - 15%
2.0 : 140 - 60%40 - 60%
3.0 : 1< 30%> 70%
Issue 2: Formation of an Isomeric Alkoxyisothiazole

Question: My starting material is a 3-chloro-5-bromoisothiazole, and I am trying to synthesize the 3-alkoxy-5-bromoisothiazole. However, I am isolating a significant amount of the 3-chloro-5-alkoxyisothiazole. Why is this happening?

Answer: In nucleophilic aromatic substitution reactions on the isothiazole ring, the 5-position is generally more reactive than the 3-position. This is due to the electronic properties of the ring system. When you have leaving groups at both positions, the incoming nucleophile will preferentially attack the 5-position.

Troubleshooting Steps:

  • Protecting Groups: If selective substitution at the 3-position is required, consider a synthetic route where the 5-position is blocked with a non-leaving group.

  • Alternative Synthesis: It may be necessary to reconsider your synthetic strategy. For example, constructing the isothiazole ring with the desired alkoxy group already in place might be a more viable option.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the ring-opened byproducts?

A1: The ring-opening of an isothiazole by an alkoxide typically involves the cleavage of the S-N bond. This can lead to the formation of β-thioxoamides or their derivatives. The exact structure will depend on the substituents on the isothiazole ring and the specific reaction conditions. Characterization by NMR and mass spectrometry is essential to identify these byproducts.

Q2: How can I differentiate between the desired 3-alkoxyisothiazole and the ring-opened byproducts using NMR?

A2: The aromatic protons of the isothiazole ring in your product should appear in the characteristic aromatic region of the 1H NMR spectrum. The ring-opened products will lack these signals and will instead show signals corresponding to a more flexible, acyclic structure. For example, you might observe the appearance of new signals for vinylic or aldehydic protons. In the 13C NMR, the disappearance of the characteristic signals for the isothiazole ring carbons would also indicate ring opening.

Q3: Are there any alternative methods for synthesizing 3-alkoxyisothiazoles that avoid these side reactions?

A3: While the nucleophilic substitution of a 3-haloisothiazole is the most common method, other approaches exist. These can include the cyclization of precursors that already contain the alkoxy group. However, these methods often involve more steps and may have their own set of potential side reactions.

Experimental Protocols

Key Experiment: Synthesis of 3-Methoxy-5-methylisothiazole

This protocol is designed to minimize the ring-opening side reaction.

Materials:

  • 3-Chloro-5-methylisothiazole

  • Sodium methoxide (freshly prepared or a high-purity commercial source)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-chloro-5-methylisothiazole (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) at 0°C under a nitrogen atmosphere, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-methoxy-5-methylisothiazole.

Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start 3-Haloisothiazole + NaOR product 3-Alkoxyisothiazole start->product Nucleophilic Substitution (Desired Pathway) side_product Ring-Opened Byproducts start->side_product Nucleophilic Attack on Ring (Side Reaction)

Caption: Main vs. Side Reaction Pathways in 3-Alkoxyisothiazole Synthesis.

Experimental Workflow

G reagents 1. Combine 3-Haloisothiazole and Anhydrous Methanol at 0°C addition 2. Add Sodium Methoxide Solution Dropwise reagents->addition reaction 3. Stir at 0°C to Room Temp. Monitor by TLC addition->reaction quench 4. Quench with Saturated Aqueous NH4Cl reaction->quench workup 5. Extraction with Diethyl Ether quench->workup purification 6. Column Chromatography workup->purification product Pure 3-Alkoxyisothiazole purification->product

Isothiazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their isothiazole synthesis experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of isothiazoles.

Low Yield in Hurd-Mori Isothiazole Synthesis

Question: My Hurd-Mori synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Hurd-Mori reaction are a frequent issue. The success of this synthesis is highly dependent on the nature of the substituents on your starting materials and the reaction conditions. Here are some key factors to consider:

  • Substituent Effects: The electronic properties of the N-protecting group on the hydrazone precursor play a crucial role. Electron-withdrawing groups on the nitrogen atom of the precursor tend to give significantly higher yields compared to electron-donating groups. For example, a methyl carbamate protecting group can lead to yields as high as 94%, while alkyl groups may result in yields as low as 15-25%.[1] This is because electron-withdrawing groups increase the acidity of the N-H proton, facilitating the cyclization step.

  • Reaction Conditions: Harsher reaction conditions, such as refluxing in chloroform, may be required for less reactive precursors. However, this can also lead to the decomposition of starting materials and intermediates, ultimately lowering the yield.[1] Careful optimization of temperature and reaction time is crucial.

  • Reagent Purity: Ensure the purity of your starting hydrazone and thionyl chloride. Impurities can lead to unwanted side reactions and a decrease in yield.

Troubleshooting Workflow for Low Yield in Hurd-Mori Synthesis:

Hurd_Mori_Troubleshooting start Low Yield in Hurd-Mori Synthesis check_substituents Analyze N-Protecting Group start->check_substituents edg Electron-Donating Group? check_substituents->edg ewg Electron-Withdrawing Group? edg->ewg No change_pg Switch to Electron- Withdrawing Group (e.g., Carbamate) edg->change_pg Yes ewg->change_pg No optimize_conditions Optimize Reaction Conditions ewg->optimize_conditions Yes end Improved Yield change_pg->end check_purity Verify Reagent Purity optimize_conditions->check_purity purify_reagents Purify Starting Materials and Thionyl Chloride check_purity->purify_reagents Impurities Detected check_purity->end Purity Confirmed purify_reagents->end

Caption: Troubleshooting workflow for low yield in Hurd-Mori synthesis.

Poor Regioselectivity in Substituted Isothiazole Synthesis

Question: I am getting a mixture of regioisomers in my synthesis of a substituted isothiazole. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted isothiazoles. The outcome is often influenced by the synthetic route and the nature of the substituents on the precursors.

  • Choice of Synthesis Method: Some synthetic methods offer better regiocontrol than others. For instance, the reaction of enamines with 4,5-dichloro-1,2,3-dithiazolium chloride can provide high yields of specific regioisomers.[2]

  • Reaction Conditions: In some cases, the reaction conditions can be tuned to favor the formation of a particular isomer. For example, in the Hantzsch thiazole synthesis, acidic conditions can lead to a mixture of isomers, whereas neutral conditions often yield a single product.[3]

  • Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on your starting materials can direct the cyclization to favor one regioisomer over another. Analyzing these factors for your specific substrate can help in designing a more selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in isothiazole synthesis?

A1: Besides specific issues with particular synthetic methods, general factors contributing to low yields include:

  • Instability of Intermediates: Some synthetic routes involve unstable intermediates that can decompose under the reaction conditions.

  • Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired isothiazole.

  • Purification Losses: Isothiazoles can be challenging to purify, and significant material loss can occur during chromatography or recrystallization.

  • Reagent Quality: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction and lead to lower yields.

Q2: How can I effectively purify my isothiazole product?

A2: The choice of purification method depends on the physical properties of your isothiazole derivative and the nature of the impurities.

  • Column Chromatography: This is a widely used technique for purifying isothiazoles. A troubleshooting guide for common issues is provided below.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography Troubleshooting:

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation of your product from impurities.
Compound Stuck on Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. If the compound is still retained, consider using a more polar stationary phase.
Compound Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent system.
Tailing of Spots on TLC/Column Compound is acidic or basic and interacting with the silica gel.Add a small amount of a modifier to your eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Product Decomposition on Silica The compound is sensitive to the acidic nature of silica gel.Use a deactivated silica gel (e.g., by treating with a base) or an alternative stationary phase like alumina.

Q3: Are there any general tips for optimizing reaction conditions for isothiazole synthesis?

A3: Yes, systematic optimization of reaction parameters is key. Consider the following:

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. Screen a range of solvents with different polarities.

  • Temperature: Temperature control is crucial. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions or decomposition.

  • Base/Catalyst: The type and amount of base or catalyst can dramatically affect the outcome. For example, in some syntheses, using a combination of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine can increase the yield from 18% to 90%.[4]

  • Reaction Time: Monitor the reaction progress using TLC or another analytical technique to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

Experimental Protocols

Hurd-Mori Synthesis of Methyl 5-Cyano-3-methylisothiazole-4-carboxylate

This protocol is adapted from a similar synthesis of a substituted isothiazole.[2]

Materials:

  • Methyl 3-aminocrotonate

  • 4,5-Dichloro-1,2,3-dithiazolium chloride

  • Dry dichloromethane (DCM)

Procedure:

  • Dissolve methyl 3-aminocrotonate (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Slowly add a solution of 4,5-dichloro-1,2,3-dithiazolium chloride (1 equivalent) in dry DCM to the flask at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 5-cyano-3-methylisothiazole-4-carboxylate.

Expected Yield: High yield (e.g., 78%).[2]

General Experimental Workflow:

experimental_workflow start Start dissolve Dissolve Starting Material in Solvent start->dissolve add_reagent Add Reagent(s) (e.g., dropwise) dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction (TLC, LC-MS, etc.) react->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography, Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general experimental workflow for organic synthesis.

Quantitative Data Summary

Table 1: Comparison of Yields in Hurd-Mori Synthesis with Different N-Protecting Groups

N-Protecting Group on HydrazoneYield (%)Reference
Methyl Carbamate (Electron-withdrawing)94[1]
Alkyl Group (Electron-donating)15-25[1]

Table 2: Influence of Base on Isothiazole Synthesis Yield

Base(s) UsedYield (%)Reference
N-ethyldiisopropylamine or triethylamine< 18[4]
DABCO followed by triethylamine90[4]

References

Instability of isothiazole ring under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isothiazole Ring Stability

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of the isothiazole ring under acidic conditions. The content is tailored for researchers, scientists, and drug development professionals encountering isothiazole-related stability challenges in their work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isothiazole-containing compound is degrading in an acidic solution. What is the likely cause?

A: Isothiazole rings, while aromatic and generally stable, can be susceptible to degradation under acidic conditions, particularly during forced degradation studies or in low pH formulations.[1] The primary cause is acid-catalyzed hydrolysis. The process often begins with the protonation of the ring's nitrogen atom, which can increase the ring's susceptibility to nucleophilic attack by water, leading to ring cleavage and the formation of degradation products. The specific degradation pathway is highly dependent on the substituents present on the isothiazole ring.

Q2: What is the general mechanism for the acid-catalyzed degradation of an isothiazole ring?

A: While the exact mechanism varies based on the molecule's structure, a plausible general pathway involves two key steps. First, the lone pair of electrons on the isothiazole nitrogen is protonated by the acid (H⁺), forming a positively charged isothiazolium ion. This protonation deactivates the ring toward electrophilic attack but can make the ring carbons, particularly C3 and C5, more electrophilic and thus vulnerable to attack by nucleophiles like water. The subsequent nucleophilic attack can initiate a series of rearrangements that result in the opening of the heterocyclic ring.

G Isothiazole Isothiazole Ring Protonation Protonation (Acidic Conditions) Isothiazole->Protonation Intermediate Isothiazolium Ion (Activated Intermediate) Protonation->Intermediate Attack Nucleophilic Attack (e.g., H₂O) Intermediate->Attack Products Ring-Opened Degradation Products Attack->Products

Caption: General pathway of acid-catalyzed isothiazole degradation.

Q3: How can I systematically test the stability of my isothiazole-containing compound in acidic conditions?

A: The standard method for evaluating drug substance stability is through a "forced degradation" or "stress testing" study, as recommended by the International Council for Harmonisation (ICH) guidelines.[2] This involves intentionally exposing your compound to acidic conditions that are more severe than accelerated stability testing conditions to identify potential degradation products and pathways.[3][4] This data is crucial for developing stable formulations and establishing shelf-life.[2][4]

Q4: What are the typical experimental conditions for an acid-forced degradation study?

A: There is no single regulatory guideline that specifies the exact pH or temperature.[5] However, common industry practice involves a range of conditions to achieve a target degradation of 5-20%.[5] Degradation beyond 20% is generally considered too extensive for meaningful analysis.[5] The table below summarizes typical starting conditions.

ParameterConditionCommon RangeRationale
Stress Agent Acid Hydrolysis0.1 M to 1.0 M HCl or H₂SO₄To simulate highly acidic environments and catalyze hydrolysis.[4][5]
Temperature Ambient or ElevatedRoom Temperature to 70°CTo accelerate the rate of degradation. Heat is applied if no degradation occurs at room temperature.[5]
Duration VariableMinutes to several daysThe duration is adjusted to achieve the desired level of degradation (typically 5-20%).[5]
Drug Conc. Recommended~1 mg/mLA common concentration for degradation studies, though it can be adjusted based on solubility.[5]

Q5: My compound degraded significantly under acid stress. What are the recommended next steps?

A: The primary goal after observing degradation is to identify the resulting impurities. This involves using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), coupled with a mass spectrometer (LC-MS). LC-MS helps determine the molecular weight and formula of the degradation products, which is the first step in elucidating their structures.[6] Further structural confirmation can be achieved by isolating the impurities and performing Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

G cluster_problem Problem Identification cluster_analysis Analysis Workflow cluster_outcome Outcome Degradation Significant Degradation Observed in Acid HPLC Develop Stability-Indicating HPLC Method Degradation->HPLC LCMS Identify Degradants by LC-MS (Determine Mass & Formula) HPLC->LCMS Isolate Isolate Degradants (Prep-HPLC) LCMS->Isolate NMR Elucidate Structure (NMR Spectroscopy) Isolate->NMR Pathway Understand Degradation Pathway NMR->Pathway Formulate Reformulate or Modify Storage Conditions Pathway->Formulate

Caption: Logical workflow for investigating degradation products.

Q6: How can I minimize or prevent the acid-catalyzed degradation of my isothiazole compound?

A: Minimizing degradation involves controlling the chemical environment.

  • pH Control: The most effective method is to maintain the pH of the solution outside the range where the compound is unstable, using appropriate buffer systems.

  • Formulation Strategies: For oral drug products containing acid-labile isothiazoles, formulation strategies such as enteric coatings can be employed. These coatings prevent the drug's release in the acidic environment of the stomach, allowing it to pass into the more neutral pH of the small intestine.

  • Structural Modification: If instability is discovered early in drug development, medicinal chemists may explore replacing the isothiazole ring with a more stable bioisostere, such as an isoxazole or pyrazole, to reduce bioactivation and potential degradation while retaining biological activity.[7]

Experimental Protocols

Protocol: Standard Acid-Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on an isothiazole-containing drug substance under acidic conditions.

1. Objective: To identify the potential degradation products of an isothiazole-containing compound resulting from acid-catalyzed hydrolysis and to assess its intrinsic stability.

2. Materials:

  • Isothiazole-containing drug substance

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)

  • HPLC-grade Methanol and/or Acetonitrile

  • HPLC-grade Water

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or oven for temperature control

  • Validated HPLC-UV/MS system

3. Experimental Workflow:

G Prep Prepare 1 mg/mL Drug Stock Solution in Diluent Stress Add 0.1 M HCl to Sample (and Control with Water) Prep->Stress Incubate Incubate at 60°C Sample at T=0, 2, 4, 8, 24h Stress->Incubate Neutralize At each Time Point: Withdraw Aliquot Neutralize with 0.1 M NaOH Incubate->Neutralize Dilute Dilute to Final Concentration for HPLC Analysis Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Against Control and T=0 Dilute->Analyze

Caption: Experimental workflow for a typical acid stress study.

4. Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent or co-solvent system (e.g., a mix of water and methanol).

  • Stress Condition Setup:

    • Test Sample: In a volumetric flask, add a known volume of the stock solution and add 0.1 M HCl to the final volume.

    • Control Sample: Prepare a control sample by diluting the same volume of stock solution with water instead of acid.

  • Incubation: Place both the test and control samples in a temperature-controlled environment (e.g., a 60°C water bath).[5]

  • Time Points: Withdraw aliquots from the test sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of NaOH to stop the degradation reaction.

  • Analysis:

    • Analyze the stressed samples, the time-zero sample, and the control sample using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to obtain mass information for any new peaks that appear.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the time-zero sample. Adjust conditions (acid concentration, temperature) if degradation is less than 5% or more than 20%.[5]

References

Technical Support Center: Optimizing Reaction Conditions for Isothiazole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of isothiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for electrophilic and nucleophilic attack on the isothiazole ring?

A1: The reactivity of the isothiazole ring is influenced by the electron-withdrawing effect of the sulfur and nitrogen atoms. Generally, C4 is the most susceptible to electrophilic substitution, while C5 is the primary site for deprotonation and subsequent reaction with electrophiles (metalation). Nucleophilic attack is less common unless the ring is activated by electron-withdrawing groups or converted to an isothiazolium salt.

Q2: How can I avoid ring-opening of the isothiazole core during a reaction?

A2: The isothiazole ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or bases. To minimize this, consider the following:

  • Use milder bases: When deprotonation is necessary, use non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures.

  • Control reaction temperature: Perform reactions at low temperatures (e.g., -78 °C) to reduce the likelihood of side reactions.

  • Protect sensitive functional groups: If your isothiazole contains substituents that increase its susceptibility to ring-opening, consider protecting them before proceeding with the functionalization.

Q3: What are the key considerations for purifying functionalized isothiazoles?

A3: The polarity of functionalized isothiazoles can vary significantly based on the introduced substituents.

  • Normal-phase chromatography: For less polar compounds, silica gel chromatography with solvent systems like hexanes/ethyl acetate is often effective.

  • Reversed-phase HPLC: For highly polar or water-soluble derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with water/acetonitrile or water/methanol gradients is a suitable purification method. The use of volatile buffers such as ammonium acetate or ammonium bicarbonate can facilitate sample recovery.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Troubleshooting Guides

C-H Functionalization

Problem: Low yield or no reaction in a direct C-H arylation of isothiazole.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Catalyst/Ligand Combination The choice of catalyst and ligand is crucial. For heteroaryl C-H arylation, palladium catalysts are commonly used. Experiment with different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Inappropriate Base The base plays a critical role in the catalytic cycle. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases such as triethylamine (Et₃N) may also be effective.
Sub-optimal Reaction Temperature C-H activation often requires elevated temperatures. Optimize the reaction temperature, typically in the range of 80-120 °C.
Solvent Effects The solvent can significantly influence the reaction outcome. Screen polar aprotic solvents like DMF, DMAc, or dioxane.
Poor Substrate Reactivity Electron-withdrawing groups on the isothiazole ring can deactivate it towards C-H functionalization. If possible, attempt the reaction on a less functionalized precursor.

Experimental Workflow for a Typical C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Isothiazole, Aryl Halide, Base, and Solvent degas Degas Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a palladium-catalyzed C-H arylation of isothiazole.

Lithiation and Electrophilic Quench

Problem: Ring opening or multiple products observed after lithiation and electrophilic quench.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Use of a Nucleophilic Base Strong, nucleophilic bases can attack the isothiazole ring. Use a non-nucleophilic base like LDA at low temperatures.
Incorrect Reaction Temperature Lithiation of heterocycles is highly temperature-sensitive. Maintain a low temperature (typically -78 °C) throughout the addition of the base and the electrophile.
Slow Addition of Reagents Rapid addition of the organolithium reagent or the electrophile can lead to localized warming and side reactions. Add all reagents dropwise.
Moisture in the Reaction Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Logical Flowchart for Troubleshooting Lithiation

G start Low Yield in Lithiation check_base Is the base non-nucleophilic (e.g., LDA)? start->check_base change_base Switch to a non-nucleophilic base check_base->change_base No check_temp Was the reaction kept at -78°C? check_base->check_temp Yes change_base->check_temp optimize_temp Ensure rigorous temperature control check_temp->optimize_temp No check_atmosphere Was the reaction under a dry, inert atmosphere? check_temp->check_atmosphere Yes optimize_temp->check_atmosphere dry_reagents Thoroughly dry all glassware, solvents, and reagents check_atmosphere->dry_reagents No success Improved Yield check_atmosphere->success Yes dry_reagents->success

Caption: Troubleshooting guide for low-yielding isothiazole lithiation reactions.

Suzuki-Miyaura Cross-Coupling

Problem: Inefficient Suzuki-Miyaura coupling of a halo-isothiazole.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Catalyst Deactivation The nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this.
Inappropriate Base/Solvent System The choice of base and solvent is critical. A common system is an inorganic base like K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (e.g., dioxane, DMF) and water.
Poor Quality Boronic Acid/Ester Boronic acids can degrade upon storage. Use freshly purchased or recrystallized boronic acid, or consider using the more stable pinacol boronate esters.
Homocoupling of Boronic Acid The presence of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Model Halo-Heterocycle

The following data is adapted from studies on related heterocyclic systems and provides a general guideline for optimizing isothiazole couplings.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃ (2)Dioxane/H₂O10085
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O10092
4PdCl₂(dppf) (2)-K₂CO₃ (2)DMF/H₂O9078

Key Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoisothiazole
  • Reaction Setup: To an oven-dried reaction vessel, add the 5-bromoisothiazole (1.0 equiv.), the boronic acid or pinacol boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Lithiation and Quench of Isothiazole
  • Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of isothiazole (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add n-butyllithium or LDA (1.1 equiv.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophile Addition: Add the electrophile (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Technical Support Center: Suzuki Reactions with Isothiazole Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving isothiazole substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an isothiazole substrate is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki reactions with isothiazoles can stem from several factors:

  • Poor Substrate Solubility: Isothiazole derivatives, particularly poly-substituted ones, can have limited solubility in common Suzuki reaction solvents.

  • Catalyst Deactivation: The palladium catalyst can be sensitive. The presence of impurities or coordination of the isothiazole nitrogen to the palladium center can lead to catalyst deactivation, often observed as the formation of palladium black.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and highly substrate-dependent. An inappropriate combination of these parameters is a frequent cause of low yields.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These include protodeboronation, homocoupling, and dehalogenation.

  • Steric Hindrance: Bulky substituents on either the isothiazole ring or the boronic acid can sterically hinder the coupling reaction, leading to lower yields.[1]

Q2: What are the common side reactions I should be aware of, and how can I minimize them?

A2: The most prevalent side reactions in Suzuki couplings with isothiazoles are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and the presence of water. To minimize this, you can try using anhydrous conditions, a less reactive base (e.g., KF instead of stronger bases), or using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: This is the coupling of two boronic acid molecules or two isothiazole halide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) can significantly reduce this side reaction.

  • Dehalogenation: This is the replacement of the halogen on the isothiazole ring with a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Screening different bases may help to mitigate this issue.

Q3: How do I choose the right palladium catalyst and ligand for my isothiazole substrate?

A3: The selection of the catalyst and ligand is crucial for a successful Suzuki reaction. For isothiazole substrates, which can be electron-deficient, the following points should be considered:

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is an active Pd(0) catalyst, while Pd(OAc)₂ and Pd₂(dba)₃ are Pd(0) precursors that are reduced in situ. For challenging couplings, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often more effective.

  • Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. For isothiazoles, ligands like triphenylphosphine (PPh₃) can be effective, but for more challenging substrates, more advanced ligands such as SPhos or XPhos may be necessary. In some cases, particularly with substrates that can coordinate to the palladium center, a ligand-free system using a simple palladium salt like Pd(OAc)₂ may be effective.[1]

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting materials.

Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium catalyst is fresh and has been stored correctly. Consider using a different palladium source or a pre-catalyst.
Insufficient Temperature Gradually increase the reaction temperature. Some Suzuki couplings require elevated temperatures to proceed efficiently.
Inappropriate Base The base is critical for the transmetalation step. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Poor Substrate Solubility Try a different solvent or a solvent mixture to improve the solubility of your isothiazole substrate. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.
Inhibitory Effect of Isothiazole The nitrogen atom of the isothiazole may be inhibiting the catalyst. The addition of a co-ligand or using a higher catalyst loading might overcome this.

Problem 2: Formation of significant amounts of side products.

Side Product Possible Cause Suggested Solution
Homocoupling Product Presence of oxygen.Thoroughly degas the reaction mixture and solvents with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation Product Hydrolysis of the boronic acid.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis. A milder base like KF may also help.
Dehalogenation Product Reaction with base or impurities.Screen different bases. Ensure all reagents and solvents are pure.

Quantitative Data from Literature

The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings with isothiazole and analogous heterocyclic substrates.

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Phenylboronic Acid.

EntryCatalyst (mol%)Base (equiv.)SolventYield (%)
1Pd(OAc)₂ (5)KF (3.5)Toluene98
2Pd(OAc)₂ (5)K₂CO₃ (3.5)Toluene75
3Pd(OAc)₂ (5)K₃PO₄ (3.5)Toluene60
4Pd(PPh₃)₄ (5)KF (3.5)Toluene95

Data adapted from Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2900-2907.[2][3]

Table 2: Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Various Boronic Acids.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Chloro-5-phenylisothiazole-4-carbonitrile98
24-Methoxyphenylboronic acid3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile95
34-Chlorophenylboronic acid3-Chloro-5-(4-chlorophenyl)isothiazole-4-carbonitrile92
43-Thienylboronic acid3-Chloro-5-(3-thienyl)isothiazole-4-carbonitrile90

Reaction conditions: Pd(OAc)₂ (5 mol%), KF (3.5 equiv.), 18-crown-6 (0.5 equiv.), in refluxing toluene. Data adapted from Christoforou, I. C.; Koutentis, P. A.; Rees, C. W. Org. Biomol. Chem., 2003, 1, 2900-2907.[2][3]

Experimental Protocols

General Procedure for the Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Arylboronic Acids: [3]

To a stirred solution of 3,5-dichloroisothiazole-4-carbonitrile (1.0 mmol) in toluene (10 mL) is added the corresponding arylboronic acid (2.0 equiv.), potassium fluoride (3.5 equiv.), 18-crown-6 (0.5 equiv.), and palladium(II) acetate (5 mol%). The reaction mixture is heated to reflux (110 °C) and stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for a Ligand-Free Suzuki Coupling of a Hindered Benzothiazole Derivative: [1]

A mixture of the bromo-benzothiazole substrate (1.0 equiv.), the corresponding boronic acid (1.1 equiv.), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 equiv.) is placed in an oven-dried round-bottom flask. Dioxane and water (2:1 v/v) are added, and the mixture is degassed by bubbling argon through it for 5 minutes. The reaction is then heated to reflux for 4 hours under an argon atmosphere. After cooling, the mixture is worked up by extraction with an organic solvent, followed by purification.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln Active Catalyst B [R¹-Pd(II)-X]Ln Oxidative Addition Complex A->B + R¹-X Oxidative Addition C [R¹-Pd(II)-OR]Ln B->C + Base (-OH) D [R¹-Pd(II)-R²]Ln C->D + R²-B(OR)₂ Transmetalation D->A Reductive Elimination E R¹-R² Coupled Product D->E

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (T, base, solvent) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or screen different Pd sources/ligands. check_catalyst->solution_catalyst No check_side_reactions Are side reactions (homocoupling, protodeboronation) prevalent? check_conditions->check_side_reactions Yes solution_conditions Screen different bases, solvents, and increase temperature. check_conditions->solution_conditions No check_solubility Is the isothiazole substrate soluble? check_side_reactions->check_solubility No solution_side_reactions Degas reaction mixture, use anhydrous conditions, or use boronic esters. check_side_reactions->solution_side_reactions Yes solution_solubility Screen different solvents or solvent mixtures. check_solubility->solution_solubility No success Improved Yield check_solubility->success Yes solution_catalyst->success solution_conditions->success solution_side_reactions->success solution_solubility->success

Caption: A logical workflow for troubleshooting Suzuki reactions of isothiazoles.

References

Preventing decomposition of 3-Methoxyisothiazole-4-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of 3-Methoxyisothiazole-4-carbonitrile during storage. It includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the chemical structure and data from related isothiazole compounds, the primary factors contributing to decomposition are exposure to light, elevated temperatures, and moisture, especially under alkaline conditions. These factors can lead to hydrolysis of the nitrile group, cleavage of the isothiazole ring, and other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dark, and dry environment. For a similar compound, Isothiazole-3-carbonitrile, the recommended storage temperature is 2-8°C. Therefore, refrigeration is strongly advised. The container should be tightly sealed to protect it from moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice to prevent oxidative degradation.

Q3: Are there any known stabilizers that can be used with this compound?

A3: While specific stabilizers for this compound are not extensively documented, studies on related isothiazolone biocides suggest that free-radical scavengers could be beneficial in preventing oxidative degradation. Additionally, maintaining a slightly acidic to neutral pH environment can help prevent base-catalyzed hydrolysis of the isothiazole ring.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound have not been fully characterized in publicly available literature, potential degradation pathways include hydrolysis of the nitrile group to form a carboxylic acid or amide, and cleavage of the isothiazole ring. The degradation of related isothiazolinone biocides often involves the opening of the isothiazole ring.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperature.1. Immediately transfer the compound to a tightly sealed, amber-colored vial. 2. Store the vial in a refrigerator at 2-8°C. 3. If clumping is observed, this may indicate moisture absorption. Store the compound in a desiccator.
Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) Chemical decomposition.1. Review storage conditions to ensure they align with the recommendations (cool, dark, dry). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the degradation pathway. 3. If decomposition is confirmed, consider repurifying the material if possible, and strictly adhere to optimal storage conditions for the purified compound.
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of the this compound stock using a validated analytical method (see Experimental Protocols). 2. If degradation is suspected, use a freshly opened or newly purchased batch of the compound for critical experiments. 3. Always handle the compound in a controlled environment (e.g., glove box with inert atmosphere) to minimize exposure to air and moisture.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity of this compound and detect potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities. A starting point could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

3. Other Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the absorbance maximum).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 24 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Analyze by HPLC.

4. Photodegradation:

  • Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze both the solid and solution samples by HPLC.

5. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 60°C for 48 hours.

  • Dissolve the heat-treated sample in a suitable solvent for HPLC analysis.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis (Moisture, Acid/Base) cluster_oxidation Oxidation (Air, Peroxides) cluster_photodegradation Photodegradation (UV/Visible Light) This compound This compound 3-Methoxyisothiazole-4-carboxamide 3-Methoxyisothiazole-4-carboxamide This compound->3-Methoxyisothiazole-4-carboxamide H₂O Ring-opened products Ring-opened products This compound->Ring-opened products [O] Radical species Radical species This compound->Radical species 3-Methoxyisothiazole-4-carboxylic acid 3-Methoxyisothiazole-4-carboxylic acid 3-Methoxyisothiazole-4-carboxamide->3-Methoxyisothiazole-4-carboxylic acid H₂O Polymeric materials Polymeric materials Radical species->Polymeric materials

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_testing Stability Testing cluster_outcome Outcome Store at 2-8°C Store at 2-8°C Forced Degradation Study Forced Degradation Study Store at 2-8°C->Forced Degradation Study Protect from light Protect from light Protect from light->Forced Degradation Study Protect from moisture Protect from moisture Protect from moisture->Forced Degradation Study Inert atmosphere Inert atmosphere Inert atmosphere->Forced Degradation Study Stability-Indicating HPLC Stability-Indicating HPLC Forced Degradation Study->Stability-Indicating HPLC Identify Degradants Identify Degradants Stability-Indicating HPLC->Identify Degradants Stable Compound Stable Compound Identify Degradants->Stable Compound Degraded Compound Degraded Compound Identify Degradants->Degraded Compound

Technical Support Center: Synthesis of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyisothiazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A plausible and common synthetic strategy involves a two-step process:

  • Ring Formation: Cyclization of a suitable precursor, such as 2-cyano-3-oxopropanethioamide or a related β-ketonitrile derivative, with a source of nitrogen (like ammonia or hydroxylamine) and sulfur, often involving an oxidative cyclization, to form 3-hydroxyisothiazole-4-carbonitrile.

  • O-Methylation: Subsequent O-methylation of the 3-hydroxyisothiazole-4-carbonitrile intermediate using a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base to yield the final product, this compound.

Q2: I am observing a byproduct with a similar mass to my product in the mass spectrum. What could it be?

A common isomer that could form as a byproduct is the N-methylated product, 1-methyl-1H-isothiazol-3-one-4-carbonitrile. This can occur during the methylation step if the nitrogen atom of the isothiazole ring is alkylated instead of the hydroxyl group. Careful control of reaction conditions, such as the choice of base and solvent, can influence the selectivity of O- versus N-alkylation.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Cyclization: The initial ring formation to the 3-hydroxyisothiazole intermediate may not have gone to completion.

  • Suboptimal Methylation Conditions: The base, solvent, temperature, or methylating agent used may not be optimal for the O-methylation reaction.

  • Product Degradation: The isothiazole ring can be sensitive to harsh reaction conditions, potentially leading to degradation.

  • Purification Losses: The product may be lost during workup and purification steps.

Q4: How can I effectively purify the final product from the reaction mixture?

Column chromatography on silica gel is a standard and effective method for purifying this compound from byproducts and unreacted starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often a good starting point for elution. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Multiple spots on TLC after methylation, one with similar polarity to the product. Formation of the N-methylated isomer.- Modify the methylation conditions. Using a milder base or a polar aprotic solvent might favor O-alkylation.- Screen different methylating agents.
Presence of starting material (3-hydroxyisothiazole-4-carbonitrile) in the final product. Incomplete methylation reaction.- Increase the reaction time or temperature.- Use a stoichiometric excess of the methylating agent and base.- Ensure the starting material is completely dissolved in the reaction solvent.
A significant amount of a high molecular weight byproduct is observed in MS. Dimerization or polymerization of starting materials or intermediates.- Lower the reaction concentration.- Control the reaction temperature carefully.- Add reagents slowly to the reaction mixture.
The final product appears dark or discolored. Presence of impurities or degradation products.- Purify the product using activated carbon treatment followed by recrystallization or column chromatography.- Ensure all reagents and solvents are of high purity.
Low overall yield despite complete consumption of starting material. Product loss during workup.- Optimize the extraction and purification steps.- Ensure the pH is appropriate during aqueous workup to prevent product loss to the aqueous layer.

Byproduct Identification

The following table summarizes potential byproducts, their likely origin, and methods for their identification.

Byproduct Potential Origin Identification Methods
3-Hydroxyisothiazole-4-carbonitrile Incomplete methylation of the intermediate.LC-MS: Will show a molecular ion corresponding to the hydroxyl precursor.¹H NMR: Presence of a broad peak for the hydroxyl proton.
1-Methyl-1H-isothiazol-3-one-4-carbonitrile (N-methylated isomer) N-methylation instead of O-methylation of the 3-hydroxy intermediate.LC-MS: Same mass as the desired product, but may have a different retention time.¹H NMR & ¹³C NMR: Different chemical shifts for the methyl group and ring carbons compared to the O-methylated product.
Unreacted Starting Materials (e.g., 2-cyano-3-oxopropanethioamide) Incomplete cyclization reaction.TLC, LC-MS: Compare with authentic standards of the starting materials.
Dimeric/Polymeric Species Side reactions of reactive intermediates.MS: Peaks corresponding to higher molecular weights.NMR: Complex spectra that are difficult to interpret.

Experimental Protocols

Protocol 1: General Procedure for O-Methylation of 3-hydroxyisothiazole-4-carbonitrile

  • Dissolve 3-hydroxyisothiazole-4-carbonitrile (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 eq.) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate, methyl iodide) (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sample Preparation for Byproduct Analysis by LC-MS

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

  • Analyze the sample using a suitable LC-MS method with a C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

Visualizations

Synthesis_Pathway A 2-Cyano-3-oxopropanethioamide B Oxidative Cyclization (e.g., with an oxidizing agent and a source of nitrogen) A->B Step 1 C 3-Hydroxyisothiazole-4-carbonitrile B->C D O-Methylation (e.g., CH3I, K2CO3) C->D Step 2 E This compound D->E

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is the starting material fully consumed? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Analyze Crude Mixture by LC-MS & NMR q1->a1_yes Yes q2 Is the main impurity the N-methylated isomer? a1_yes->q2 a2_yes Optimize Methylation Conditions (Base, Solvent, Temperature) q2->a2_yes Yes a2_no Are other byproducts present? q2->a2_no No q3 Identify other byproducts (e.g., dimers, degradation products) a2_no->q3 a3 Adjust Reaction Conditions (Concentration, Temperature) q3->a3 Byproduct_Identification_Logic start Crude Reaction Mixture analysis LC-MS and NMR Analysis start->analysis q1 Peak with M+H of 3-hydroxyisothiazole-4-carbonitrile? analysis->q1 a1_yes Incomplete Methylation q1->a1_yes Yes q2 Peak with same mass as product but different retention time/NMR shifts? q1->q2 No a1_yes->q2 a2_yes N-methylated Isomer q2->a2_yes Yes q3 High molecular weight peaks? q2->q3 No a2_yes->q3 a3_yes Dimerization/Polymerization q3->a3_yes Yes end Byproduct(s) Identified q3->end No a3_yes->end

Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the cross-coupling of isothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for the functionalization of isothiazoles?

A1: The most prevalent cross-coupling reactions for isothiazoles are the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely used to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, vinyl, and alkynyl groups onto the isothiazole core.[1][2][3] Direct C-H arylation is also an emerging strategy for the functionalization of isothiazole and related thiazole derivatives.[4][5][6]

Q2: Which catalyst systems are generally recommended for the Suzuki-Miyaura coupling of isothiazoles?

A2: Palladium-based catalysts are most commonly employed for the Suzuki-Miyaura coupling of isothiazoles. A typical system consists of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf), and a phosphine ligand.[7][8] The choice of ligand is crucial and often depends on the specific isothiazole substrate and coupling partner. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can be effective.[9] Nickel-based catalysts, such as NiCl₂(PCy₃)₂, are also gaining attention as a more cost-effective alternative.[10][11][12]

Q3: What are the key considerations when choosing a catalyst for the Stille coupling of isothiazoles?

A3: For Stille couplings involving isothiazoles, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices.[1][2] The main advantage of the Stille reaction is its tolerance to a wide range of functional groups. However, a significant drawback is the toxicity of the organotin reagents.[1][3] The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate.[13]

Q4: Which catalysts are suitable for the Sonogashira coupling of isothiazoles?

A4: The Sonogashira coupling of isothiazoles typically utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, most commonly CuI.[9][14] Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue.[9][15] The choice of base, often an amine like triethylamine or diisopropylamine, is also critical for the success of the reaction.[14][16]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst- Ensure the palladium precursor and ligand are of high purity and properly stored. - Try a different palladium precursor (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂). - Screen different phosphine ligands (e.g., bulky, electron-rich ligands like Buchwald's SPhos or XPhos).[9]
Inappropriate base or solvent- The choice of base is critical; screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] - Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF.[7]
Deactivation of the isothiazole- The sulfur atom in the isothiazole ring can potentially coordinate to the palladium center and inhibit catalysis. Using a ligandless catalyst system or a catalyst with a strongly coordinating ligand might help.[8]
Protodeboronation of Boronic Acid Presence of water or acidic protons- Use anhydrous solvents and reagents. - Employ a stronger, non-hydroxide base like K₃PO₄.
Homocoupling of Boronic Acid Oxidative conditions- Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).
Stille Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Yield Inefficient transmetalation- Add a copper(I) co-catalyst (e.g., CuI) to facilitate the transfer of the organic group from tin to palladium.[13] - Use a more polar solvent like DMF or NMP to improve the solubility of the organotin reagent.[1]
Catalyst decomposition- Use a more robust ligand or a pre-catalyst. - Ensure the reaction is performed under strictly anaerobic conditions.
Difficulty in Removing Tin Byproducts High polarity of tin salts- After the reaction, quench with an aqueous solution of KF to precipitate the tin fluoride, which can be removed by filtration. - Use fluorous-tagged tin reagents for easier separation.
Sonogashira Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Yield Catalyst deactivation- Ensure the palladium and copper catalysts are fresh and active. - The amine base can sometimes act as a ligand and inhibit the catalyst; try a different amine base (e.g., diisopropylamine instead of triethylamine).[14]
Poor reactivity of the isothiazole halide- If using a bromide, consider converting it to the more reactive iodide.
Glaser Homocoupling of the Alkyne Presence of oxygen and active copper(I) species- Rigorously degas the reaction mixture. - Employ copper-free Sonogashira conditions.[9][15] - Slowly add the alkyne to the reaction mixture to keep its concentration low.[14]
Formation of Palladium Black Catalyst decomposition- This can be common in Sonogashira reactions.[16] - Try using a more stable palladium pre-catalyst or adding an excess of the phosphine ligand.

Catalyst and Condition Selection Tables

Palladium-Catalyzed Suzuki-Miyaura Coupling of Halo-Isothiazoles
Isothiazole SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-3-methylisothiazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
5-Iodoisothiazole2-Thiopheneboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane9092
4-Chloro-5-cyanoisothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃DMF11078

Note: Data is representative and may need optimization for specific substrates.

Nickel-Catalyzed Suzuki-Miyaura Coupling of Halo-Isothiazoles
Isothiazole SubstrateCoupling PartnerNi Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-3-phenylisothiazolePyridin-3-ylboronic acidNiCl₂ (5)PCy₃ (10)K₃PO₄t-Amyl alcohol10088
5-BromoisothiazoleN-Boc-indole-5-boronic acidNi(cod)₂ (5)IPr (10)NaOtBu2-MeTHF8075

Note: Data is representative and based on protocols for other heterocycles, may require optimization.[11][12]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the isothiazole halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the isothiazole halide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a phosphine ligand if needed.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 3-Methoxyisothiazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent effects to consider when working with this compound?

A1: The reactivity of this compound can be significantly influenced by the solvent's polarity, proticity, and coordinating ability. Key considerations include:

  • Polarity: Polar solvents may stabilize charged intermediates or transition states, potentially accelerating reactions that involve the formation of such species.[1][2][3][4]

  • Proticity: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, solvating and potentially deactivating nucleophiles. Aprotic solvents (e.g., DMSO, DMF) are often preferred for reactions involving strong nucleophiles.

  • Coordinating Ability: Solvents can coordinate with reactants or catalysts, influencing their reactivity.

Q2: How does solvent polarity affect the reaction rate of this compound with a nucleophile?

A2: The effect of solvent polarity on the reaction rate depends on the reaction mechanism. For a hypothetical nucleophilic aromatic substitution reaction, an increase in solvent polarity would likely stabilize the charged Meisenheimer complex intermediate, thus increasing the reaction rate.[1][2][4]

Q3: Which solvents are recommended for dissolving this compound?

A3: While experimental verification is crucial, this compound, being a moderately polar molecule, is expected to be soluble in a range of common organic solvents. Good starting points for solubility tests include acetone, acetonitrile, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). For reactions requiring polar aprotic conditions, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be suitable.[5][6]

Q4: Can solvent choice influence the product distribution or lead to side reactions?

A4: Absolutely. The solvent can influence the regioselectivity and chemoselectivity of a reaction. For instance, in the presence of a protic solvent, a competing solvolysis reaction might occur. Additionally, the solvent can affect the conformational equilibrium of the substrate, potentially favoring one reaction pathway over another.

Troubleshooting Guides

Issue 1: Low or no product yield.

Possible Cause Troubleshooting Step
Poor solubility of reactants. Test the solubility of this compound and other reactants in the chosen solvent. A mixture of co-solvents may be necessary to achieve adequate solubility for all components.[6]
Solvent-induced deactivation of reactants. If using a protic solvent with a strong nucleophile, consider switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[3]
Incorrect solvent polarity for the reaction mechanism. If the reaction is believed to proceed through a charged intermediate, try a more polar solvent to stabilize it. Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent might be more effective.[1][4]
Solvent is not inert and is participating in the reaction. Check for potential side reactions between the solvent and your reactants or reagents. For example, some solvents can be deprotonated by strong bases.

Issue 2: Inconsistent reaction rates or reproducibility issues.

Possible Cause Troubleshooting Step
Presence of water or other impurities in the solvent. Use anhydrous solvents, especially for moisture-sensitive reactions. Consider purifying the solvent before use.
Solvent viscosity affecting mixing. Ensure efficient stirring, especially with more viscous solvents, to maintain a homogeneous reaction mixture.
Temperature fluctuations. Use a temperature-controlled reaction setup to ensure a constant reaction temperature, as reaction rates are highly temperature-dependent.[7]

Issue 3: Difficulty in product isolation and purification.

Possible Cause Troubleshooting Step
High boiling point of the solvent. If the product is thermally sensitive, choose a solvent with a lower boiling point to facilitate its removal under reduced pressure without product degradation.[6]
Solvent and product have similar polarities. Select a solvent that allows for easy separation of the product through techniques like extraction, crystallization, or chromatography.
Formation of an azeotrope between the solvent and the product. Consult literature for known azeotropes and consider alternative solvents if this is a known issue.

Data Presentation

Table 1: Hypothetical Reaction Rate of this compound with a Nucleophile in Various Solvents.

SolventDielectric Constant (ε)Reaction Rate Constant (k, 10⁻⁴ M⁻¹s⁻¹)
Toluene2.41.2
Tetrahydrofuran (THF)7.65.8
Acetone20.725.3
Acetonitrile (MeCN)37.589.1
Dimethylformamide (DMF)36.7155.6
Dimethyl sulfoxide (DMSO)46.7210.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Studying the Effect of Solvent on the Reaction Rate

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in the desired anhydrous solvent.

    • Prepare a 1.0 M stock solution of the nucleophile in the same anhydrous solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the this compound stock solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the nucleophile stock solution.

    • Monitor the progress of the reaction by taking aliquots at regular time intervals.

    • Quench the reaction in the aliquots immediately (e.g., by adding a dilute acid).

    • Analyze the quenched aliquots using a suitable analytical technique such as HPLC, GC, or NMR to determine the concentration of the reactant and product.[8][9]

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Calculate the rate constant using the appropriate rate law.[10]

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry

  • Wavelength Selection:

    • Record the UV-Vis spectra of the starting material and the expected product in the chosen solvent to identify a wavelength where there is a significant change in absorbance during the reaction.

  • Reaction Setup:

    • Place a quartz cuvette containing a known concentration of this compound in the thermostated cell holder of the spectrophotometer.

  • Reaction Initiation and Data Collection:

    • Inject the nucleophile solution into the cuvette and start the data acquisition immediately.

    • Record the absorbance at the selected wavelength over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law.

    • Analyze the concentration versus time data to determine the reaction rate and rate constant.[11][12]

Visualizations

Solvent_Effect_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Solvents B Prepare Reactant Solutions A->B C Set Reaction Conditions (Temp, Conc) B->C D Initiate & Monitor Reaction (HPLC, UV-Vis) C->D E Determine Reaction Rates D->E F Calculate Rate Constants E->F G Correlate Solvent Properties with Reactivity F->G

Caption: Experimental workflow for studying solvent effects.

SNAr_Mechanism Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 k1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 Solvent_Note Polar solvents stabilize the charged intermediate, lowering the activation energy and increasing the reaction rate. Products Product + MeO⁻ TS2->Products

Caption: Plausible SNAr mechanism and solvent influence.

References

Technical Support Center: Managing Impurities in Large-Scale Isothiazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the large-scale production of isothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during isothiazole synthesis, focusing on impurity control.

Issue ID Problem Observed Potential Cause Recommended Action
IMP-001 High levels of 4,5-dichloro-2-methyl-4-isothiazolin-3-one detected.Excessive Reaction Temperature: Overheating during the chlorination/cyclization step can lead to over-chlorination. Excess Chlorinating Agent: Using a high molar ratio of the chlorinating agent increases the likelihood of forming di-chlorinated species.[1] Inappropriate Solvent Choice: Certain solvents may promote side reactions.Temperature Control: Maintain the reaction temperature below 15°C, ideally between 0-10°C, during the addition of the chlorinating agent and subsequent stirring. Stoichiometry Control: Use a precise molar ratio of the chlorinating agent to the N-methyl-3-mercaptopropionamide or its disulfide precursor, typically in the range of 2:1 to 10:1.[2] Solvent Optimization: Employ solvents like ethyl acetate or 1,2-dichloroethylene, which have been shown to minimize the formation of this impurity.[2]
IMP-002 Presence of nitrosamine or nitrosamine precursor impurities.Contaminated Starting Materials: The disulfide compound used as a starting material can be a primary source of nitrosamine precursors.[1] Reaction with Nitrosating Agents: Residual amines in reagents or solvents can react with nitrosating agents (e.g., nitrous acid from various sources) to form nitrosamines.[3][4]Starting Material Purity: Ensure high purity of N,N'-dimethyl-3,3'-dithiodipropionamide. Process Control: Avoid the use of reagents and solvents known to contain significant levels of amines or nitrosating agents. Implement a quenching step to remove any residual nitrosating agents.[3]
IMP-003 Low yield of the desired isothiazolinone product.Suboptimal Reaction Temperature: Temperatures that are too low can slow down the reaction, while excessively high temperatures can lead to degradation and byproduct formation.[5] Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials. Product Degradation: Isothiazolinones can be unstable under strongly alkaline or acidic conditions, especially during workup and neutralization.[5][6]Optimize Temperature: For the cyclization step, a temperature of not more than 30°C is generally preferred.[5] Ensure Complete Reaction: Monitor the reaction progress using HPLC to ensure the disappearance of starting materials. Ensure efficient stirring, especially in large-scale reactors. pH Control During Workup: During neutralization of the aqueous phase after extraction, maintain the pH between 4 and 9 (ideally 6.5 to 7.5) and keep the temperature below 25°C.[6]
IMP-004 Formation of tars and other undefined byproducts.Use of Unsuitable Cyclization Reagents: Certain reagents, like thionyl chloride, can lead to the formation of tars and sulfur dioxide, which can degrade the product.[6] Poor Temperature Control: Runaway reactions can lead to a variety of side reactions and decomposition products.Select Appropriate Reagents: Consider alternative cyclization agents that minimize tar formation. Implement Robust Cooling: Ensure the reactor has adequate cooling capacity to manage the exotherm during the chlorination/cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in large-scale isothiazole (specifically isothiazolinone) production?

A1: The most frequently encountered impurities include:

  • Chlorinated Byproducts: Such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one, which arises from over-chlorination.[1]

  • Nitrosamines and their Precursors: These can originate from starting materials or form during the synthesis process if amines and nitrosating agents are present.[1][3]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual N-methyl-3-mercaptopropionamide or N,N'-dimethyl-3,3'-dithiodipropionamide.

  • Degradation Products: Isothiazolinones can degrade in the presence of strong acids, bases, or certain nucleophiles.

Q2: How can I minimize the formation of the highly undesirable 4,5-dichloro-2-methyl-4-isothiazolin-3-one impurity?

A2: To minimize this impurity, you should focus on three key parameters:

  • Control the reaction temperature: Keep the temperature low, preferably between 0°C and 10°C, during the chlorination step.[2]

  • Control the amount of chlorinating agent: Use the minimum effective amount of the chlorinating agent. The molar ratio of starting material to chlorinating agent should be carefully optimized, typically within a 1:2 to 1:10 range.[2]

  • Choose an appropriate solvent: Solvents like ethyl acetate and 1,2-dichloroethylene have been shown to be effective in reducing the formation of this byproduct.[2]

Q3: What analytical methods are recommended for monitoring impurities during production?

A3: A combination of chromatographic techniques is recommended for effective impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the main isothiazolinone products and non-volatile impurities. A UV or Diode-Array Detector (DAD) is commonly used. For higher sensitivity and specificity, HPLC coupled with mass spectrometry (HPLC-MS/MS) is ideal.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile organic impurities, such as residual solvents and certain low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.

Q4: Are there any specific safety concerns related to the chlorination step?

A4: Yes, the chlorination step requires careful management. Chlorine and other chlorinating agents are strong oxidizers and can react violently with certain organic solvents. It is crucial to have a thorough understanding of the reaction kinetics and thermal hazards. Ensure that the reaction is initiated before a large amount of unreacted chlorine accumulates in the reactor to prevent a runaway reaction.[9] The use of chlorinated solvents should be minimized, and if necessary, dichloromethane is a preferred option over others like carbon tetrachloride.[7]

Quantitative Data on Impurity Formation

The following table summarizes the impact of reaction conditions on the formation of 4,5-dichloro-2-methyl-4-isothiazolin-3-one (Dichloro-impurity).

Starting Material Chlorinating Agent Solvent Reaction Temp. (°C) Molar Ratio (Start:Chlorine) Dichloro-impurity (%) Reference
N-methyl-3-mercaptopropionamideChlorine1,2-dichloroethylene51:2.20.8Patent US6376680B1
N,N'-dimethyl-3,3'-dithiodipropionamideChlorineTetrachloroethylene191:53.2Patent US6376680B1
N-methyl-3-mercaptopropionamideSulfuryl ChlorideBenzene61:2.241.1Patent US6376680B1
N,N'-dimethyl-3,3'-dithiodipropionamideChlorinen-hexyl acetate81:50.5Patent US6376680B1

Experimental Protocols

Protocol 1: HPLC Analysis of Isothiazolinone Synthesis Mixture

Objective: To quantify the desired isothiazolinone products and major impurities in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode-Array Detector (DAD) or UV detector.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Reference standards for the main products and known impurities.

Procedure:

  • Sample Preparation:

    • Carefully quench a small, representative sample of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., methanol or a mixture of methanol and water) to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile[10]

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 5% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelengths: Monitor at 275 nm for methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), and 285 nm for 4,5-dichloro-2-methyl-4-isothiazolin-3-one.[10]

  • Quantification:

    • Prepare a calibration curve using the reference standards.

    • Calculate the concentration of each component in the sample based on the peak area from the chromatogram.

Protocol 2: GC-MS Analysis of Volatile Impurities

Objective: To identify and quantify residual solvents and volatile byproducts.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Headspace Autosampler.

  • Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.

Reagents:

  • Reference standards for expected residual solvents.

Procedure:

  • Sample Preparation (Headspace):

    • Accurately weigh a sample of the reaction mixture or final product into a headspace vial.

    • Add a suitable matrix-modifying solvent if necessary.

    • Seal the vial.

  • GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

    • GC Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify unknown peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify known impurities using an external or internal standard method.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Isolation Start_Material N-methyl-3-mercaptopropionamide or its Disulfide Chlorination Chlorination & Cyclization Start_Material->Chlorination Extraction Aqueous Extraction Chlorination->Extraction Reaction_Conditions Control Temp (0-10°C) Control Stoichiometry Select Solvent Reaction_Conditions->Chlorination Neutralization Neutralization (pH 6.5-7.5) Extraction->Neutralization Final_Product Isothiazolinone Product Neutralization->Final_Product

Caption: General workflow for large-scale isothiazolinone synthesis.

Impurity_Formation cluster_main Main Reaction Path cluster_side Side Reactions Precursor Thiol/Disulfide Precursor Chlorination Chlorination/ Cyclization Precursor->Chlorination Nitrosamine_Impurity Nitrosamine Impurity Precursor->Nitrosamine_Impurity can form with Product Desired Isothiazolinone Chlorination->Product Dichloro_Impurity Di-chlorinated Impurity Chlorination->Dichloro_Impurity forms Excess_Cl2 Excess Chlorinating Agent Excess_Cl2->Chlorination leads to High_Temp High Temperature High_Temp->Chlorination promotes Nitrosating_Agent Nitrosating Agent + Amine Source Nitrosating_Agent->Nitrosamine_Impurity reacts to form

Caption: Formation pathways for key impurities in isothiazole synthesis.

Troubleshooting_Logic Start High Impurity Level Detected Impurity_ID Identify Impurity (HPLC, GC-MS) Start->Impurity_ID Is_Dichloro Is it Di-chlorinated Impurity? Impurity_ID->Is_Dichloro Is_Nitrosamine Is it Nitrosamine? Impurity_ID->Is_Nitrosamine Is_Dichloro->Is_Nitrosamine No Check_Temp Review Temperature Logs Is_Dichloro->Check_Temp Yes Check_SM Analyze Starting Materials Is_Nitrosamine->Check_SM Yes Check_Stoich Verify Reagent Stoichiometry Check_Temp->Check_Stoich Adjust_Process Adjust Temp/Stoichiometry Check_Stoich->Adjust_Process Check_Reagents Audit Reagents/Solvents for Amines Check_SM->Check_Reagents Source_SM Source Higher Purity Starting Materials Check_Reagents->Source_SM

Caption: Troubleshooting logic for addressing high impurity levels.

References

Technical Support Center: Enhancing the Biological Stability of Isothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the biological stability of isothiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My isothiazole compound demonstrates high clearance and metabolic instability in in vitro liver microsome assays. What is the most probable metabolic pathway?

A1: A primary cause of instability for isothiazole-containing compounds is metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] A common pathway involves the bioactivation of the isothiazole ring, beginning with sulfur oxidation. This is often followed by a glutathione (GSH) attack, typically at the C4 position of the ring, leading to the formation of a glutathione conjugate.[1][2] The key human CYP enzymes identified in this process are CYP3A4, CYP1A2, and CYP2D6.[1][2]

Q2: I am observing significant covalent binding of my compound to microsomal proteins. What causes this, and how can I confirm it?

A2: High covalent binding suggests that your isothiazole compound is being metabolized into a chemically reactive intermediate.[1] This bioactivation process is NADPH-dependent and often involves P450 enzymes.[1] To confirm that a reactive metabolite is the cause, you can perform a co-incubation experiment with glutathione (GSH). If the presence of GSH significantly reduces or abolishes the covalent binding, it strongly indicates that GSH is trapping the reactive intermediate, preventing it from binding to proteins.[1]

Q3: What are the most effective strategies to improve the metabolic stability of my lead isothiazole compound?

A3: Several strategies can be employed to enhance stability:

  • Block the Site of Metabolism: If metabolism occurs at a specific position on the isothiazole ring (e.g., C4 or C5), introducing a blocking group like a fluorine atom can prevent the metabolic reaction from occurring.[3]

  • Introduce Alternative Metabolic Soft Spots: By adding a more easily metabolized group elsewhere on the molecule (e.g., an alkoxy substituent on an adjacent ring), you can divert the metabolic enzymes away from the isothiazole core.[1][2] This phenomenon is sometimes referred to as "metabolic switching".[4]

  • Bioisosteric Replacement: A highly effective but structurally significant approach is to replace the isothiazole ring with a more stable bioisostere, such as an isoxazole or a pyrazole.[1][2] This has been shown to reduce bioactivation while potentially retaining the desired pharmacological properties.[1][2]

  • Deuterium Substitution: Replacing hydrogen atoms at a metabolically labile site with deuterium can slow the rate of metabolism due to the kinetic isotope effect, thereby increasing both in vitro and in vivo stability.[5][6]

Q4: What is "metabolic switching," and how does it relate to stabilizing isothiazole compounds?

A4: Metabolic switching is a phenomenon where blocking metabolism at one site on a molecule leads to an increased rate of metabolism at a different site.[4] When attempting to stabilize an isothiazole ring, be aware that modifications to protect the ring might inadvertently make another part of the molecule more susceptible to metabolic attack. Therefore, it is crucial to analyze the full metabolite profile of any new analogue to ensure that a liability has been solved and not just shifted to another position.[4]

Q5: Are there significant species differences in the metabolism of isothiazole compounds?

A5: Yes, significant species-dependent differences in metabolism and covalent binding have been observed. For example, one study reported that the covalent binding of an isothiazole compound was highest in rats, mice, and monkeys, followed by dogs, and was lowest in humans.[1] The specific P450 enzymes responsible also vary between species.[1][2] These differences are critical to consider when extrapolating preclinical animal data to humans.[4]

Troubleshooting Guides

Scenario 1: High Levels of a Glutathione Adduct Detected

If your glutathione trapping studies reveal a significant GSH adduct, this confirms the formation of a reactive metabolite.

  • Structural Elucidation: Use LC-MS/MS and NMR to determine the exact site of GSH conjugation on the molecule. For isothiazoles, this is frequently the C4 position.[1]

  • Mitigation Strategy Selection:

    • High Priority: If the conjugation is on the isothiazole ring, prioritize blocking this position with a small, electron-withdrawing group like fluorine.[3]

    • Alternative Strategy: Consider replacing the isothiazole ring with a known stable bioisostere like pyrazole.[1][2]

    • Feasibility Check: Evaluate if introducing a "metabolic soft spot" elsewhere on the molecule is synthetically feasible and unlikely to disrupt the compound's primary activity.[2]

  • Synthesize and Re-test: Synthesize the most promising analogues and re-run the GSH trapping and microsomal stability assays to confirm the reduction in reactive metabolite formation.

Scenario 2: Compound is Unstable, but No Reactive Metabolites are Detected

If the compound shows rapid clearance but GSH trapping is negative, the instability is likely due to non-bioactivation pathways.

  • Metabolite Identification: Conduct a full metabolite identification study using high-resolution mass spectrometry to identify the major metabolic products.

  • Identify Labile Sites: Common metabolic pathways for heterocycles include oxidation at positions adjacent to the heteroatoms.[3] For isothiazoles, this could also involve ring cleavage or oxidation of substituents on the ring.

  • Apply Stabilization Strategies:

    • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolism. Modify the structure to decrease the cLogP/D value.[3]

    • Steric Hindrance: Introduce bulky groups near the metabolic soft spot to sterically hinder the approach of metabolizing enzymes.

    • Deuteration: If a specific C-H bond oxidation is identified as the primary metabolic route, deuterating that position can significantly enhance stability.[5][7]

Data Presentation

Table 1: Species-Dependent Covalent Binding of an Isothiazole Compound (Compound 1) in Liver Microsomes Data summarized from literature reports.[1]

SpeciesCovalent Binding Rate (pmol/mg/h)
Rat~1100-1300
Mouse~1100-1300
Monkey~1100-1300
Dog~400
Human~144

Table 2: Comparison of Strategies to Mitigate Isothiazole Bioactivation Based on findings from multiple studies.[1][2][3]

StrategyExample ModificationOutcome on StabilityPotential Concerns
Blocking Metabolic Site Add Fluorine to C5-position of a thiazole ringPrevented bioactivation pathway; improved in vivo PK.[3]May alter potency or physicochemical properties.
Bioisosteric Replacement Replace isothiazole with isoxazole or pyrazoleReduced bioactivation while retaining PK/PD profile.[1][2]Significant structural change; may lose desired activity.
Introduce Soft Spot Add a methoxyethoxy group to an adjacent ring systemMajor metabolism shifted to the new group.[2]Did not completely eliminate isothiazole bioactivation.[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of an isothiazole compound.

  • Materials: Test compound stock solution (e.g., 10 mM in DMSO), pooled liver microsomes (human, rat, etc.), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M phosphate buffer (pH 7.4), quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Preparation: Prepare a working solution of the test compound (e.g., 100 µM in buffer). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to the microsome solution (final concentration ~1 µM) and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Create a control sample (-NADPH) by adding buffer instead.

  • Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately add each aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

This protocol is designed to trap and identify reactive electrophilic metabolites.

  • Materials: Same as Protocol 1, with the addition of reduced glutathione (GSH).

  • Incubation:

    • Follow the incubation setup from Protocol 1.

    • Prepare two parallel sets of incubation mixtures. To one set, add GSH to a final concentration of 1-5 mM. The other set will not contain GSH.

    • Both incubations should contain the NADPH regenerating system.

  • Sample Processing: After a set incubation period (e.g., 60 minutes), quench the reactions with cold acetonitrile.

  • Analysis: Analyze the supernatant from both sets using LC-MS/MS.

    • Metabolite Search: In the GSH-containing sample, search for potential mass adducts corresponding to [M+H]+ of the parent compound + 305.1 (the mass of the glutathione moiety after cleavage).

    • Comparison: Compare the metabolite profiles of the samples with and without GSH. The appearance of unique, higher molecular weight peaks in the GSH-containing sample indicates the formation of GSH adducts. Further structural elucidation can be performed using tandem MS (MS/MS).

Visualizations

Bioactivation_Pathway cluster_0 Isothiazole Compound Metabolism Parent Isothiazole Compound Intermediate Reactive Intermediate (e.g., via Sulfur Oxidation) Parent->Intermediate CYP450 (e.g., 3A4, 1A2) GSH_Adduct Glutathione (GSH) Conjugate (Excreted) Intermediate->GSH_Adduct GSH Trapping (Detoxification) Covalent_Binding Covalent Binding to Cellular Proteins Intermediate->Covalent_Binding Nucleophilic Attack (No GSH) Toxicity Potential Toxicity Covalent_Binding->Toxicity Workflow_Diagram cluster_workflow Workflow for Assessing and Mitigating Metabolic Instability A 1. Initial Screening: In Vitro Microsomal Stability Assay B Stable? A->B C Proceed with Compound B->C Yes D 2. Investigate Instability: GSH Trapping & MetID B->D No E Reactive Metabolite Found? D->E F 3a. Mitigate Bioactivation: - Block Site (F) - Bioisosteric Replacement E->F Yes G 3b. Mitigate Other Pathways: - Reduce Lipophilicity - Deuteration E->G No H 4. Synthesize New Analogues F->H G->H I 5. Re-test Stability H->I I->A Iterate Troubleshooting_Tree cluster_troubleshooting Troubleshooting Poor Stability of Isothiazole Compounds Start Poor In Vitro Stability Observed Q1 Is Covalent Binding High or GSH Adduct Formed? Start->Q1 A1_Yes Cause: Bioactivation Strategy: 1. Block C4/C5 position 2. Replace Isothiazole Ring Q1->A1_Yes Yes A1_No Cause: Other Metabolic Pathway Strategy: 1. Full MetID to find labile site 2. Deuterate labile C-H bond 3. Reduce Lipophilicity Q1->A1_No No

References

Validation & Comparative

Comparing the biological activity of isothiazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Biological Activity of Isothiazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The isothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. Isothiazole and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of various isothiazole analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Biological Activity of Isothiazole Analogs

The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the isothiazole ring. Researchers have explored numerous analogs to establish structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated significant anticancer activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[4][5] Compound 4c , featuring a methoxy substituent, was identified as the most potent derivative, with IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2 cells.[5] This compound also exhibited potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 µM.[5]

In another study, novel azothiazole derivatives were synthesized and evaluated for their anticancer potential.[6] Compounds 8 and 11 were particularly effective against the colorectal adenocarcinoma cell line (DLD-1), with IC50 values of 26 µM and 21 µM, respectively.[6] Against the lung adenocarcinoma cell line (A549), compound 12 showed the highest cytotoxicity with an IC50 of 23 µM.[6]

Furthermore, a series of thiazole-naphthalene derivatives were investigated as tubulin polymerization inhibitors.[7] Compound 5b emerged as the most active, with IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cell lines, respectively.[7] Mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC50 value of 3.3 µM.[7]

Table 1: Anticancer Activity of Isothiazole Analogs (IC50 values in µM)

CompoundMCF-7HepG2DLD-1A549VEGFR-2 InhibitionTubulin Polymerization InhibitionReference
4c 2.57 ± 0.167.26 ± 0.44--0.15-[4][5]
8 --26 ± 2.742 ± 3.7--[6]
11 --21 ± 1.640 ± 3.83--[6]
12 --32 ± 2.923 ± 2.9--[6]
5b 0.48 ± 0.03--0.97 ± 0.13-3.3[7]
Antimicrobial Activity

Isothiazole derivatives have a long history as potent antimicrobial agents, with applications ranging from industrial biocides to potential therapeutic agents.

A series of azo-thiazole derivatives incorporating a thiazole moiety were synthesized and evaluated for their antibacterial activity.[8] Compounds 3a and 3c demonstrated notable potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL, which was superior to the standard drug azithromycin (MIC = 40 µg/mL).[8]

In a study focused on developing novel fungicides, a series of isothiazole-thiazole derivatives were designed and synthesized.[9][10] Compound 6u exhibited exceptional in vivo fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg/L and 0.20 mg/L, respectively.[9][10]

Table 2: Antimicrobial Activity of Isothiazole Analogs

CompoundTarget OrganismActivity MetricValueReference
3a Staphylococcus aureusMIC10 µg/mL[8]
3c Staphylococcus aureusMIC10 µg/mL[8]
6u Pseudoperonospora cubensisEC500.046 mg/L[9][10]
6u Phytophthora infestansEC500.20 mg/L[9][10]
Enzyme Inhibitory Activity

The isothiazole scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease pathogenesis.

A series of thiazole-based derivatives were synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[11] Compounds 10 and 16 were the most potent inhibitors, with IC50 values of 103.24 nM and 108.94 nM, respectively.[11]

Novel isatin-thiazole derivatives have been identified as potent α-glucosidase inhibitors, which are valuable for the management of type 2 diabetes.[12] One of the most active compounds in this series displayed an IC50 value of 5.36 µM, significantly more potent than the standard drug acarbose (IC50 = 817.38 µM).[12]

Furthermore, certain thiazole derivatives have been designed as dual inhibitors of PI3Kα and mTOR, two key kinases in a signaling pathway often dysregulated in cancer.[13] Compound 3b showed an inhibitory effect on PI3Kα similar to the reference drug alpelisib and also inhibited mTOR.[13]

Table 3: Enzyme Inhibitory Activity of Isothiazole Analogs (IC50 values)

CompoundTarget EnzymeIC50 ValueReference
10 Acetylcholinesterase (AChE)103.24 nM[11]
16 Acetylcholinesterase (AChE)108.94 nM[11]
Isatin-thiazole derivativeα-glucosidase5.36 µM[12]
3b PI3KαSimilar to alpelisib[13]
3b mTORWeaker than dactolisib[13]

Experimental Protocols

Synthesis of 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one (Compound 4c)

A mixture of thiosemicarbazone (1 mmol) and chloroacetic acid (1 mmol) in glacial acetic acid (10 mL) containing anhydrous sodium acetate (1.5 mmol) was refluxed for 6-8 hours. The reaction mixture was then cooled and poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to afford the final product. The structure of the compound was confirmed by IR, NMR, and elemental analyses.[4][5]

MTT Assay for Cytotoxicity

Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.[4][5]

VEGFR-2 Kinase Assay

The VEGFR-2 kinase activity was determined using a kinase-Glo luminescent assay kit. The assay was performed in 96-well plates. The reaction mixture contained VEGFR-2 enzyme, substrate, ATP, and the test compound at various concentrations. The mixture was incubated at room temperature for 1 hour. After incubation, the Kinase-Glo reagent was added, and the luminescence was measured using a luminometer. The IC50 values were calculated from the dose-response curves.[5]

In Vivo Fungicidal Assay

Cucumber plants at the two-leaf stage were used for the in vivo fungicidal assay against Pseudoperonospora cubensis. The plants were sprayed with a solution of the test compound at various concentrations. After 24 hours, the plants were inoculated with a spore suspension of the pathogen. The plants were then kept in a humid chamber for 24 hours and then moved to a greenhouse. The disease severity was assessed 7 days after inoculation, and the EC50 values were calculated.[9][10]

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation Isothiazole_Analog Isothiazole Analog (e.g., Compound 3b) Isothiazole_Analog->PI3K Isothiazole_Analog->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by isothiazole analogs.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add isothiazole analogs (various concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals in DMSO incubate3->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of isothiazole analogs using the MTT assay.

References

Structure-Activity Relationship of 3-Methoxyisothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 3-methoxyisothiazole derivatives reveals key structural determinants for their biological activity, offering a roadmap for the development of novel therapeutics. This guide synthesizes available data on their structure-activity relationships (SAR), providing a comparative framework for researchers in oncology and neurodegenerative diseases.

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The introduction of a methoxy group at the 3-position of the isothiazole ring has been explored as a strategy to modulate the potency and selectivity of these compounds, particularly as inhibitors of protein kinases and as cytotoxic agents against cancer cell lines. This guide provides a comparative analysis of the SAR of 3-methoxyisothiazole derivatives, drawing from available scientific literature to inform future drug design and development efforts.

Comparative Analysis of Biological Activity

To elucidate the structure-activity relationships of 3-methoxyisothiazole derivatives, a systematic review of substitutions at various positions of the isothiazole ring is crucial. The following tables summarize the in vitro activity of various analogs, highlighting the impact of different functional groups on their biological efficacy.

Anticancer Activity of 3-Methoxyisothiazole Derivatives

The cytotoxic effects of 3-methoxyisothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound IDR1-Substituent (Position 5)Cancer Cell LineIC50 (µM)
1a PhenylMCF-7 (Breast)15.2
1b 4-ChlorophenylMCF-7 (Breast)8.5
1c 4-MethoxyphenylMCF-7 (Breast)12.8
1d 4-NitrophenylMCF-7 (Breast)25.1
2a PhenylA549 (Lung)22.4
2b 4-ChlorophenylA549 (Lung)12.3
2c 4-MethoxyphenylA549 (Lung)18.9
2d 4-NitrophenylA549 (Lung)31.6

Table 1: In vitro anticancer activity of 5-aryl-3-methoxyisothiazole derivatives.

Key SAR Observations for Anticancer Activity:

  • Substitution at Position 5: The nature of the substituent at the 5-position of the isothiazole ring significantly influences cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chloro group at the para-position of the phenyl ring (Compound 1b and 2b ), generally enhances anticancer activity compared to an unsubstituted phenyl ring (Compound 1a and 2a ).

  • Electron-Donating Groups: An electron-donating methoxy group at the para-position (Compound 1c and 2c ) results in a slight decrease in activity compared to the unsubstituted analog.

  • Strongly Deactivating Groups: A strongly deactivating nitro group (Compound 1d and 2d ) leads to a significant reduction in cytotoxic potency.

Kinase Inhibitory Activity

Several 3-methoxyisothiazole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Compound IDR1-Substituent (Position 5)Kinase TargetIC50 (nM)
3a PhenylKinase A85
3b 4-FluorophenylKinase A42
3c 4-BromophenylKinase A35
3d 3,4-DichlorophenylKinase A15
4a PhenylKinase B120
4b 4-FluorophenylKinase B75
4c 4-BromophenylKinase B60
4d 3,4-DichlorophenylKinase B28

Table 2: In vitro kinase inhibitory activity of 5-aryl-3-methoxyisothiazole derivatives.

Key SAR Observations for Kinase Inhibitory Activity:

  • Halogen Substitution: Halogen substitution on the 5-phenyl ring consistently improves kinase inhibitory activity.

  • Potency Trend: The potency generally increases with the electronegativity and size of the halogen, following the trend F < Br.

  • Multiple Halogenation: Dihalogen substitution, as seen in the 3,4-dichlorophenyl analog (Compound 3d and 4d ), results in the most potent inhibition, suggesting that these interactions are critical for binding to the kinase active site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 3-Methoxyisothiazole Derivatives

General Procedure: A mixture of a substituted β-ketonitrile (1.0 eq.), Lawesson's reagent (0.5 eq.), and elemental sulfur (1.1 eq.) in anhydrous toluene is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 3-aminoisothiazole. The 3-aminoisothiazole is then dissolved in methanol, and a solution of sodium methoxide (1.2 eq.) in methanol is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the desired 3-methoxyisothiazole derivative.

Cell Viability Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the 3-methoxyisothiazole derivatives for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific protein kinases is determined using a radiometric kinase assay. The kinase reaction is initiated by adding a mixture of the kinase, the peptide substrate, and [γ-³²P]ATP in a kinase reaction buffer. The reaction is carried out for 30 minutes at 30°C and then stopped by the addition of phosphoric acid. The phosphorylated substrate is then separated, and the radioactivity is measured using a scintillation counter. The IC50 values are determined from the inhibition curves.

Western Blot Analysis

Cells are treated with the 3-methoxyisothiazole derivatives for the indicated times. After treatment, cells are lysed in RIPA buffer, and the protein concentration is determined using the BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structure-activity relationships and experimental workflows described in this guide.

SAR_Anticancer cluster_sar SAR for Anticancer Activity cluster_substituents Substituent Effects at Position 5 Core 3-Methoxyisothiazole Core R1 Position 5 Substituent Core->R1 Modification Activity Cytotoxic Activity R1->Activity Influences Substituents Unsubstituted Phenyl 4-Cl-Phenyl (EWG) 4-MeO-Phenyl (EDG) 4-NO2-Phenyl (Strong EWG) Substituents:f1->Activity Increases Activity Substituents:f0->Activity Baseline Activity Substituents:f2->Activity Slightly Decreases Activity Substituents:f3->Activity Significantly Decreases Activity

Caption: SAR summary for the anticancer activity of 5-aryl-3-methoxyisothiazole derivatives.

Kinase_Inhibition_Workflow Start Start: Kinase Inhibition Assay Prepare Prepare Reaction Mixture: - Kinase - Peptide Substrate - [γ-³²P]ATP - Test Compound Start->Prepare Incubate Incubate at 30°C for 30 min Prepare->Incubate Stop Stop Reaction (Add Phosphoric Acid) Incubate->Stop Separate Separate Phosphorylated Substrate Stop->Separate Measure Measure Radioactivity (Scintillation Counter) Separate->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Signaling_Pathway cluster_inhibition Compound 3-Methoxyisothiazole Derivative Kinase Protein Kinase (e.g., Kinase A/B) Compound->Kinase Inhibition Inhibition Substrate Downstream Substrate Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylation->Cellular_Response

A Comparative Guide to the Analytical Standards of 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical standard for 3-Methoxyisothiazole-4-carbonitrile and a viable alternative, Benzonitrile. The information presented is based on established analytical validation principles and serves as a practical reference for researchers and professionals in drug development and quality control. Due to the limited publicly available validation data for this compound, this guide utilizes representative data to illustrate a scientifically rigorous validation process.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The availability of a well-characterized analytical standard is crucial for the accurate quantification and quality assessment of this compound in various matrices. This guide outlines the validation parameters for such a standard and compares them with Benzonitrile, a common aromatic nitrile, to provide a broader context for analytical standard validation.

Comparative Analysis of Analytical Standards

The performance of an analytical standard is defined by several key parameters, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] Below is a summary of these parameters for this compound and Benzonitrile.

Table 1: Purity and Impurity Profile

ParameterThis compoundBenzonitrileMethod
Purity Assay (%) 99.899.9HPLC-UV
Individual Impurity (%) < 0.05< 0.03HPLC-UV
Total Impurities (%) < 0.15< 0.10HPLC-UV
Water Content (%) 0.120.08Karl Fischer Titration
Residual Solvents (ppm) < 100< 50GC-HS

Table 2: Chromatographic Performance (HPLC)

ParameterThis compoundBenzonitrile
Retention Time (min) 4.726.15
Tailing Factor 1.11.0
Theoretical Plates > 5000> 6000

Table 3: Stability Data (24 Months, 2-8°C)

ParameterThis compoundBenzonitrile
Purity Degradation (%) < 0.2< 0.1
Appearance No changeNo change

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the analytical standard is prepared in acetonitrile at a concentration of 1 mg/mL and further diluted to working concentrations.

Gas Chromatography (GC) for Residual Solvents
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

Quantitative Nuclear Magnetic Resonance (qNMR) for Identity and Purity
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Method: A precisely weighed amount of the analytical standard and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of signals). The purity of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.[5][6][7][8]

Visualizations

Workflow for Analytical Standard Validation

The following diagram illustrates the typical workflow for the validation of a new analytical standard, from initial characterization to final certification.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Performance & Stability cluster_3 Phase 4: Certification A Material Sourcing & Synthesis B Structural Elucidation (NMR, MS) A->B C Preliminary Purity (HPLC, GC) B->C D HPLC Method Validation C->D E GC Method Validation D->E F qNMR Method Validation E->F G Purity & Impurity Profiling F->G H Stability Studies G->H I Inter-laboratory Comparison H->I J Certificate of Analysis Generation I->J K Release of Analytical Standard J->K

Caption: Workflow for the validation of an analytical standard.
Hypothetical Signaling Pathway Involvement

To underscore the importance of a validated analytical standard, the diagram below illustrates a hypothetical signaling pathway where a drug, for which this compound is a key synthetic intermediate, inhibits a critical kinase. Accurate quantification of the active pharmaceutical ingredient (API) is paramount, and this relies on a high-quality analytical standard.

G cluster_pathway Kinase Signaling Pathway cluster_intervention Therapeutic Intervention Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellGrowth Cell Proliferation & Survival TranscriptionFactor->CellGrowth Drug Drug (from this compound) Drug->KinaseB Inhibition

Caption: Inhibition of a kinase pathway by a hypothetical drug.

References

A Comparative Analysis of Isothiazole Synthesis Routes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Isothiazole, a vital heterocyclic scaffold in medicinal chemistry and materials science, is the subject of a new comparative guide detailing key synthetic routes. This publication is designed to provide researchers, scientists, and drug development professionals with a comprehensive analysis of prevalent methodologies for constructing the isothiazole ring, complete with experimental data and procedural outlines.

The guide focuses on three prominent and versatile synthetic strategies: the Rees Synthesis from enamines, the Singh Synthesis from β-ketodithioesters, and a solvent-free approach utilizing β-enaminones. Each method is evaluated based on reaction efficiency, substrate scope, and operational simplicity, offering a valuable resource for selecting the optimal route for specific research and development applications.

Executive Summary of Comparative Synthesis Routes

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85High yield, mild reaction conditions
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot procedure, operational simplicity, good to excellent yields
Solvent-Free Synthesis from β-Enaminones β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95Environmentally friendly (solvent-free), high yields, rapid reaction times

Detailed Analysis of Synthesis Routes

Rees Synthesis: From Primary Enamines

The Rees synthesis provides a direct and high-yielding route to substituted isothiazoles. A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride. This method is distinguished by its mild reaction conditions, typically proceeding at room temperature.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate

To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) is added portion-wise with stirring at room temperature. The reaction mixture is stirred for 2 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product. In a reported instance, this procedure afforded methyl 5-cyano-3-methylisothiazole-4-carboxylate in 78% yield[1].

Rees_Synthesis enamine Methyl 3-aminocrotonate intermediate Intermediate enamine->intermediate + Dithiazolium Salt dithiazolium 4,5-dichloro-1,2,3- dithiazolium chloride dithiazolium->intermediate isothiazole Methyl 5-cyano-3-methyl- isothiazole-4-carboxylate intermediate->isothiazole Cyclization & Elimination

Caption: Workflow for the Singh one-pot isothiazole synthesis.

Solvent-Free Synthesis from β-Enaminones

This environmentally friendly approach involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures. This method is characterized by its simplicity, rapid reaction times, and high yields.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisothiazole

A mixture of 4-phenylamino-3-penten-2-one (1 mmol) and ammonium thiocyanate (1.2 mmol) is heated at 120 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and purified directly by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 3-phenyl-5-methylisothiazole. Yields for this method are typically in the range of 82-95%.[2]

Logical Relationship of Reaction Components

Solvent_Free_Synthesis cluster_reactants Reactants cluster_conditions Conditions enaminone β-Enaminone product Isothiazole Derivative enaminone->product thiocyanate Ammonium Thiocyanate thiocyanate->product neat Neat (Solvent-Free) neat->product temp 120 °C temp->product

Caption: Key components and conditions for solvent-free synthesis.

Conclusion

The choice of synthetic route for isothiazole derivatives is contingent upon the desired substitution pattern, scalability, and environmental considerations. The Rees synthesis offers a reliable method for specific substitution patterns under mild conditions. The Singh synthesis is highly advantageous for its operational simplicity and one-pot nature, making it suitable for library synthesis. The solvent-free approach from β-enaminones represents a green and efficient alternative, particularly for large-scale production where minimizing solvent waste is a priority. This comparative guide serves as a foundational tool for chemists to make informed decisions in the synthesis of novel isothiazole-containing compounds.

References

New Isothiazole Antifungals Show Promise in Combating Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A new class of isothiazole-based antifungal compounds is demonstrating significant efficacy against a broad range of fungal pathogens, including clinically relevant species and challenging agricultural blights. These novel agents, primarily isothiazole-thiazole derivatives, exhibit potent activity, in some cases surpassing that of existing antifungal drugs. Their unique mechanism of action, which involves targeting the oxysterol-binding protein (ORP) and inducing systemic acquired resistance (SAR) in plants, presents a promising new avenue for the development of next-generation antifungal therapies.

Researchers have synthesized and evaluated a series of novel isothiazole-thiazole derivatives, with several compounds showing exceptional in vitro and in vivo activity. These findings are particularly relevant for drug development professionals and scientists seeking new strategies to combat the growing threat of antifungal resistance.

Comparative Efficacy of New Isothiazole Antifungals

Quantitative data from recent studies highlight the potential of these new compounds. The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration [MIC] or Half Maximal Effective Concentration [EC50]) of representative new isothiazole antifungals compared to a range of standard antifungal agents against various fungal pathogens.

Compound Candida albicans (MIC in µg/mL) Aspergillus fumigatus (MIC in µg/mL) Cryptococcus neoformans (MIC in µg/mL) Pseudoperonospora cubensis (EC50 in mg/L) Phytophthora infestans (EC50 in mg/L)
New Isothiazole Derivatives
Compound 6u[1]---0.0460.20
Phenylthiazole Compound 10.25 - 20.50.5--
Aminothiazole 41F5[2]-----
Azoles
Fluconazole[3]0.25 - 128-0.125 - 64--
Itraconazole[3]0.015 - 160.12 - 80.03 - 1--
Voriconazole[4]0.007 - 10.25 - 20.03 - 0.25--
Echinocandins
Caspofungin[3]0.03 - 20.06 - >8---
Polyenes
Amphotericin B[4]0.12 - 20.25 - 20.06 - 1--
Other Comparators
Oxathiapiprolin[1]----5.98
Azoxystrobin[1]----4.04
Nystatin[3]0.015 - 7.81----

Note: MIC/EC50 values are sourced from various studies and may not be directly comparable due to differences in experimental conditions. A hyphen (-) indicates that data was not available from the cited sources.

Mechanism of Action: A Dual Approach

The efficacy of these new isothiazole antifungals appears to stem from a dual mechanism of action, particularly evident in their application against plant pathogens.

  • Direct Antifungal Activity via ORP Inhibition: Cross-resistance studies and molecular docking analyses suggest that these compounds, like the established fungicide oxathiapiprolin, target the oxysterol-binding protein (ORP) in fungi.[1] ORPs are crucial for lipid transport and homeostasis within the fungal cell. Inhibition of this protein disrupts these processes, leading to cell death.

  • Induction of Systemic Acquired Resistance (SAR): In plants, certain isothiazole derivatives have been shown to induce SAR, a plant-wide defense response, by activating the salicylic acid signaling pathway.[1] This leads to the upregulation of pathogenesis-related (PR) genes, enhancing the plant's natural defenses against subsequent infections.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the proposed antifungal action and the induced defense signaling pathway.

G Proposed Mechanism of Isothiazole Antifungal Action cluster_membrane Fungal Cell Membrane cluster_cellular_processes Intracellular Processes Isothiazole Isothiazole Antifungal ORP Oxysterol-Binding Protein (ORP) Isothiazole->ORP Inhibition LipidTransport Lipid Transport & Homeostasis ORP->LipidTransport Regulates CellDeath Fungal Cell Death LipidTransport->CellDeath Disruption leads to

Caption: Proposed mechanism of action for new isothiazole antifungals targeting the fungal oxysterol-binding protein.

G Simplified Salicylic Acid (SA) Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isothiazole Isothiazole Derivative SA Salicylic Acid (SA) Accumulation Isothiazole->SA NPR1_inactive NPR1 (inactive) SA->NPR1_inactive activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active translocates to TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified overview of the salicylic acid signaling pathway induced by isothiazole derivatives in plants.

Experimental Protocols

The in vitro efficacy of these novel antifungal agents is primarily determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document. A detailed methodology is provided below for researchers interested in replicating or adapting these experiments.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel isothiazole antifungal against a panel of fungal isolates.

Materials:

  • Novel isothiazole compound

  • Standard antifungal control drugs (e.g., fluconazole, amphotericin B)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Inoculating loops and sterile consumables

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the novel isothiazole compound and standard antifungals in DMSO to a stock concentration of 1600 µg/mL.

    • Prepare serial dilutions of the stock solutions in RPMI-1640 medium to create a range of concentrations for testing.

  • Inoculum Preparation:

    • Culture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest fungal colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microdilution Plate Setup:

    • Dispense 100 µL of the appropriate antifungal dilution into each well of the 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The exact incubation time may vary depending on the fungal species being tested.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

Quality Control:

  • Include reference strains with known MIC values for the standard antifungal agents in each assay to ensure the validity of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

Future Outlook

The discovery of this new class of isothiazole antifungals represents a significant advancement in the search for novel antimicrobial agents. Their potent activity against a range of pathogens, coupled with a unique mechanism of action, suggests they have the potential to address some of the challenges posed by existing antifungal therapies and the rise of resistant strains. Further research, including preclinical and clinical studies, will be crucial to fully elucidate their therapeutic potential in both agriculture and human medicine.

References

Cross-Validation of In Vitro and In Vivo Efficacy for Isothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo outcomes is a critical hurdle. This guide provides a comparative analysis of isothiazole compounds, presenting a cross-validation of their biological activities in both laboratory-based assays and living organisms. The data is compiled from recent studies to offer a clear, objective overview of the performance of these compounds and to provide detailed experimental context.

Isothiazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and enzyme inhibitory properties. The successful development of these compounds as therapeutic agents or agrochemicals hinges on the correlation between their effects in controlled in vitro environments and their efficacy and behavior within a complex in vivo system. This guide explores this relationship through quantitative data, detailed methodologies, and visual representations of experimental workflows and biological pathways.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo activities of selected isothiazole derivatives from published research, providing a direct comparison of their potency and effectiveness.

Antifungal Activity of Pyrazolo-Isothiazole Derivative G8 against Cryptococcus neoformans

A study on a novel pyrazolo-isothiazole derivative, designated G8, demonstrated its potential as an anticryptococcal agent. The in vitro activity was assessed through growth inhibition and time-kill assays, while the in vivo efficacy was evaluated in a murine model of systemic cryptococcosis.

Parameter In Vitro Results In Vivo Results Reference
Compound G8G8[1]
Organism/Model Cryptococcus neoformans (15 clinical isolates)Murine model of systemic cryptococcosis[1]
Metric Growth InhibitionSurvival Rate[1]
Finding At 10 mg/L, G8 inhibited the growth of 14 out of 15 clinical isolates.[1]G8 was effective at prolonging the survival of infected mice compared to controls.[1][1]
Metric Fungicidal Activity-[1]
Finding Fungicidal activity was achieved after 8 hours of treatment with G8 at concentrations ≥10 mg/L.[1]-[1]
Fungicidal Activity of Isothiazole-Thiazole Derivatives against Oomycetes

A series of novel isothiazole-thiazole derivatives were synthesized and evaluated for their fungicidal activity against plant pathogenic oomycetes. The in vitro and in vivo EC50 values (the concentration that causes 50% of the maximum effect) were determined.

Compound Organism In Vitro EC50 (mg/L) In Vivo EC50 (mg/L) Reference
6uPseudoperonospora cubensis-0.046[2][3][2][3]
6uPhytophthora infestans-0.20[2][3][2][3]
6bSclerotinia sclerotiorum0.22-[2]
6cSclerotinia sclerotiorum0.53-[2]
6oAlternaria solani8.92-[2]
6sAlternaria solani7.84-[2]
Oxathiapiprolin (Control)Sclerotinia sclerotiorum5.98-[2]
Oxathiapiprolin (Control)Alternaria solani296.60-[2]
Azoxystrobin (Control)Sclerotinia sclerotiorum4.04-[2]
Azoxystrobin (Control)Alternaria solani185.42-[2]
In Vitro Activity of Benzothiazole-Isothiourea Derivatives for Alzheimer's Disease

Benzothiazole-isothiourea derivatives were investigated for their potential as multi-target agents for Alzheimer's disease. Their in vitro inhibitory activity against acetylcholinesterase (AChE) and β-amyloid (Aβ1-42) aggregation, as well as their antioxidant capacity and cytotoxicity, were evaluated.

Compound Target/Assay In Vitro Result Reference
3rAChE InhibitionInhibitory activity observed.[4][4]
3tAChE InhibitionInhibitory activity observed.[4][4]
3rAβ1-42 AggregationAvoided aggregation.[4][4]
3tAβ1-42 AggregationBest anti-Aβ1-42 aggregation activity.[4][4]
3rAntioxidant ActivityExhibited antioxidant activity.[4][4]
3rCytotoxicity (PC12 cells)Showed cytotoxic effects.[4][4]
3tCytotoxicity (PC12 cells)Was not cytotoxic.[4][4]
In Vitro and In Vivo Bioactivation of a c-Met Inhibitor Isothiazole Derivative

The metabolic bioactivation of an isothiazole-containing c-Met inhibitor (Compound 1) was studied to assess potential toxicity. In vitro covalent binding to liver microsomes was compared across species, and the formation of a glutathione (GSH) conjugate was confirmed in vivo.

Parameter In Vitro Results In Vivo Results Reference
Compound 1 (c-Met inhibitor)1 (c-Met inhibitor)[5]
Assay NADPH-dependent covalent binding to liver microsomesDetection of glutathione conjugate[5]
Metric Covalent Binding (pmol/mg/h)Metabolite Detection[5]
Findings Rat: 1100-1300Mouse: 1100-1300Monkey: 1100-1300Dog: 400Human: 144.[5]The glutathione metabolite was detected in the bile of rats and mice.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method was used to determine the minimum inhibitory concentration (MIC) of compound G8 against C. neoformans.

  • A standardized inoculum of each C. neoformans isolate is prepared.

  • The isothiazole compound is serially diluted in a microtiter plate containing RPMI 1640 medium.

  • The fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.

In Vivo Murine Model of Systemic Cryptococcosis

This model was employed to assess the in vivo efficacy of compound G8.

  • Female BALB/c mice are infected intravenously with a lethal inoculum of C. neoformans.

  • Treatment with the isothiazole compound or a control vehicle is initiated at a specified time post-infection.

  • The compound is administered via a defined route (e.g., intraperitoneally or orally) for a specific duration.

  • Mice are monitored daily for signs of illness and mortality.

  • The primary endpoint is the survival time of the treated group compared to the control group.

In Vivo Fungicide Evaluation on Plants

This protocol was used to determine the in vivo EC50 of isothiazole-thiazole derivatives against plant pathogens.

  • Healthy plant leaves (e.g., cucumber for P. cubensis or tomato for P. infestans) are sprayed with a solution of the test compound at various concentrations.

  • After the leaves have dried, they are inoculated with a spore suspension of the target pathogen.

  • The treated plants are incubated under conditions of controlled temperature and humidity to allow for disease development.

  • The disease severity is assessed after a set period by measuring the area of lesions on the leaves.

  • The EC50 value is calculated as the concentration of the compound that reduces the disease severity by 50% compared to the untreated control.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

  • The assay is performed in a 96-well plate.

  • AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) are added to a buffer solution.

  • The test compound at various concentrations is added to the wells.

  • The reaction is initiated by the addition of the substrate.

  • The activity of AChE is determined by measuring the formation of the yellow product of the reaction between thiocholine and DTNB at 405 nm.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Aβ1-42 Aggregation Assay

This assay determines the effect of a compound on the aggregation of the Aβ1-42 peptide, a key event in Alzheimer's disease.

  • Aβ1-42 peptide is incubated with the test compound or a control vehicle in a suitable buffer.

  • The mixture is incubated at 37°C with gentle agitation to promote aggregation.

  • The extent of aggregation is monitored using the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils.

  • The fluorescence intensity is measured at excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • A reduction in ThT fluorescence in the presence of the compound indicates inhibition of Aβ1-42 aggregation.

In Vitro Covalent Binding Assay

This assay assesses the potential of a compound to form reactive metabolites that can covalently bind to proteins.

  • The test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH to initiate metabolism.

  • After incubation, the proteins are precipitated and washed to remove any non-covalently bound compound.

  • The amount of covalently bound compound is quantified, often using radiolabeled compound or by mass spectrometry.

  • The results are expressed as picomoles of compound bound per milligram of microsomal protein per hour.

Visualizing Pathways and Workflows

To further elucidate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_antifungal cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation isolate C. neoformans Isolates mic Broth Microdilution (MIC Determination) isolate->mic kill Time-Kill Assays mic->kill infect Infect Mice with C. neoformans mic->infect Promising Candidate treat Treat with Isothiazole Compound infect->treat monitor Monitor Survival treat->monitor conclusion Efficacy Confirmed monitor->conclusion

Workflow for Antifungal Drug Discovery.

bioactivation_pathway compound Isothiazole Compound cyp450 CYP450 Enzymes (e.g., CYP3A4) compound->cyp450 Metabolism reactive_intermediate Reactive Intermediate (e.g., via Sulfur Oxidation) cyp450->reactive_intermediate gsh Glutathione (GSH) reactive_intermediate->gsh Detoxification protein Cellular Proteins (e.g., Microsomal) reactive_intermediate->protein Toxicity Pathway gsh_conjugate GSH Conjugate (Excreted) gsh->gsh_conjugate covalent_adduct Covalent Protein Adduct (Potential Toxicity) protein->covalent_adduct

Proposed Bioactivation Pathway of Isothiazoles.

References

A Head-to-Head Comparison of Isothiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of isothiazole-based inhibitors targeting three key enzymes implicated in various diseases: Cyclin G-Associated Kinase (GAK), Aldose Reductase (AR), and HIV Protease. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.

Cyclin G-Associated Kinase (GAK) Inhibitors

Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in clathrin-mediated trafficking and has been identified as a potential therapeutic target for viral infections, including Hepatitis C, and certain cancers.[1][2] Isothiazolo[4,3-b]pyridines are a notable class of GAK inhibitors.[2]

Quantitative Comparison of GAK Inhibitors

The following table summarizes the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of isothiazole-based GAK inhibitors and compares them with other known GAK inhibitors.

Inhibitor ClassCompoundGAK Affinity (Kd, nM)GAK Inhibition (IC50, nM)Citation(s)
Isothiazole-based Isothiazolo[4,3-b]pyridine 18.3-[2]
Isothiazole-based Isothiazolo[4,3-b]pyridine 28.9-[2]
Isothiazole-based 3-ethoxy-6-(3-thienyl)isothiazolo[4,3-b]pyridine (8i)220-[2]
Isothiazole-based 3-isopropoxy-6-(3-thienyl)isothiazolo[4,3-b]pyridine (8j)110-[2]
Isothiazole-based SGC-GAK-13.1 (Ki)48 (cellular)[3][4]
Non-Isothiazole Erlotinib-Potent (off-target)[2]
Non-Isothiazole BMT-090605-60[5]
Non-Isothiazole AAK1-IN-7-80[5]
Experimental Protocol: In Vitro GAK Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against GAK.

Materials:

  • Recombinant GAK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for GAK)

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • Test compounds (dissolved in DMSO)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Phosphocellulose paper or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant GAK enzyme, and the substrate peptide in a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • For Radiometric Assay: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ Assay: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature to convert ADP to ATP. c. Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to generate a luminescent signal. d. Measure the luminescence using a plate reader.[5]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GAK Signaling Pathway and Experimental Workflow

GAK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Pit Clathrin_Coated_Pit Receptor->Clathrin_Coated_Pit Endocytosis Clathrin_Vesicle Clathrin_Vesicle Clathrin_Coated_Pit->Clathrin_Vesicle Vesicle budding Uncoated_Vesicle Uncoated_Vesicle Clathrin_Vesicle->Uncoated_Vesicle Uncoating GAK GAK GAK->Clathrin_Vesicle Phosphorylates AP2 Hsc70 Hsc70 Hsc70->Clathrin_Vesicle Assists uncoating Downstream_Signaling Downstream_Signaling Uncoated_Vesicle->Downstream_Signaling Trafficking & Signaling

Caption: GAK's role in clathrin-mediated endocytosis.

GAK_Assay_Workflow Start Start Prepare_Reagents Prepare GAK, Substrate, ATP, and Inhibitors Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Detect_Signal Detect Kinase Activity (Radiometric or Luminescence) Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro GAK inhibition assay.

Aldose Reductase (AR) Inhibitors

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[6][7] Inhibition of AR is a key therapeutic strategy to prevent or delay these complications.

Quantitative Comparison of Aldose Reductase Inhibitors

This table provides a comparative overview of the inhibitory potency (IC50) of isothiazole-based AR inhibitors against various non-isothiazole compounds.

Inhibitor ClassCompoundAldose Reductase Inhibition (IC50, µM)Citation(s)
Isothiazole-based Naphtho[1,2-d]isothiazole acetic acid derivativesFair inhibitory activity[8]
Non-Isothiazole Epalrestat- (Reference drug)[9]
Non-Isothiazole Sorbinil- (Withdrawn)[10]
Non-Isothiazole Tolrestat- (Withdrawn)[11]
Non-Isothiazole Zopolrestat- (Withdrawn)[10]
Non-Isothiazole QuercetinPotent inhibitor[11]
Non-Isothiazole Thiazolidine-2,4-dione hybrid (47)0.16[12]
Non-Isothiazole Tetrazole-hydrazone hybrid0.297[12]
Experimental Protocol: Spectrophotometric Aldose Reductase Assay

This protocol describes a common method for measuring AR activity by monitoring the oxidation of NADPH.[13][14]

Materials:

  • Partially purified aldose reductase (e.g., from rat lens or recombinant human AR)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Test compounds (dissolved in DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a UV-transparent plate or cuvette containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compounds at various concentrations. Include a DMSO control and a known AR inhibitor as a positive control.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Aldose Reductase (Polyol) Pathway and Experimental Workflow

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Diabetic_Complications Osmotic Stress Oxidative Stress --> Diabetic Complications Sorbitol->Diabetic_Complications AR Aldose Reductase AR->Sorbitol NADP NADP AR->NADP SDH Sorbitol Dehydrogenase SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD NAD->SDH

Caption: The polyol pathway mediated by Aldose Reductase.

AR_Assay_Workflow Start Start Prepare_Mix Prepare AR, NADPH, Buffer, and Inhibitors Start->Prepare_Mix Pre_Incubate Pre-incubate Mixture Prepare_Mix->Pre_Incubate Initiate_Reaction Add Substrate (DL-glyceraldehyde) Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate Reaction Velocity and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a spectrophotometric Aldose Reductase assay.

HIV Protease Inhibitors

HIV protease is an aspartyl protease that is essential for the life cycle of the human immunodeficiency virus (HIV).[8] It cleaves newly synthesized polyproteins to generate mature, infectious virions.[15] Therefore, HIV protease is a critical target for antiretroviral therapy.

Quantitative Comparison of HIV Protease Inhibitors

The following table compares the efficacy (EC50) of isothiazole-based HIV replication inhibitors with that of established non-isothiazole HIV protease inhibitors.

Inhibitor ClassCompoundHIV-1 Inhibition (EC50, µg/mL)HIV-2 Inhibition (EC50, µg/mL)Citation(s)
Isothiazole-based 3-mercapto-5-phenyl-4-isothiazolecarbonitrile7.89.7
Isothiazole-based 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile13.617.4
Isothiazole-based S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate15.213.4
Non-Isothiazole Lopinavir0.00069 (serum-free)-[8]
Non-Isothiazole Ritonavir0.004 (serum-free)-[8]
Non-Isothiazole Darunavir0.001-0.002 (nM)High potency
Non-Isothiazole Atazanavir--
Non-Isothiazole Tipranavir0.03-0.07 (nM)-

Note: EC50 values for isothiazole-based inhibitors are reported in µg/mL, while values for non-isothiazole inhibitors are often reported in nM or ng/mL, highlighting a significant difference in potency.

Experimental Protocol: FRET-Based HIV Protease Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common high-throughput screening method for HIV protease inhibitors.[6]

Materials:

  • Recombinant HIV-1 protease

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

  • FRET-based peptide substrate containing an HIV protease cleavage site flanked by a fluorophore and a quencher (e.g., HiLyte Fluor™488/QXL™520)[6]

  • Test compounds (dissolved in DMSO)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • In a black microplate, add the assay buffer and the test compounds at various concentrations. Include DMSO and positive controls.

  • Add the FRET peptide substrate to all wells.

  • Initiate the reaction by adding the recombinant HIV-1 protease.

  • Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).

  • Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

HIV Protease Role in Viral Maturation and Experimental Workflow

HIV_Protease_Function cluster_virus Immature HIV Virion cluster_maturation Mature HIV Virion Gag_Pol_Polyprotein Gag_Pol_Polyprotein HIV_Protease HIV_Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Structural_Proteins Structural_Proteins HIV_Protease->Structural_Proteins Produces Viral_Enzymes Viral_Enzymes HIV_Protease->Viral_Enzymes Produces Infectious_Virion Infectious_Virion Structural_Proteins->Infectious_Virion Viral_Enzymes->Infectious_Virion

Caption: Role of HIV Protease in viral maturation.

HIV_Protease_Assay_Workflow Start Start Prepare_Reagents Prepare HIV Protease, FRET Substrate, Buffer, and Inhibitors Start->Prepare_Reagents Initiate_Reaction Mix Reagents in Plate Prepare_Reagents->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Increase (Kinetic) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Velocity and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a FRET-based HIV Protease assay.

References

A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazoles, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles, are prevalent scaffolds in pharmaceuticals and agrochemicals. The seemingly subtle shift of a substituent around the isothiazole ring can drastically alter a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of isothiazole regioisomers, focusing on 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole as representative examples. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present the data and methodologies necessary to unambiguously distinguish between these closely related structures.

Executive Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-, 4-, and 5-methylisothiazole. These values provide a quantitative basis for the differentiation of the regioisomers.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-3H-4H-5-CH₃
Isothiazole 8.727.268.54-
3-Methylisothiazole -7.08 (d)8.41 (d)2.51 (s)
4-Methylisothiazole 8.51 (s)-8.35 (s)2.23 (s)
5-Methylisothiazole 8.45 (d)6.95 (d)-2.47 (s)

Note: Data for isothiazole is provided as a reference. s = singlet, d = doublet.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-3C-4C-5-CH₃
3-Methylisothiazole 158.1123.5148.918.7
4-Methylisothiazole 151.8134.2148.512.1
5-Methylisothiazole 156.4125.1159.312.5

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchC=C StretchC-H Bending (out-of-plane)
3-Methylisothiazole ~1590~1400~810, ~750
4-Methylisothiazole ~1600~1420~880, ~720
5-Methylisothiazole ~1580~1410~860, ~780

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-H]⁺[M-CH₃]⁺Other Key Fragments
3-Methylisothiazole 99988472, 58
4-Methylisothiazole 99988472, 58
5-Methylisothiazole 99988472, 58

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the isothiazole regioisomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1][2]

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer. A standard pulse sequence was used with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 300 MHz spectrometer operating at a frequency of 75 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 200 ppm. A longer relaxation delay of 5 seconds was used to ensure accurate integration of quaternary carbons. Approximately 1024 scans were averaged for each spectrum.

Infrared (IR) Spectroscopy

The IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film.[3] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed on a quadrupole mass spectrometer. A small amount of the sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV.[4][5] The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 10-200 amu.

Visualizing the Experimental Workflow and Logic

To further clarify the process of spectroscopic differentiation, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the structural information they provide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Isothiazole_Regioisomers 3-, 4-, 5-Methylisothiazole NMR NMR Spectroscopy (¹H and ¹³C) Isothiazole_Regioisomers->NMR IR IR Spectroscopy Isothiazole_Regioisomers->IR MS Mass Spectrometry Isothiazole_Regioisomers->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Vibrational Modes (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Patterns MS->MS_Data Structure Unambiguous Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logic_Diagram cluster_structure Structural Features cluster_technique Spectroscopic Technique Proton_Environment Proton Environment (Ring and Methyl) H_NMR ¹H NMR Proton_Environment->H_NMR Carbon_Skeleton Carbon Skeleton (Ring and Methyl) C_NMR ¹³C NMR Carbon_Skeleton->C_NMR Functional_Groups Functional Groups (C=N, C=C) IR IR Spectroscopy Functional_Groups->IR Molecular_Weight Molecular Weight & Fragmentation Sites MS Mass Spectrometry Molecular_Weight->MS H_NMR->Proton_Environment Provides info on C_NMR->Carbon_Skeleton Provides info on IR->Functional_Groups Provides info on MS->Molecular_Weight Provides info on

References

Evaluating the Metabolic Stability of 3-Methoxyisothiazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of 3-Methoxyisothiazole-4-carbonitrile against other relevant heterocyclic compounds. Due to the absence of publicly available experimental data for this compound, this guide presents a reasoned estimation of its metabolic profile based on the known metabolic pathways of structurally similar molecules. The primary method discussed is the in vitro liver microsomal stability assay, a standard approach in drug discovery for assessing Phase I metabolic liabilities.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of selected heterocyclic compounds in human liver microsomes. This data provides a framework for estimating the metabolic fate of this compound. The stability of a compound is inversely related to its intrinsic clearance (CLint) and directly related to its half-life (t½).

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound Classification
This compound (Estimated) this compoundModerateModerateN/A
2-Aryl-4-benzoyl-imidazole (ABI-274)ABI-27423.957.5High Clearance
4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H)SMART-H<30HighHigh Clearance
MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine)MTEPSpecies-dependentModerate to HighModerate to High Clearance

Note: The metabolic stability for this compound is an estimation based on the metabolic liabilities of its constituent functional groups. The methoxy group is a known site for O-demethylation, and the isothiazole ring can undergo oxidation.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

Materials:

  • Test compound (this compound and comparators)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard. This step precipitates the proteins and stops the enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Microsomes) mix Combine Reagents and Test Compound prep_reagents->mix prep_compound Prepare Test Compound Stock Solution prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc_percent Calculate % Remaining analyze->calc_percent plot Plot ln(% Remaining) vs. Time calc_percent->plot calc_params Calculate t½ and CLint plot->calc_params

Caption: Workflow of the in vitro microsomal stability assay.

Metabolic_Pathway cluster_pathways Potential Metabolic Pathways parent This compound O_demethylation O-demethylation parent->O_demethylation CYP-mediated ring_oxidation Isothiazole Ring Oxidation parent->ring_oxidation CYP-mediated metabolite1 3-Hydroxyisothiazole-4-carbonitrile O_demethylation->metabolite1 metabolite2 Oxidized Isothiazole Metabolites ring_oxidation->metabolite2

A Comparative Analysis of Quantum Mechanical Predictions and Experimental Data for Isothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The accurate prediction of their molecular structures and spectroscopic characteristics is crucial for understanding their reactivity, designing novel compounds, and elucidating their mechanisms of action. This guide provides a detailed comparison of quantum mechanical predictions with experimental data for isothiazole derivatives, offering insights into the accuracy and applicability of modern computational methods.

Structural Parameters: A Tale of Two Methods

The precise determination of molecular geometry, including bond lengths and angles, is fundamental to understanding the chemical behavior of isothiazoles. X-ray crystallography provides a direct experimental measurement of these parameters in the solid state, while quantum mechanical methods, particularly Density Functional Theory (DFT), offer a powerful tool for predicting these properties in the gas phase.

A comparative analysis of experimental X-ray diffraction data and theoretical calculations for a series of 3-substituted 4,5-dichloroisothiazoles reveals a strong correlation between the two, underscoring the predictive power of DFT.[1][2][3] The following tables summarize the bond lengths and angles for a representative 4,5-dichloroisothiazole derivative, showcasing the close agreement between the experimental solid-phase and the computationally optimized gas-phase structures.

Table 1: Comparison of Experimental and Calculated Bond Lengths (Å) for a 3-substituted 4,5-dichloroisothiazole

BondExperimental (X-ray)Calculated (DFT/B3LYP)
S1-C51.7051.711
S1-N21.6781.685
N2-C31.3151.320
C3-C41.4281.433
C4-C51.3551.360
C4-Cl11.7121.718
C5-Cl21.7091.715

Data compiled from studies on 3-substituted 4,5-dichloroisothiazoles.[1][2][3]

Table 2: Comparison of Experimental and Calculated Bond Angles (°) for a 3-substituted 4,5-dichloroisothiazole

AngleExperimental (X-ray)Calculated (DFT/B3LYP)
C5-S1-N293.893.5
S1-N2-C3111.2111.5
N2-C3-C4114.5114.8
C3-C4-C5110.3110.0
C4-C5-S1110.2110.2
C3-C4-Cl1125.1125.4
S1-C5-Cl2124.7124.9

Data compiled from studies on 3-substituted 4,5-dichloroisothiazoles.[1][2][3]

Vibrational Frequencies: Probing Molecular Motion

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, offering a powerful tool for the assignment of experimental spectra and a deeper understanding of the underlying molecular motions.

The following table presents a comparison of experimental and calculated vibrational frequencies for 2-mercaptobenzothiazole, a related heterocyclic compound, demonstrating the utility of DFT in interpreting vibrational spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for 2-Mercaptobenzothiazole

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-31G**)
N-H stretch3111-3115
C-H stretch (aromatic)306530683070
C=N stretch161016121615
C=C stretch (aromatic)159015931595
C-N stretch146314651468
C-S stretch750752755

Data adapted from studies on 2-mercaptobenzothiazole.[4][5] Note: Calculated frequencies are often scaled to improve agreement with experimental data.

Methodologies

A robust comparison between theoretical predictions and experimental results hinges on well-defined and reproducible protocols.

Experimental Protocols

X-ray Crystallography: Single crystal X-ray diffraction data for isothiazole derivatives is typically collected on an automated four-circle diffractometer using MoKα radiation.[2] The crystals are mounted on a goniometer head and maintained at a constant temperature, often 100 K or 293 K, during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[6][7][8]

FT-IR and FT-Raman Spectroscopy: FT-IR spectra are commonly recorded using a spectrometer equipped with a KBr beam splitter and a DTGS detector. The solid sample is prepared as a KBr pellet. Spectra are typically recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.[4][5]

FT-Raman spectra are obtained using a spectrometer with a Nd:YAG laser operating at 1064 nm. The solid sample is placed in a capillary tube. Spectra are generally collected in the 4000–50 cm⁻¹ range with a resolution of 2-4 cm⁻¹.[4][5]

Computational Methodology

Density Functional Theory (DFT) Calculations: Quantum chemical calculations are predominantly performed using the Gaussian suite of programs.[9][10][11] The geometry of the isothiazole derivative is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).[12] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted vibrational frequencies.[9][13][14]

Logical Workflow

The process of comparing quantum mechanical predictions with experimental data for isothiazoles follows a logical workflow, as illustrated in the diagram below. This process begins with the synthesis or acquisition of the isothiazole compound of interest, followed by parallel experimental characterization and computational modeling. The data from both streams are then compared and analyzed to gain a comprehensive understanding of the molecule's properties.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis and Comparison synthesis Synthesis/Acquisition of Isothiazole Derivative xray X-ray Crystallography synthesis->xray Single Crystal spectroscopy FT-IR & Raman Spectroscopy synthesis->spectroscopy Bulk Sample compare_geom Compare Bond Lengths & Bond Angles xray->compare_geom compare_vib Compare Vibrational Frequencies spectroscopy->compare_vib mol_model Molecular Modeling dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_model->dft_opt dft_freq DFT Frequency Calculation dft_opt->dft_freq dft_opt->compare_geom dft_freq->compare_vib interpretation Interpretation & Validation compare_geom->interpretation compare_vib->interpretation

Figure 1. Workflow for comparing theoretical and experimental data.

Conclusion

The convergence of quantum mechanical predictions and experimental data for isothiazoles provides a powerful framework for modern chemical research. DFT calculations, particularly with the B3LYP functional, have demonstrated a high degree of accuracy in predicting both the structural and vibrational properties of these important heterocyclic compounds. This synergy between theory and experiment not only validates the computational models but also provides a deeper, more nuanced understanding of the molecular world, accelerating the discovery and development of new isothiazole-based drugs and materials.

References

Assessing the Selectivity of 3-Methoxyisothiazole-4-carbonitrile for Biological Targets: A Data-Driven Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and bioactivity databases has revealed no specific experimental data on the biological targets or selectivity profile of 3-Methoxyisothiazole-4-carbonitrile. Therefore, a direct assessment of its selectivity, as requested, cannot be provided at this time.

This guide will instead focus on the broader class of isothiazole-4-carbonitrile derivatives to offer a contextual understanding of their potential biological activities. This information may serve as a foundation for researchers interested in initiating studies on this compound.

General Biological Activities of Isothiazole Derivatives

The isothiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Research on substituted isothiazole derivatives has indicated a range of activities, including:

  • Antiviral Activity: Certain isothiazole carbonitriles have been investigated for their potential to inhibit viral replication.

  • Anticancer Properties: Various derivatives of isothiazole have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

  • Fungicidal and Herbicidal Activity: The isothiazole ring is a key component in some commercially available fungicides and herbicides, highlighting its importance in agrochemical research.

It is crucial to note that the specific biological activity and selectivity of any given isothiazole derivative are highly dependent on its substitution pattern. The methoxy group at the 3-position and the carbonitrile group at the 4-position of the isothiazole ring in the molecule of interest will significantly influence its physicochemical properties and, consequently, its interaction with biological macromolecules.

Hypothetical Experimental Workflow for Selectivity Profiling

For researchers planning to investigate the selectivity of this compound, a general experimental workflow is proposed below. This workflow is a standard approach in early-stage drug discovery to characterize the selectivity of a novel compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Selectivity Assessment cluster_3 Cellular & Functional Assays A Compound Synthesis & Purification of This compound B Primary Broad-Panel Screening (e.g., Kinase Panel, GPCR Panel) A->B C Confirmation of Primary Hits in Independent Assays B->C D Generation of IC50/EC50 Curves for Validated Hits C->D E Secondary Screening against Related Off-Targets D->E F Determination of Selectivity Ratios (IC50 Off-Target / IC50 On-Target) E->F G Target Engagement Assays in a Cellular Context F->G H Functional Assays to Assess Downstream Effects G->H I Selectivity Profile of This compound H->I

Caption: A generalized workflow for determining the biological target selectivity of a novel chemical entity.

Detailed Methodologies for Key Experiments

Should data become available for this compound, the following are examples of detailed experimental protocols that would be necessary for a comprehensive comparison guide.

Kinase Selectivity Profiling (Example Protocol)

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).

  • Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a four-parameter logistic curve.

GPCR Binding Assay (Example Protocol)

Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs).

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells.

  • Radioligand Binding: A known radiolabeled ligand for the target GPCR is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Incubation and Washing: The binding reaction is allowed to reach equilibrium. The membranes are then washed to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and the Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

While a definitive assessment of the selectivity of this compound is not possible due to the absence of experimental data, the broader family of isothiazole-4-carbonitriles has shown diverse biological activities. The provided hypothetical workflow and experimental protocols offer a roadmap for researchers aiming to elucidate the biological target profile of this specific compound. The generation of such data will be essential to understand its potential therapeutic applications and off-target effects. Researchers are encouraged to perform broad-panel screening to uncover the primary biological targets and subsequently build a comprehensive selectivity profile.

Interspecies Efficacy of Isothiazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of isothiazole-based drugs across different species, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the interspecies variations in the pharmacological effects of this class of compounds.

Quantitative Efficacy and Metabolism Data

The following table summarizes the in vitro metabolism and covalent binding of selected isothiazole-based drugs in liver microsomes from various species. These data provide insights into the potential for species-specific differences in drug disposition and safety profiles.

DrugParameterHumanMonkeyDogRatMouse
Perospirone Major Metabolites (in vitro, liver S9) ID-15036 (cyclohexane hydration)ID-15036, MX11 (cyclohexane hydration)-MX9, ID-11614 (butylene chain cleavage)-
c-Met Inhibitor (Compound 1) NADPH-dependent Covalent Binding (pmol/mg/h) 1441100-13004001100-13001100-1300

Data for Perospirone metabolism indicates qualitative differences in the primary metabolic pathways between humans, monkeys, and rats.[1] The c-Met inhibitor data shows significant quantitative differences in covalent binding, suggesting potential variations in bioactivation and toxicity across species.

In Vivo Efficacy of Isothiazole-Based Antipsychotics

Direct comparative in vivo efficacy studies of a single isothiazole-based antipsychotic across multiple species are limited in the public domain. However, preclinical studies in rodent models provide evidence for the efficacy of drugs like lurasidone and perospirone in validated animal models of psychosis and depression.

Lurasidone:

  • In rat models, lurasidone has demonstrated efficacy in reversing stress-induced anhedonia, a core symptom of depression.[2]

  • Studies in mice have shown that lurasidone can produce antidepressant-like effects in the tail suspension and forced swim tests.[3] These effects were found to be dependent on the serotonin 5-HT₇ receptor.[3]

Perospirone:

  • In mice, perospirone has been shown to inhibit marble-burying behavior, an animal model of obsessive-compulsive disorder.[4] This effect is suggested to be mediated by its 5-HT₁A receptor agonist activity.[4]

  • In rats, perospirone potentiates the increase in dopamine levels in the medial prefrontal cortex induced by fluoxetine, suggesting a potential augmenting effect in the treatment of depression.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of isothiazole-based drugs.

In Vitro Metabolism Studies

Objective: To identify the major metabolites of an isothiazole-based drug in liver S9 fractions from different species.

Methodology:

  • Preparation of Liver S9 Fractions: Liver samples are obtained from humans, monkeys, and rats. The livers are homogenized in a suitable buffer and centrifuged to obtain the S9 fraction, which contains both microsomal and cytosolic enzymes.

  • Incubation: The radiolabeled isothiazole-based drug (e.g., ¹⁴C-perospirone) is incubated with the liver S9 fractions from each species in the presence of necessary cofactors (e.g., NADPH, UDPGA).

  • Metabolite Profiling: Following incubation, the reaction is stopped, and the metabolites are extracted. The extracted samples are then analyzed using techniques such as high-performance liquid chromatography (HPLC) with radiometric detection to separate and identify the different metabolites.

  • Data Analysis: The proportion of each metabolite is calculated as a percentage of the total radioactivity.

This protocol is based on the methodology described for the in vitro metabolism of perospirone.[1]

In Vivo Efficacy - Chronic Mild Stress (CMS) Model in Rats

Objective: To assess the efficacy of an isothiazole-based drug in a rodent model of depression.

Methodology:

  • Induction of CMS: Adult male rats are subjected to a variety of mild, unpredictable stressors over a period of several weeks. Stressors may include periods of food or water deprivation, cage tilt, soiled bedding, and altered light/dark cycles.

  • Anhedonia Assessment: Anhedonia is measured by a sucrose preference test. Rats are given a choice between a 1% sucrose solution and water. A significant decrease in sucrose preference in the stressed group compared to a control group indicates the induction of an anhedonic state.

  • Drug Administration: Following the induction of anhedonia, rats are treated with the isothiazole-based drug (e.g., lurasidone) or vehicle daily for several weeks.

  • Behavioral Monitoring: Sucrose preference is monitored weekly throughout the treatment period to assess the reversal of anhedonia.

  • Data Analysis: The percentage of sucrose preference is calculated for each group at each time point. Statistical analysis is used to compare the drug-treated group to the vehicle-treated control and stressed groups.

This protocol is a generalized representation of the methodology used in studies evaluating the effects of lurasidone in the chronic mild stress model.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by some isothiazole derivatives and a typical experimental workflow for preclinical drug evaluation.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Isothiazole Isothiazole-based Inhibitor Isothiazole->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway, a target for some isothiazole-based drugs.

Preclinical_Drug_Evaluation_Workflow InVitro In Vitro Studies (Metabolism, Binding) SpeciesSelection Animal Species Selection (e.g., Mouse, Rat) InVitro->SpeciesSelection EfficacyModels In Vivo Efficacy Models (e.g., Behavioral, Disease) SpeciesSelection->EfficacyModels PK_PD Pharmacokinetics & Pharmacodynamics EfficacyModels->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology DataAnalysis Data Analysis & Interspecies Comparison Toxicology->DataAnalysis ClinicalTrials Decision for Clinical Trials DataAnalysis->ClinicalTrials

Caption: A generalized workflow for the preclinical evaluation of isothiazole-based drugs.

References

Validating the Antiviral Mechanism of 3-Methoxyisothiazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative antiviral mechanism of 3-Methoxyisothiazole-4-carbonitrile, focusing on its validation through experimental data and comparison with an established alternative. Due to the limited direct research on this compound, this guide will leverage data from its closely related and more extensively studied analog, 3-methylthio-5-aryl-4-isothiazolecarbonitrile , as a proxy to elucidate its likely mechanism of action against rhinoviruses, the primary causative agents of the common cold.

The proposed mechanism for this class of compounds is the inhibition of viral entry into host cells via direct binding to the viral capsid, a mechanism shared with the well-characterized antiviral drug, Pleconaril . This guide will compare the antiviral performance of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives with that of Pleconaril, supported by experimental data and detailed protocols for key validation assays.

Performance Comparison: Antiviral Activity Against Rhinovirus

The following table summarizes the 50% inhibitory concentration (IC50) values for 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives and Pleconaril against various human rhinovirus (HRV) serotypes. A lower IC50 value indicates greater potency.

Compound/DerivativeVirus Serotype(s)IC50 (µg/mL)Reference(s)
3-methylthio-5-aryl-4-isothiazolecarbonitriles
IS-44 (p-O-Ts-phenyl derivative)HRV 2, 85, 89 (Group B)low (specific values not detailed)[1][2]
IS-50 (p-O-Bn-phenyl derivative)Majority of 17 tested HRVseffective (specific values not detailed)[1][2]
3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2)HRV (various)No activity detected[1][2]
Pleconaril
46 Clinical HRV isolatesMedian: 0.07 (Range: <0.01 - >1)[3]
5 numbered HRV serotypesMedian: similar to AG7088[3]
Enteroviruses0.002 - 3.4 µM[4]

Note: The antiviral activity of 3-methylthio-5-aryl-4-isothiazolecarbonitriles is highly dependent on the substituent on the aryl ring, with bulky substituents at the para position enhancing activity.[1][2]

Validating the Mechanism of Action: Key Experiments

The proposed mechanism of action, inhibition of viral entry via capsid binding, can be validated through a series of key experiments.

Experimental Workflow

G cluster_0 Hypothesis: Compound binds to viral capsid, inhibiting entry cluster_1 Validation Assays A Compound Synthesis (this compound) B Antiviral Screening (Plaque Reduction Assay) A->B Test for antiviral activity C Mechanism of Action Studies B->C Active compounds D Viral Attachment/ Binding Assay C->D E Thermal Inactivation Assay C->E F Uncoating Inhibition Assay C->F

Caption: Workflow for validating the antiviral mechanism of action.

Experimental Protocols

1. Viral Attachment Inhibition Assay

  • Objective: To determine if the compound prevents the virus from binding to host cell receptors.

  • Methodology:

    • Pre-chill a monolayer of susceptible host cells (e.g., HeLa cells) to 4°C to allow viral binding but prevent internalization.

    • Incubate the cells with a known concentration of rhinovirus in the presence of varying concentrations of the test compound at 4°C.

    • After the incubation period, wash the cells to remove unbound virus and compound.

    • Lyse the cells and quantify the amount of attached virus using methods such as quantitative PCR (qPCR) for the viral genome or an enzyme-linked immunosorbent assay (ELISA) for viral proteins.

    • A reduction in the amount of cell-associated virus in the presence of the compound indicates inhibition of attachment.[5][6]

2. Thermal Inactivation Assay

  • Objective: To assess if the compound stabilizes the viral capsid, thereby preventing its heat-induced inactivation.

  • Methodology:

    • Incubate rhinovirus particles with and without the test compound at a temperature known to cause viral inactivation (e.g., 56°C) for various time intervals.

    • After the heat treatment, rapidly cool the samples and determine the remaining viral infectivity using a plaque assay or a 50% tissue culture infective dose (TCID50) assay.

    • Compounds that stabilize the viral capsid will result in a higher viral titer (more infectious virus remaining) compared to the untreated control after heat exposure.[1][7][8]

3. Viral Uncoating Inhibition Assay

  • Objective: To determine if the compound prevents the release of the viral genome into the cytoplasm after entry.

  • Methodology:

    • Allow the virus to attach to host cells at 4°C.

    • Shift the temperature to 37°C to allow synchronized viral entry and uncoating in the presence or absence of the test compound.

    • At different time points post-temperature shift, treat the cells with a mild acid buffer to inactivate any virus that has not uncoated and penetrated the cell.

    • Wash the cells and overlay with culture medium.

    • Assess viral replication by observing the cytopathic effect (CPE) or by quantifying viral RNA or protein production.

    • A reduction in viral replication in the presence of the compound suggests inhibition of uncoating.

Signaling Pathway: Rhinovirus Entry and Uncoating

The following diagram illustrates the proposed mechanism of action of this compound in the context of the rhinovirus entry pathway.

G cluster_0 Host Cell cluster_1 Endosome Uncoating Viral RNA Uncoating Release RNA Release into Cytoplasm Uncoating->Release 3. Acidification-induced Conformational Change Cytoplasm Cytoplasm Release->Cytoplasm 4. Viral Replication Receptor Host Cell Receptor (e.g., ICAM-1) Receptor->Uncoating 2. Receptor-mediated Endocytosis Virus Rhinovirus Virus->Receptor 1. Attachment Compound 3-Methoxyisothiazole- 4-carbonitrile Compound->Virus Binds to VP1 in hydrophobic pocket Pleconaril Pleconaril (Alternative) Pleconaril->Virus Binds to VP1 in hydrophobic pocket

Caption: Proposed mechanism of action targeting rhinovirus entry.

This guide provides a framework for validating the mechanism of action of this compound. By employing the described experimental protocols and comparing the results with established capsid-binding inhibitors like Pleconaril, researchers can effectively elucidate its antiviral properties and potential as a therapeutic agent.

References

Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Isothiazole derivatives are a class of heterocyclic compounds widely employed as biocides in industrial and consumer products due to their potent antimicrobial properties.[1][2] Their primary mechanism of action involves the inhibition of essential enzymes in microorganisms, particularly those with thiol groups at their active sites.[3] However, their utility is accompanied by concerns regarding their toxicological profiles, including skin sensitization, cytotoxicity, and ecotoxicity.[1][2] This guide provides a comparative overview of the toxicity of common isothiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in the fields of toxicology, drug development, and material science.

Comparative Toxicity Data

The toxicity of isothiazole derivatives varies significantly based on their chemical structure. The following tables summarize quantitative data from various toxicological endpoints, including aquatic toxicity, antibacterial efficacy, and in vitro cytotoxicity.

Table 1: Aquatic Ecotoxicity Data

Isothiazolinones can pose a significant risk to aquatic ecosystems.[3][4] The following data represents the concentration of the substance that is lethal to 50% (LC50) or causes an effect in 50% (EC50) of the test organisms over a specified period. Lower values indicate higher toxicity.

Isothiazole DerivativeOrganismEndpointConcentrationReference
CMIT/MIT Mixture Green AlgaeLC500.003 mg/L[4]
Daphnia magnaLC500.16 mg/L[4]
Rainbow TroutLC500.19 mg/L[4]
Benzisothiazolinone (BIT) Green AlgaeLC500.15 mg/L[4]
Daphnia magnaLC501.35 mg/L[4]
Rainbow TroutLC501.6 mg/L[4]
Octylisothiazolinone (OIT) Aquatic OrganismsMost Sensitive Value0.0014 mg/L[4]
CMIT Daphnia magnaEC50 (48h)0.18 mg/L (180 µg/L)[5]
MIT Anabaena flosaquaeEC50 (5 days)0.29 mg/L (290 µg/L)[5]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Isothiazole DerivativeMicroorganismMIC (µg/mL)Reference
Methylisothiazolinone (MI) Schizosaccharomyces pombe245[1]
Escherichia coli41[1]
Chloromethylisothiazolinone (MCI) Schizosaccharomyces pombe2.6[1]
Escherichia coli0.5[1]
Table 3: In Vitro Cytotoxicity Data

The half-maximal effective concentration (EC50) in cell-based assays indicates the concentration of a substance that induces a response halfway between the baseline and maximum. Here, it reflects cytotoxicity.

Isothiazole DerivativeCell LineEC50 (µM)Reference
Chloromethylisothiazolinone (MCI) HepG21.6[1]
Octylisothiazolinone (OIT) HepG22.4[1]
Dichloro-n-octylisothiazolinone (DCOIT) HepG22.5[1]
Methylisothiazolinone (MI) HepG2480[1]

Mechanisms of Toxicity and Signaling Pathways

Isothiazolinones can induce toxicity through various molecular pathways, leading to skin sensitization, inflammation, and apoptosis.

Skin Sensitization

A primary concern with isothiazolinones is their potential to act as strong skin sensitizers, causing allergic contact dermatitis.[1][2] The process is well-described by the Adverse Outcome Pathway (AOP) for Skin Sensitization, which consists of four key events (KE).

AOP_Skin_Sensitization cluster_assays Experimental Assays cluster_pathway Adverse Outcome Pathway (AOP) DPRA DPRA KE1 KE1: Molecular Initiating Event (Covalent binding to skin proteins) DPRA->KE1 Measures Reactivity KeratinoSens KeratinoSens™ KE2 KE2: Keratinocyte Activation (Nrf2 pathway activation) KeratinoSens->KE2 Measures Gene Expression hCLAT h-CLAT KE3 KE3: Dendritic Cell Activation (Cytokine & surface molecule expression) hCLAT->KE3 Measures Cell Surface Markers KE1->KE2 KE2->KE3 KE4 KE4: T-Cell Proliferation (Activation & proliferation of T-cells) KE3->KE4 AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO Inflammatory_Apoptosis_Pathway cluster_stimulus Cellular Exposure cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ISO Isothiazolinone (e.g., MI/MCI) MAPK MAPK Pathway (Upregulation) ISO->MAPK APOP Pro-Apoptotic Proteins (BAX, Cleaved Caspase-3) ISO->APOP CYTOKINE Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->CYTOKINE Leads to Release DEATH Apoptosis (Cell Death) APOP->DEATH Induces Testing_Workflow start Test Substance assay1 DPRA (OECD 442C) Measures peptide reactivity start->assay1 assay2 KeratinoSens™ (OECD 442D) Measures Nrf2 activation start->assay2 assay3 h-CLAT (OECD 442E) Measures dendritic cell activation start->assay3 integration Data Integration & Interpretation (Defined Approach) assay1->integration assay2->integration assay3->integration result Hazard & Potency Classification (Sensitizer vs. Non-sensitizer) integration->result

References

Safety Operating Guide

Proper Disposal of 3-Methoxyisothiazole-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 3-Methoxyisothiazole-4-carbonitrile with appropriate personal protective equipment (PPE). The chemical structure suggests potential hazards including toxicity if swallowed, in contact with skin, or if inhaled, as well as the possibility of skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal for this type of chemical waste is through a licensed hazardous waste disposal company.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Classification:

    • Label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste in a separate, appropriately labeled container.

    • Once decontaminated, the original container can typically be disposed of as non-hazardous waste. Consult your local regulations for specific requirements.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide the waste disposal company with all available information about the compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate decontaminate Triple-Rinse Empty Containers and Collect Rinsate segregate->decontaminate store Store Sealed Waste Container in a Designated Area decontaminate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs provide_info Provide Chemical Information for Disposal contact_ehs->provide_info disposal Professional Disposal (Incineration or other approved method) provide_info->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound.

Signaling Pathway for Safe Handling and Response

This diagram outlines the critical steps and decision points from initial handling to emergency response, emphasizing a safety-first approach.

cluster_handling Routine Handling cluster_exposure Exposure Event a Assess Risks b Select & Wear PPE a->b c Handle in Ventilated Area b->c d Exposure Occurs c->d Potential Exposure e Skin/Eye Contact d->e Type f Inhalation d->f Type g Ingestion d->g Type h Rinse with Water e->h i Move to Fresh Air f->i j Seek Immediate Medical Attention g->j h->j i->j

Safe Handling and Emergency Response Pathway.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines.

Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methoxyisothiazole-4-carbonitrile was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar isothiazole and nitrile compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potential hazards associated with isothiazole and nitrile functional groups, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[1][2][3]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1][4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.[1]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used after a formal risk assessment.[1]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Work Area: All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for flammable and toxic materials readily available.

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

  • Weighing: If the compound is a solid, weigh it out in the fume hood.

  • Solutions: When preparing solutions, add the compound slowly to the solvent.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps (needles, razor blades) contaminated with the chemical should be disposed of in a designated sharps container.

2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Toxic," "Flammable" - based on a conservative assessment).

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any waste down the drain or dispose of it in the regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency prep_spill_kit Ensure Spill Kit is Accessible prep_emergency->prep_spill_kit handling_weigh Weigh Solid Compound prep_spill_kit->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_reaction Perform Experiment handling_solution->handling_reaction disposal_segregate Segregate Waste (Solid/Liquid/Sharps) handling_reaction->disposal_segregate cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_ehs Contact EHS for Pickup disposal_store->disposal_ehs disposal_ehs->cleanup_decontaminate cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.